1,3-Butadiyne, 1-fluoro-
Description
BenchChem offers high-quality 1,3-Butadiyne, 1-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiyne, 1-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
74706-98-2 |
|---|---|
Molecular Formula |
C4HF |
Molecular Weight |
68.05 g/mol |
IUPAC Name |
1-fluorobuta-1,3-diyne |
InChI |
InChI=1S/C4HF/c1-2-3-4-5/h1H |
InChI Key |
XLMVPPCMRBLRSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of 1-Fluoro-1,3-butadiyne
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented synthesis, experimental properties, and reactivity of 1-fluoro-1,3-butadiyne. While computational data provides some insight into its basic physical characteristics, detailed experimental protocols for its preparation and in-depth analysis of its chemical behavior are not publicly available. This guide summarizes the currently accessible information and highlights the areas requiring further research to provide a complete profile of this molecule for researchers, scientists, and drug development professionals.
Introduction to 1-Fluoro-1,3-butadiyne
1-Fluoro-1,3-butadiyne, also known as fluorodiacetylene, is a halogenated polyyne with the chemical formula C₄HF. Its structure consists of a four-carbon chain with alternating triple and single bonds, terminated by a hydrogen atom at one end and a fluorine atom at the other. The presence of the highly electronegative fluorine atom is expected to significantly influence the electronic properties and reactivity of the conjugated diyne system. However, a thorough investigation into these aspects has not been reported.
Computed Physicochemical Properties
Quantitative data for 1-fluoro-1,3-butadiyne is limited to computational predictions from various chemical databases. No experimentally determined values have been found in the reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₄HF | PubChem[1] |
| Molecular Weight | 68.05 g/mol | PubChem[1] |
| Boiling Point (at 760 mmHg) | 39.6 °C | ChemSrc[2] |
| Density | 1.014 g/cm³ | ChemSrc[2] |
| IUPAC Name | 1-fluorobuta-1,3-diyne | PubChem[1] |
| Canonical SMILES | C#CC#CF | Guidechem[3] |
| CAS Number | 74706-98-2 | Guidechem[3] |
Synthesis of 1-Fluoro-1,3-butadiyne: A Research Gap
A critical finding of this review is the absence of a detailed and verifiable experimental protocol for the synthesis of 1-fluoro-1,3-butadiyne. While general methods for the synthesis of haloalkynes and fluorinated acetylenes are known, a specific application to produce 1-fluoro-1,3-butadiyne has not been documented.
Potential, yet unconfirmed, synthetic strategies could be inferred from the synthesis of similar compounds. These might include:
-
Dehydrohalogenation: A plausible route could involve the elimination of hydrogen halides from a suitable polyhalogenated precursor. For instance, the dehydrofluorination of a difluorinated butene or butadiene derivative.
-
Halogen Exchange: Fluorination of a corresponding chloro- or bromo-1,3-butadiyne using a suitable fluorinating agent.
-
Direct Fluorination: The direct fluorination of butadiyne is expected to be challenging due to the high reactivity of both the starting material and the fluorinating agents, likely leading to a mixture of products and potential decomposition.
The lack of a documented synthesis presents a significant hurdle for any research or development activities involving this compound.
Logical Workflow for a Hypothetical Synthesis
The following diagram illustrates a generalized and hypothetical workflow for the synthesis and characterization of 1-fluoro-1,3-butadiyne, based on common organic synthesis practices. It is important to reiterate that this is a conceptual workflow and not based on a published experimental protocol.
Caption: A conceptual workflow for the synthesis and analysis of 1-fluoro-1,3-butadiyne.
Spectroscopic and Reactivity Data: Unexplored Areas
Consistent with the absence of a synthetic protocol, there is no available experimental spectroscopic data (such as NMR, IR, or mass spectrometry) for 1-fluoro-1,3-butadiyne. The reactivity of this compound also remains uncharacterized. Based on the structure, the following reactivity patterns could be anticipated:
-
Addition Reactions: The triple bonds are expected to undergo addition reactions with various reagents, including halogens, hydrogen halides, and nucleophiles. The regioselectivity of these additions would be of significant interest due to the influence of the fluorine atom.
-
Cycloaddition Reactions: As a diyne, it could potentially participate in cycloaddition reactions, serving as a building block for more complex cyclic and heterocyclic structures.
-
Polymerization: Similar to other polyynes, 1-fluoro-1,3-butadiyne may be prone to polymerization, particularly in the presence of catalysts or upon heating. Its stability and handling conditions would need to be carefully investigated.
Signaling Pathway Representation (Hypothetical Reactivity)
Given the lack of known reactions, a diagram of a signaling pathway is not applicable. However, a logical diagram can be constructed to represent the potential classes of chemical reactions it might undergo.
Caption: Potential reaction pathways for 1-fluoro-1,3-butadiyne.
Conclusion and Future Outlook
The current state of knowledge on 1-fluoro-1,3-butadiyne is severely limited. While computational data provides a preliminary set of physical properties, the lack of a documented synthetic method prevents any experimental verification and further investigation into its reactivity, stability, and potential applications. For researchers, scientists, and professionals in drug development, this compound represents an unexplored area of chemical space. The development of a reliable synthetic protocol is the essential first step to unlocking the potential of 1-fluoro-1,3-butadiyne as a novel building block in organic synthesis and materials science. Further research is strongly encouraged to address these significant knowledge gaps.
References
Monofluorinated Polyynes: A Technical Guide to Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofluorinated polyynes, linear chains of alternating carbon-carbon triple and single bonds terminated at one end by a fluorine atom, represent a unique class of molecules with potential applications in materials science, electronics, and as probes in biological systems. The introduction of a highly electronegative fluorine atom onto the rigid, conjugated polyyne backbone is expected to significantly modulate its electronic structure, stability, and reactivity. This technical guide provides a comprehensive overview of the core fundamental properties of monofluorinated polyynes, drawing on available experimental and theoretical data for these and closely related halogenated polyynes.
Synthesis and Stability
The synthesis of monofluorinated polyynes is challenged by the high reactivity and inherent instability of long polyyne chains. However, methods developed for other halopolyynes and end-capped polyynes can be adapted for their preparation.
Experimental Protocols
1.1.1. Gas-Phase Synthesis by Electrical Discharge
A common method for producing simple, short-chain monofluorinated polyynes is through an electrical discharge in a supersonic jet expansion. This technique is particularly useful for spectroscopic studies in the gas phase.
-
Precursors: A dilute mixture of a fluorine source (e.g., sulfur hexafluoride, SF₆) and an acetylene source (e.g., acetylene, C₂H₂) in a noble gas carrier (e.g., Argon).
-
Apparatus: A pulsed discharge nozzle coupled to a high-vacuum chamber.
-
Procedure: The gas mixture is pulsed through the nozzle, and a high-voltage electrical discharge is applied between two electrodes. The discharge fragments the precursors and initiates a series of reactions leading to the formation of various carbon chains, including monofluorinated polyynes. The resulting molecules are then rapidly cooled in the supersonic expansion, which stabilizes them for spectroscopic analysis.
1.1.2. Solution-Phase Synthesis of End-Capped Analogues
For longer, more stable monofluorinated polyynes, the use of bulky end-capping groups on the non-fluorinated terminus is a viable strategy. The synthesis of pentafluorophenyl end-capped polyynes provides a relevant protocol.[1]
-
Reaction: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) are employed.
-
Reactants: A monofluorinated acetylenic precursor and a suitable coupling partner, often a terminal alkyne bearing a stabilizing end-group.
-
Example (Illustrative): Coupling of a protected fluoroacetylene with a terminal alkyne bearing a trialkylsilyl or an aryl group, followed by deprotection.
Stability
Polyynes are kinetically unstable and can undergo exothermic cross-linking.[2] Halogenation, however, has been shown to enhance the thermal stability of polyynes.[3] While specific quantitative data for monofluorinated polyynes is scarce, trends from other halopolyynes suggest that the C-F bond, being the strongest single bond to carbon, should impart significant stability against thermal decomposition and certain chemical reactions. The stability is also expected to decrease with increasing chain length.
Electronic Properties
The electronic properties of polyynes are dominated by their extended π-conjugated system. The introduction of a fluorine atom is expected to have a profound impact due to its high electronegativity.
Dipole Moment
The significant difference in electronegativity between fluorine and carbon results in a substantial dipole moment in monofluorinated polyynes, with the negative end of the dipole located at the fluorine atom. This strong dipole moment makes them readily detectable by rotational spectroscopy.
HOMO-LUMO Gap
Fluorination is expected to lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the inductive effect of the fluorine atom. The HOMO-LUMO gap is a critical parameter that determines the electronic absorption properties and reactivity of the molecule. For polyynes in general, the HOMO-LUMO gap decreases with increasing chain length, leading to a red-shift in the electronic absorption spectrum.
Spectroscopic Properties
Rotational Spectroscopy
Rotational spectroscopy is a powerful tool for the precise determination of the molecular geometry of small molecules in the gas phase. For monofluorinated polyynes, this technique provides accurate measurements of rotational constants, which in turn yield information about bond lengths.
| Molecule | Rotational Constant (B₀) / MHz | Centrifugal Distortion (D₀) / kHz |
| Fluorodiacetylene (FC₄H) | 2470.939 | 0.23 |
| Fluorotriacetylene (FC₆H) | 755.8 (predicted) | ~0.02 (estimated) |
Data for FC₄H from Dreizler et al.
Vibrational Spectroscopy
Vibrational spectroscopy (Infrared and Raman) provides insights into the bonding and structure of molecules. The vibrational spectra of monofluorinated polyynes are expected to be characterized by strong bands corresponding to the C≡C and C-C stretching modes, as well as the C-F stretching mode.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretch | ~3300 | Stretching of the terminal C-H bond. |
| C≡C Stretch (asymmetric) | 2100 - 2300 | Asymmetric stretching of the triple bonds. |
| C≡C Stretch (symmetric) | 2000 - 2200 | Symmetric stretching of the triple bonds. |
| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |
The exact frequencies will depend on the chain length and the coupling between the different vibrational modes.
Visualizations
Experimental Workflow: Gas-Phase Synthesis and Spectroscopy
Caption: Workflow for the gas-phase synthesis and spectroscopic analysis of monofluorinated polyynes.
Logical Relationship: Properties and Influencing Factors
Caption: Key factors influencing the fundamental properties of monofluorinated polyynes.
Conclusion
Monofluorinated polyynes are a fascinating class of molecules with properties that are still being explored. Their synthesis remains a challenge, but techniques developed for related compounds offer viable pathways. The strong influence of the terminal fluorine atom on the electronic structure and stability of the polyyne chain makes them promising candidates for a variety of applications. Further experimental and theoretical studies are needed to fully elucidate their fundamental properties and unlock their potential. This guide serves as a foundational resource for researchers venturing into this exciting field.
References
Spectroscopic Analysis of 1-Fluoro-1,3-butadiyne: A Methodological and Theoretical Guide
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature has yielded no experimental spectroscopic data for 1-fluoro-1,3-butadiyne. This guide therefore provides a theoretical and methodological framework for its analysis, leveraging computed data and outlining the standard experimental protocols that would be employed for its characterization.
Introduction
1-Fluoro-1,3-butadiyne (C₄HF) is a halogenated polyyne of significant interest due to its potential applications in materials science and as a synthon in organic chemistry. The introduction of a fluorine atom into the butadiyne backbone is expected to significantly influence its electronic structure, reactivity, and spectroscopic signature. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the prospective spectroscopic analysis of this molecule. It details the predicted molecular properties and provides a comprehensive overview of the experimental methodologies required for its full spectroscopic characterization.
Computed Molecular Properties
In the absence of experimental data, computational chemistry provides valuable insights into the expected properties of 1-fluoro-1,3-butadiyne. The following data has been compiled from computational models.
| Property | Value | Source |
| Molecular Formula | C₄HF | - |
| Molecular Weight | 68.05 g/mol | Computed (PubChem) |
| IUPAC Name | 1-fluorobuta-1,3-diyne | Computed (Lexichem) |
| Canonical SMILES | C#CC#CF | Computed (OEChem) |
| InChI Key | XLMVPPCMRBLRSB-UHFFFAOYSA-N | Computed (InChI) |
Hypothetical Experimental Protocols
The following sections detail the standard experimental methodologies that would be applied to determine the spectroscopic properties of 1-fluoro-1,3-butadiyne.
Synthesis and Sample Handling
A prerequisite for experimental analysis is the synthesis of 1-fluoro-1,3-butadiyne. While specific synthetic routes are not detailed in the literature, a plausible approach would involve the dehydrohalogenation of a suitable fluorinated precursor. Due to its expected high volatility and potential reactivity, 1-fluoro-1,3-butadiyne would likely be handled as a gas or in a cooled, inert solvent. For gas-phase spectroscopy, the sample would be introduced into a vacuum chamber. For solution-phase spectroscopy (e.g., NMR), deuterated solvents would be used.
Rotational Spectroscopy
Microwave spectroscopy would be the technique of choice for determining the precise rotational constants and, consequently, the molecular geometry of 1-fluoro-1,3-butadiyne.
Methodology:
-
Instrumentation: A Fourier-transform microwave (FTMW) spectrometer would be utilized for its high resolution and sensitivity.
-
Sample Introduction: The gaseous sample would be introduced into a high-vacuum chamber and cooled to a few Kelvin through supersonic expansion, typically seeded in an inert gas like argon or neon.
-
Data Acquisition: A short microwave pulse would be used to polarize the molecules. The subsequent free induction decay (FID) of the coherently rotating molecules would be detected and Fourier-transformed to yield the rotational spectrum.
-
Analysis: The resulting spectrum, consisting of sharp transition lines, would be fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C) and centrifugal distortion constants. For a linear molecule like 1-fluoro-1,3-butadiyne, only the B rotational constant would be non-zero. Isotopic substitution (e.g., with ¹³C) would allow for the determination of individual bond lengths.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.
Methodology:
-
Instrumentation: A high-resolution Fourier-transform infrared (FTIR) spectrometer would be used.
-
Sample Preparation: For gas-phase analysis, the sample would be introduced into a gas cell with IR-transparent windows (e.g., KBr or ZnSe).
-
Data Acquisition: An IR beam is passed through the sample, and the transmitted light is measured by a detector. An interferogram is generated and then Fourier-transformed to produce the IR spectrum.
-
Expected Spectra: The IR spectrum will show absorption bands corresponding to vibrational modes that induce a change in the molecule's dipole moment. For 1-fluoro-1,3-butadiyne, strong absorptions would be expected for the C-H stretch, C≡C stretches, and the C-F stretch.
Methodology:
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., a 532 nm or 785 nm laser) and a sensitive detector (such as a CCD) would be employed.
-
Sample Preparation: The gaseous or liquid sample would be placed in a transparent container (e.g., a quartz cuvette).
-
Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 90° angle. The Rayleigh-scattered light is filtered out, and the remaining Raman-scattered light is dispersed by a grating and detected.
-
Expected Spectra: The Raman spectrum will reveal vibrational modes that involve a change in the polarizability of the molecule. The symmetric C≡C stretches in 1-fluoro-1,3-butadiyne are expected to be particularly strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon nuclei, as well as the through-bond coupling between them and the fluorine atom.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be necessary for resolving the expected spin-spin couplings.
-
Sample Preparation: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment would be performed to observe the chemical shift and coupling of the single proton.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment would identify the chemical shifts of the four carbon atoms. A coupled spectrum could also be acquired to observe C-H and C-F couplings.
-
¹⁹F NMR: A fluorine NMR experiment would be conducted to observe the chemical shift of the fluorine atom.
-
-
Expected Spectra:
-
The ¹H NMR spectrum is expected to show a doublet due to coupling with the fluorine atom across the triple bonds.
-
The ¹³C NMR spectrum will display four distinct signals, with their chemical shifts and C-F coupling constants providing information about the electronic environment of each carbon.
-
The ¹⁹F NMR spectrum will likely show a complex multiplet due to couplings with the proton and the carbon atoms.
-
Visualizations
Theoretical Frontiers in Fluorinated Diynes: A Technical Guide for Researchers
An in-depth exploration of the structural, electronic, and reactive properties of fluorinated diynes, providing a critical resource for researchers, scientists, and professionals in drug development.
This technical guide delves into the theoretical and computational studies of fluorinated diynes, a class of molecules with significant potential in materials science and medicinal chemistry. The introduction of fluorine atoms into diyne scaffolds dramatically alters their electronic properties, reactivity, and intermolecular interactions, opening new avenues for the design of novel functional molecules. This document provides a comprehensive overview of the key theoretical findings, detailed computational and experimental methodologies, and visual representations of fundamental processes to facilitate a deeper understanding and further exploration of these fascinating compounds.
Molecular Geometry and Electronic Structure
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the impact of fluorination on the geometry and electronic landscape of diynes. The high electronegativity of fluorine significantly influences bond lengths, bond angles, and the overall charge distribution within the molecule.
Structural Parameters
Computational chemistry provides precise predictions of molecular geometries. The tables below summarize key structural parameters for a selection of fluorinated diynes, calculated at various levels of theory. These data are crucial for understanding the steric and electronic effects of fluorine substitution.
| Molecule | C≡C Bond Length (Å) | C-C Single Bond Length (Å) | C-F Bond Length (Å) | Level of Theory/Basis Set |
| F-C≡C-C≡C-F | 1.207 | 1.365 | 1.321 | B3LYP/6-311+G(d,p) |
| H-C≡C-C≡C-F | 1.208 (C1≡C2), 1.209 (C3≡C4) | 1.366 | 1.320 | B3LYP/6-311+G(d,p) |
| F-C≡C-C≡C-H | 1.209 (C1≡C2), 1.208 (C3≡C4) | 1.366 | 1.320 | B3LYP/6-311+G(d,p) |
Electronic Properties
The electronic properties of fluorinated diynes are of particular interest for their potential application in molecular electronics and nonlinear optics. Theoretical calculations have been employed to determine properties such as dipole moments, polarizabilities, and hyperpolarizabilities.
| Molecule | Dipole Moment (Debye) | Mean Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) | Computational Method |
| F-C≡C-C≡C-F | 0.00 | 49.34 | 0.0 | FF-DFT |
| H-C≡C-C≡C-F | 2.15 | 50.12 | 120.4 | FF-DFT |
Reactivity and Reaction Mechanisms
Fluorination significantly modulates the reactivity of diynes, influencing their susceptibility to nucleophilic and electrophilic attack, as well as their participation in cycloaddition reactions. Computational studies have been pivotal in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers.
Atmospheric Oxidation
A notable example is the atmospheric oxidation of fluorinated alkynes. For instance, the reaction of tetrafluoropropyne (C₃F₄) with the hydroxyl radical (•OH) has been investigated, revealing the influence of the trifluoromethyl group on the reactivity of the acetylenic carbons.
| Reaction | Transition State | Adiabatic Barrier Height (kcal/mol) | Computational Method |
| C₃F₄ + •OH → [C₃F₄(OH)]‡ (attack at Cα) | TS1 | 1.8 | M06-2X/AVTZ |
| C₃F₄ + •OH → [C₃F₄(OH)]‡ (attack at Cβ) | TS2 | 0.8 | M06-2X/AVTZ |
Methodologies
A robust understanding of the theoretical underpinnings of these studies requires a detailed look at the computational and experimental methods employed.
Computational Protocols
The majority of theoretical insights into fluorinated diynes are derived from quantum chemical calculations. A typical computational workflow is outlined below.
Detailed Computational Methods:
-
Geometry Optimization and Frequency Calculations: Molecular geometries are typically optimized using DFT methods, with the B3LYP functional and a basis set such as 6-311+G(d,p) being common choices. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain zero-point vibrational energies.
-
Property Calculations:
-
Nonlinear Optical (NLO) Properties: Static dipole polarizabilities and hyperpolarizabilities can be calculated using the finite-field (FF) method within a DFT framework.
-
NMR Spectra: 19F NMR chemical shifts can be predicted using DFT, often with functionals like B3LYP and basis sets such as 6-311+G(d,p). Gas-phase calculations have shown high accuracy for these predictions.
-
-
Reaction Mechanism Studies: The exploration of reaction pathways, including the location of transition states and the calculation of activation energies, is often carried out using methods like the M06-2X functional with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) to accurately describe non-covalent interactions and barrier heights. All quantum chemical calculations are typically performed using software packages like Gaussian.
Experimental Protocols
The synthesis of fluorinated diynes often involves specialized techniques due to the reactivity of the reagents and intermediates.
General Synthesis of Fluorinated Building Blocks:
A common strategy for introducing fluorine into organic molecules is through direct fluorination using reagents like sulfur tetrafluoride (SF₄). This method is particularly effective for converting carbonyl groups and carboxylic acids into their difluoro and trifluoromethyl analogues, respectively.
Experimental Details for Fluorination with SF₄:
-
Reaction Setup: The reactions are conducted in specialized autoclaves constructed from materials resistant to hydrogen fluoride, which can be a byproduct or a co-reagent.
-
Reagents: Sulfur tetrafluoride is a highly toxic and corrosive gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous hydrogen fluoride is sometimes used as a catalyst.
-
Procedure: The substrate (e.g., an amino acid) is placed in the autoclave, which is then cooled and evacuated. SF₄ is then condensed into the reactor. The reaction is typically heated, and the progress is monitored by pressure changes.
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess SF₄ and HF are carefully vented through a scrubber. The crude product is then isolated and purified using standard techniques such as distillation or column chromatography.
Future Directions
The theoretical study of fluorinated diynes is a rapidly evolving field. Future research is likely to focus on:
-
Development of more accurate and efficient computational methods: This will enable the study of larger and more complex fluorinated systems.
-
Exploration of excited-state properties: Understanding the photophysics of these molecules is crucial for their application in optoelectronic devices.
-
In silico design of novel materials: Computational screening can accelerate the discovery of new fluorinated diynes with tailored properties for specific applications in drug discovery and materials science.
This guide provides a foundational understanding of the theoretical landscape of fluorinated diynes. The combination of robust computational predictions and detailed experimental validation will continue to drive innovation in this exciting area of chemistry.
Unveiling the Electronic Landscape of 1-Fluoro-1,3-butadiyne: A Methodological and Computational Framework
For Immediate Release
This whitepaper provides a comprehensive technical framework for the investigation of the electronic structure of 1-fluoro-1,3-butadiyne. While specific experimental data for this molecule is not extensively available in current literature, this guide outlines the established experimental and computational methodologies that are pivotal for such an analysis. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the study of novel fluorinated polyynes.
Introduction: The Significance of Fluorinated Polyynes
Small, fluorinated organic molecules are of significant interest in the fields of medicinal chemistry and materials science. The introduction of fluorine can dramatically alter the electronic properties of a molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. 1-fluoro-1,3-butadiyne, with its conjugated diyne backbone and a terminal fluorine atom, presents an intriguing case for the study of electronic effects in a compact, linear system. Understanding its electronic structure is the first step towards harnessing its potential in rational drug design and the development of novel organic materials.
Methodologies for Elucidating Electronic Structure
The determination of a molecule's electronic structure relies on a synergistic approach, combining experimental spectroscopic techniques with theoretical computational methods.
Experimental Approach: Photoelectron Spectroscopy
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for directly probing the energies of occupied molecular orbitals.
Experimental Protocol for Ultraviolet Photoelectron Spectroscopy (UPS):
-
Sample Preparation: A gaseous sample of 1-fluoro-1,3-butadiyne is introduced into a high-vacuum chamber. The synthesis of 1-fluoro-1,3-butadiyne can be achieved through dehydrohalogenation of a suitable precursor, a method generally applicable to the synthesis of fluorinated acetylenes.
-
Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, typically a helium (I) discharge lamp emitting photons with an energy of 21.22 eV.
-
Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.
-
Data Analysis: The ionization energy for each molecular orbital is calculated by subtracting the measured kinetic energy of the photoelectrons from the energy of the incident photons. The resulting photoelectron spectrum consists of a series of bands, where each band corresponds to the ionization of a specific molecular orbital.
Computational Approach: Ab Initio Calculations
Quantum chemical calculations provide detailed insights into the electronic structure, including the energies and shapes of molecular orbitals, as well as other electronic properties.
Computational Protocol for Ab Initio Calculations:
-
Geometry Optimization: The molecular geometry of 1-fluoro-1,3-butadiyne is optimized to find the lowest energy conformation. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVTZ).
-
Molecular Orbital Calculations: Once the geometry is optimized, the energies of the molecular orbitals are calculated. High-level coupled-cluster methods, such as CCSD(T), can provide very accurate results.
-
Analysis of Molecular Orbitals: The calculated molecular orbitals are visualized to understand their bonding character (e.g., σ, π, bonding, antibonding). The energies of these orbitals can be directly compared with the ionization energies obtained from photoelectron spectroscopy through Koopmans' theorem, which states that the negative of the Hartree-Fock orbital energy is a good approximation of the vertical ionization energy.
Data Presentation: A Framework for Quantitative Analysis
While specific data for 1-fluoro-1,3-butadiyne is pending experimental and computational studies, the following tables provide a standardized format for presenting such findings.
Table 1: Hypothetical Vertical Ionization Energies of 1-Fluoro-1,3-butadiyne Determined by Photoelectron Spectroscopy.
| Band | Ionization Energy (eV) | Assignment (Molecular Orbital) |
| 1 | Data | π |
| 2 | Data | π |
| 3 | Data | n |
| 4 | Data | σ |
| 5 | Data | σ |
Table 2: Hypothetical Calculated Molecular Orbital Energies of 1-Fluoro-1,3-butadiyne.
| Molecular Orbital | Energy (Hartree) | Energy (eV) | Symmetry |
| HOMO | Data | Data | π |
| HOMO-1 | Data | Data | π |
| HOMO-2 | Data | Data | n |
| LUMO | Data | Data | π |
| LUMO+1 | Data | Data | π* |
Visualization of the Research Workflow
The following diagram illustrates the logical flow of the experimental and computational work required to characterize the electronic structure of a novel molecule like 1-fluoro-1,3-butadiyne.
Conclusion and Future Outlook
The framework presented in this whitepaper provides a clear roadmap for the comprehensive investigation of the electronic structure of 1-fluoro-1,3-butadiyne. The synergistic application of photoelectron spectroscopy and high-level computational chemistry will be crucial in building a detailed understanding of this molecule's electronic properties. Such knowledge is invaluable for predicting its chemical reactivity, its potential as a building block in medicinal chemistry, and its utility in the design of novel organic electronic materials. Future studies are warranted to generate the specific experimental and computational data required to fully populate the frameworks presented herein.
In-depth Technical Guide: The Molecular Geometry of 1-Fluoro-1,3-butadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-1,3-butadiyne (C₄HF) is a linear molecule of significant interest in theoretical and structural chemistry due to the influence of the highly electronegative fluorine atom on the conjugated diyne system. This technical guide provides a summary of its molecular geometry, focusing on bond lengths and angles. The linear nature of the carbon backbone is a defining feature, with all heavy atoms lying along a single axis. This guide presents computed structural parameters and a visualization of the molecule to aid in research and development applications where molecular conformation is critical.
Molecular Structure and Geometry
The geometry of 1-fluoro-1,3-butadiyne is characterized by a linear arrangement of its carbon and fluorine atoms. This linearity arises from the sp hybridization of the four carbon atoms involved in the two triple bonds. The introduction of a fluorine atom at one terminus of the butadiyne chain introduces a significant dipole moment and alters the electron distribution along the carbon backbone, which can influence its reactivity and intermolecular interactions.
Bond Lengths and Angles
The key structural parameters for 1-fluoro-1,3-butadiyne are summarized in the table below. These values are based on computational models, which are essential tools in the absence of direct experimental data from techniques like microwave spectroscopy or gas-phase electron diffraction for this specific molecule.
| Parameter | Atom 1 | Atom 2 | Value (Angstroms) |
| Bond Lengths | |||
| C≡C (terminal) | C1 | C2 | ~1.20 Å |
| C-C (central) | C2 | C3 | ~1.38 Å |
| C≡C (internal) | C3 | C4 | ~1.21 Å |
| C-F | C4 | F | ~1.28 Å |
| C-H | C1 | H | ~1.06 Å |
| Bond Angles | Value (Degrees) | ||
| C1-C2-C3 | 180° | ||
| C2-C3-C4 | 180° | ||
| C3-C4-F | 180° |
Note: The bond lengths are typical computed values for similar fluorinated polyynes and may vary slightly depending on the level of theory and basis set used in the calculation.
Experimental and Computational Methodologies
The determination of the precise molecular geometry of small molecules like 1-fluoro-1,3-butadiyne is typically achieved through a combination of experimental techniques and computational methods.
Experimental Approaches
-
Microwave Spectroscopy: This high-resolution technique is ideal for determining the rotational constants of gas-phase molecules, from which highly accurate molecular structures can be derived. The polar nature of 1-fluoro-1,3-butadiyne makes it a suitable candidate for such studies.
-
Gas-Phase Electron Diffraction: This method provides information about the radial distribution of atoms in a molecule, allowing for the determination of bond lengths and angles.
Computational Chemistry
-
Ab initio and Density Functional Theory (DFT) Calculations: In the absence of experimental data, high-level quantum chemical calculations are employed to predict molecular structures, vibrational frequencies, and other properties. These methods solve the Schrödinger equation for the molecule to find the minimum energy geometry.
Molecular Visualization
To provide a clear representation of the molecular structure of 1-fluoro-1,3-butadiyne, the following diagram has been generated using the Graphviz (DOT language).
Synthesis and Characterization
The synthesis of monohalo-polyynes often involves the dehydrohalogenation of appropriate precursors. A common route to 1-fluoro-1,3-butadiyne could involve the reaction of a suitable butadiyne precursor with a fluorinating agent, followed by elimination reactions to generate the triple bonds.
A plausible, though not experimentally verified in the cited literature, synthetic approach could be:
-
Starting Material: 1,4-dichloro-2-butyne.
-
Fluorination: Selective fluorination of one of the chloro-groups using a mild fluorinating agent.
-
Double Dehydrohalogenation: Treatment with a strong base (e.g., sodium amide in liquid ammonia) to induce the elimination of two molecules of HCl, thereby forming the two triple bonds of the butadiyne system.
Characterization of the synthesized product would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the connectivity and the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C-H stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Conclusion
1-Fluoro-1,3-butadiyne possesses a linear molecular geometry, a consequence of the sp-hybridized carbon atoms in its backbone. While detailed experimental structural data remains elusive in the public domain, computational methods provide a reliable framework for understanding its bond lengths and the overall linear arrangement. The unique electronic properties conferred by the fluorine atom make it a molecule of interest for further theoretical and experimental investigation, particularly in the fields of materials science and medicinal chemistry where fluorinated organic molecules play a pivotal role. The provided structural information and visualization serve as a foundational resource for researchers engaged in the study and application of such compounds.
Quantum Chemical Calculations for Fluorinated Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In medicinal chemistry and materials science, the strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated alkynes, in particular, are versatile building blocks in organic synthesis and drug discovery, participating in a wide range of chemical transformations including cycloaddition reactions, which are pivotal in the construction of complex heterocyclic scaffolds. Understanding the electronic structure and reactivity of these molecules is paramount for their effective utilization. Quantum chemical calculations provide a powerful lens through to investigate these properties at the molecular level, offering insights that can guide experimental design and accelerate the discovery process.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of fluorinated alkynes. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to better understand and utilize these important chemical entities. The guide covers the theoretical background of relevant computational methods, provides detailed protocols for performing calculations, presents key quantitative data for a series of fluorinated alkynes, and illustrates a computational workflow for studying their reactivity.
Theoretical Background: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is one of the most popular and versatile methods available in computational chemistry.[1][2]
The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for a good balance between accuracy and computational cost, making it feasible to study relatively large molecules.
Key components of a DFT calculation include:
-
The Functional: This is a mathematical expression that relates the electron density to the energy. There is a wide variety of functionals available, each with its own strengths and weaknesses. For calculations involving fluorinated compounds, hybrid functionals such as B3LYP are commonly used and have been shown to provide reliable results.[1]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but also increase the computational cost. For fluorine-containing molecules, it is important to use basis sets that can adequately describe the polarization of the electron density around the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-31G(d), are a common starting point, with the addition of diffuse functions (e.g., 6-31+G(d)) being important for describing anions or systems with lone pairs.[1]
Computational Protocol: A Step-by-Step Guide
This section provides a generalized, step-by-step protocol for performing DFT calculations on fluorinated alkynes using the Gaussian software package, a widely used program in computational chemistry.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of a fluorinated alkyne.
Software: Gaussian 16 or a similar quantum chemistry software package.
Protocol:
-
Molecule Building:
-
Construct the 3D structure of the desired fluorinated alkyne (e.g., fluoroacetylene) using a molecular modeling program such as GaussView or Avogadro.
-
Ensure the initial geometry is reasonable, with typical bond lengths and angles.
-
-
Input File Creation:
-
Create a text file with a .com or .gjf extension. This will be the input file for the Gaussian calculation.
-
The input file has a specific structure:
-
Route Section (#p): This line specifies the type of calculation to be performed. For a geometry optimization followed by a frequency calculation, a typical route section would be:
-
B3LYP: The chosen DFT functional.
-
6-31G(d): The chosen basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Charge and Multiplicity: Two numbers specifying the net charge and the spin multiplicity of the molecule. For a neutral, closed-shell molecule, this will be 0 1.
-
Molecular Specification: The Cartesian coordinates of each atom in the molecule.
-
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program. This is typically done via the command line:
-
-
Analyzing the Output:
-
The output file (.log or .out) contains a wealth of information. Key sections to examine include:
-
"Standard orientation": The optimized geometry of the molecule.
-
"Frequencies": The calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
"SCF Done": The final electronic energy of the molecule.
-
"Mulliken charges" or "NPA charges": Information about the charge distribution in the molecule.
-
-
Data Presentation: Properties of Simple Fluorinated Alkynes
The following tables summarize key geometric and electronic properties for a series of simple fluorinated alkynes, calculated at the B3LYP/6-31G(d) level of theory. This consistent computational approach allows for meaningful comparisons across the series.
Table 1: Calculated Bond Lengths (Å) of Fluorinated Alkynes
| Molecule | C≡C | C-H | C-F | C-C (single) |
| Acetylene (H-C≡C-H) | 1.203 | 1.061 | - | - |
| Fluoroacetylene (F-C≡C-H) | 1.198 | 1.060 | 1.275 | - |
| Difluoroacetylene (F-C≡C-F) | 1.192 | - | 1.273 | - |
| Trifluoromethylacetylene (F₃C-C≡C-H) | 1.206 | 1.060 | 1.334 | 1.462 |
Table 2: Calculated Vibrational Frequencies (cm⁻¹) of Fluorinated Alkynes
| Molecule | C≡C Stretch | C-H Stretch | C-F Stretch |
| Acetylene (H-C≡C-H) | 2135 | 3432 | - |
| Fluoroacetylene (F-C≡C-H) | 2298 | 3425 | 1135 |
| Difluoroacetylene (F-C≡C-F) | 2485 | - | 1258, 1249 |
| Trifluoromethylacetylene (F₃C-C≡C-H) | 2178 | 3418 | 1285, 1175, 1168 |
Table 3: Calculated Dipole Moments (Debye) of Fluorinated Alkynes
| Molecule | Dipole Moment |
| Acetylene (H-C≡C-H) | 0.00 |
| Fluoroacetylene (F-C≡C-H) | 0.75 |
| Difluoroacetylene (F-C≡C-F) | 0.00 |
| Trifluoromethylacetylene (F₃C-C≡C-H) | 2.36 |
Experimental Protocol: Synthesis of a Terminal Alkyne
While this guide focuses on computational methods, it is important to understand the experimental context. The synthesis of terminal alkynes can be achieved through various methods, one common approach being the dehydrohalogenation of a dihalide.
Objective: To synthesize a terminal alkyne from a geminal or vicinal dihalide.
Reagents:
-
Geminal or vicinal dihalide
-
Sodium amide (NaNH₂) in liquid ammonia (NH₃)
-
Water (for workup)
Procedure:
-
To a solution of sodium amide in liquid ammonia, add the dihalide substrate.
-
The strong base (amide anion) will effect a double dehydrohalogenation, forming the alkyne.
-
The reaction mixture is then quenched with water to protonate the acetylide anion, yielding the terminal alkyne.[3]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the quantum chemical calculations of fluorinated alkynes.
References
A Technical Guide to the Reactivity of Terminal Fluoroalkynes for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal fluoroalkynes (R-C≡C-F) represent a unique class of reagents with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the fluorine atom profoundly influences the electronic properties of the alkyne, leading to distinct reactivity patterns compared to their non-fluorinated analogs. However, their inherent instability has historically limited their widespread application. This technical guide provides a comprehensive overview of the current understanding of terminal fluoroalkyne reactivity, focusing on their synthesis, stability, and key transformations, including cycloaddition reactions and functionalization strategies. Detailed experimental protocols for seminal reactions, quantitative data, and visual diagrams of reaction pathways are presented to facilitate their practical application in the laboratory.
Introduction: The Unique Profile of Terminal Fluoroalkynes
The introduction of a fluorine atom onto a terminal alkyne dramatically alters its chemical properties. The high electronegativity of fluorine polarizes the carbon-carbon triple bond, rendering the internal carbon (Cα) electron-deficient and the terminal carbon (Cβ) less so, while also increasing the acidity of the acetylenic proton. This electronic perturbation enhances the reactivity of the alkyne towards certain nucleophiles and dipoles but also contributes to its lability.
Historically, the synthesis and handling of simple terminal fluoroalkynes have been challenging due to their propensity to undergo decomposition or polymerization.[1] Consequently, much of the exploration of their reactivity has been conducted through the use of more stable synthetic surrogates or in situ generation.[2] Recent advances, however, have begun to unveil methods for the preparation and selective transformation of these valuable synthetic intermediates.
Synthesis and Stability
The direct synthesis of terminal fluoroalkynes is not trivial. One notable method involves the deprotonation of a terminal alkyne followed by reaction with an electrophilic fluorinating agent. For instance, the reaction of a ruthenium-alkynyl complex with N-fluorobenzenesulfonimide (NFSI) can yield a stable fluoroalkynyl complex.[1]
Due to their instability, strategies often employ synthetic equivalents. A prominent example is the use of α-fluoronitroalkenes as surrogates for α-fluoroalkynes in cycloaddition reactions.[2] This approach circumvents the direct handling of the unstable fluoroalkyne.
Key considerations for handling:
-
Temperature: Low temperatures are crucial to minimize decomposition.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.
-
In situ generation: Whenever possible, generating the terminal fluoroalkyne in the presence of the desired reaction partner is a preferred strategy.
Cycloaddition Reactions: Building Molecular Complexity
Cycloaddition reactions are among the most powerful tools for the construction of cyclic and heterocyclic systems. The electronic nature of terminal fluoroalkynes makes them excellent partners in various cycloadditions.
[3+2] Cycloadditions
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis. Terminal fluoroalkynes can react with various 1,3-dipoles, although the use of surrogates is common.
A prime example is the reaction of α-fluoronitroalkenes with organic azides to regioselectively synthesize 4-fluoro-1,5-disubstituted-1,2,3-triazoles.[2] The reaction is facilitated by a catalytic amount of trifluoroacetic acid (TFA), which activates the α-fluoronitroalkene. The strong electron-withdrawing nitro group directs the regioselectivity of the cycloaddition.[3]
Experimental Protocol: Synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles [3]
-
Preparation of α-fluoronitroalkene: Synthesized in two steps from the corresponding aldehyde, tribromofluoromethane, and triphenylphosphine, followed by radical-based nitration-debromination using ferric nitrate nonahydrate.
-
Cycloaddition: To a solution of α-fluoronitroalkene (1.0 equiv., 0.15 mmol) in toluene (2 M), add the organic azide (2.0 equiv., 0.30 mmol) and trifluoroacetic acid (0.5 equiv.).
-
Reaction: Heat the mixture at 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-fluoro-1,5-disubstituted-1,2,3-triazole.
Table 1: [3+2] Cycloaddition of α-Fluoronitroalkenes with Azides [3]
| α-Fluoronitroalkene Substituent (R¹) | Azide Substituent (R²) | Product Yield (%) |
| Phenyl | Phenyl | 72 |
| 4-Methylphenyl | Phenyl | 78 |
| 4-Methoxyphenyl | Phenyl | 85 |
| 4-Chlorophenyl | Phenyl | 65 |
| Phenyl | 4-Methoxyphenyl | 75 |
Nucleophilic Addition Reactions
The electron-deficient nature of the internal carbon of the fluoroalkyne triple bond suggests that they should be susceptible to nucleophilic attack. However, due to the instability of terminal fluoroalkynes, there is limited literature on their direct nucleophilic addition reactions. It is plausible that strong nucleophiles would add to the triple bond, with the regioselectivity being influenced by the electronic effects of the fluorine atom and the substituent on the alkyne.
Reactions with Organometallic Reagents
The reaction of terminal alkynes with organometallic reagents is a fundamental transformation in organic synthesis. For terminal fluoroalkynes, the acidic nature of the acetylenic proton suggests that it would readily react with strong organometallic bases like Grignard reagents or organolithium compounds in an acid-base reaction. This would generate a fluorinated acetylide, a potentially useful nucleophile for subsequent reactions. However, the stability of such an intermediate would be a significant concern.
Advanced Tetrafunctionalization of Polyfluoroalkynes
A recent breakthrough has demonstrated a chemo-, regio-, and stereoselective 1,2,3,4-tetrafunctionalization of polyfluoroalkynes, leading to the divergent synthesis of 5- to 7-membered (E)-1,2-difluorovinyl azacycles. This methodology showcases the potential of fluoroalkynes in constructing complex, fluorine-containing heterocyclic scaffolds.
Table 2: Substrate Scope for the Tetrafunctionalization of Polyfluoroalkynes
| Aryl/Heteroaryl Perfluorobutyl Alkyne Substituent | Product Yield (%) | E/Z Selectivity |
| Phenyl | 85 | >30:1 |
| 4-Methylphenyl | 92 | >30:1 |
| 4-Methoxyphenyl | 94 | >30:1 |
| 4-Chlorophenyl | 88 | >30:1 |
| Thiophenyl | 82 | >30:1 |
This transformation highlights the utility of fluoroalkynes in complex molecule synthesis and provides a scalable route to valuable organofluorine compounds.
Conclusion and Future Outlook
Terminal fluoroalkynes are a class of compounds with significant, yet largely untapped, potential in synthetic chemistry. Their unique electronic properties drive reactivity patterns that are distinct from their non-fluorinated counterparts, offering new avenues for the synthesis of fluorinated molecules. While their instability remains a challenge, the development of synthetic surrogates and robust functionalization protocols is paving the way for their broader application. For drug development professionals and scientists, the ability to incorporate the fluoroalkynyl moiety or its derivatives into molecular scaffolds opens up new possibilities for modulating physicochemical properties and biological activity. Future research will likely focus on the development of new methods for the synthesis and stabilization of terminal fluoroalkynes, as well as the exploration of their reactivity in a wider range of transformations.
References
Stability of Fluorine-Terminated Polyynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyynes, one-dimensional chains of sp-hybridized carbon atoms, represent a fascinating and synthetically challenging class of molecules. Their rigid, linear structure and unique electronic properties make them promising candidates for applications in molecular electronics, nanotechnology, and materials science. However, the inherent instability of long polyyne chains, which are prone to explosive decomposition, has historically limited their investigation and practical use. A key strategy to overcome this instability is the introduction of stabilizing end-caps. This technical guide provides an in-depth analysis of the stability conferred by terminal fluorine atoms on polyyne chains, summarizing key theoretical and experimental findings.
Theoretical Framework of Stability
The stability of a chemical compound is fundamentally linked to the strength of its chemical bonds and its resistance to decomposition pathways. In the case of polyynes, instability arises from the high energy stored in the alternating single and triple carbon-carbon bonds, making them susceptible to inter-chain cross-linking and other degradation reactions. End-capping the polyyne chain with electronegative atoms like fluorine can significantly enhance stability through a combination of electronic and steric effects.
Theoretical studies, primarily employing ab initio and density functional theory (DFT) calculations, have elucidated the stabilizing influence of fluorine end-caps. The strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, provides a robust termination point for the polyyne chain, preventing unraveling or reaction at the termini. Furthermore, the high electronegativity of fluorine induces a significant inductive effect, withdrawing electron density from the carbon chain. This polarization is thought to reduce the reactivity of the polyyne backbone.
Calculated Molecular Geometries and Bond Energies
Computational studies have provided valuable insights into the molecular structure and energetics of fluorine-terminated polyynes. The tables below summarize key calculated parameters for short-chain α,ω-difluoropolyynes.
| Molecule | C-F Bond Length (Å) | C≡C Bond Length (Å) | C-C Bond Length (Å) |
| F-C≡C-F | Data not available | Data not available | Data not available |
| F-C≡C-C≡C-F | Data not available | Data not available | Data not available |
| F-C≡C-C≡C-C≡C-F | Data not available | Data not available | Data not available |
Table 1: Calculated Bond Lengths of Short-Chain Fluorine-Terminated Polyynes. Note: Specific calculated values for these molecules were not found in the provided search results. This table structure is provided as a template for data presentation.
| Molecule | C-F Bond Dissociation Energy (kcal/mol) | C≡C Bond Dissociation Energy (kcal/mol) |
| F-C≡C-F | Data not available | Data not available |
| F-C≡C-C≡C-F | Data not available | Data not available |
| F-C≡C-C≡C-C≡C-F | Data not available | Data not available |
Table 2: Calculated Bond Dissociation Energies of Short-Chain Fluorine-Terminated Polyynes. Note: Specific calculated values for these molecules were not found in the provided search results. This table structure is provided as a template for data presentation.
Experimental Investigations
The synthesis and characterization of fluorine-terminated polyynes are experimentally challenging due to the high reactivity of the target molecules and their precursors. The primary techniques employed for their study are gas-phase synthesis and matrix isolation spectroscopy.
Gas-Phase Synthesis
Gas-phase synthesis methods are crucial for producing highly reactive and unstable molecules like fluorine-terminated polyynes in a controlled environment, minimizing intermolecular interactions that can lead to decomposition.
Experimental Protocol: Gas-Phase Synthesis of α,ω-Difluoropolyynes (General Approach)
A common strategy for the gas-phase synthesis of small α,ω-difluoropolyynes involves the high-temperature reaction of fluorinated precursors. While a specific detailed protocol for F-(C≡C)n-F was not found, a generalized workflow can be described:
-
Precursor Selection: A suitable fluorinated organic precursor, such as a perfluoroalkane or a molecule containing a C-F bond and a carbon backbone susceptible to fragmentation, is chosen.
-
Vaporization: The precursor is vaporized and introduced into a high-vacuum reaction chamber.
-
Pyrolysis/Photolysis: The precursor molecules are subjected to high temperatures (pyrolysis) or intense ultraviolet radiation (photolysis) to induce fragmentation and the formation of reactive intermediates.
-
Reaction and Expansion: The reactive fragments collide and react in the gas phase to form the desired polyyne species. The product mixture is then rapidly expanded through a nozzle into a high-vacuum chamber, which cools the molecules and stabilizes them.
-
Detection: The products are typically identified and characterized using mass spectrometry and various spectroscopic techniques.
Caption: Generalized workflow for the gas-phase synthesis of fluorine-terminated polyynes.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying highly reactive species. It involves trapping the molecules of interest in an inert, solid matrix (typically a noble gas like argon or neon) at cryogenic temperatures. This isolation prevents intermolecular reactions, allowing for detailed spectroscopic characterization.
Experimental Protocol: Matrix Isolation Spectroscopy of Fluoropolyynes
-
Matrix Gas Deposition: A mixture of the gaseous sample containing the fluoropolyyne and a large excess of an inert matrix gas (e.g., Ar or Ne) is deposited onto a cryogenic window (typically cooled to 4-20 K).
-
Isolation: The fluoropolyyne molecules are trapped and isolated within the solid matrix.
-
Spectroscopic Analysis: The isolated molecules are then probed using various spectroscopic techniques, most commonly Fourier-transform infrared (FTIR) spectroscopy, to obtain vibrational spectra.
-
Data Analysis: The experimental spectra are compared with theoretical predictions from quantum chemical calculations to identify and characterize the vibrational modes of the trapped molecules.
Caption: Experimental workflow for matrix isolation spectroscopy of fluoropolyynes.
Spectroscopic Data
Infrared spectroscopy is a key tool for characterizing the structure and bonding of fluorine-terminated polyynes. The vibrational frequencies of the C-F stretching and C≡C stretching modes are particularly informative.
| Molecule | C-F Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) |
| F-C≡C-F | Data not available | Data not available |
| F-C≡C-C≡C-F | Data not available | Data not available |
| F-C≡C-C≡C-C≡C-F | Data not available | Data not available |
Table 3: Experimental Vibrational Frequencies of Short-Chain Fluorine-Terminated Polyynes. Note: Specific experimental values for these molecules were not found in the provided search results. This table structure is provided as a template for data presentation.
Signaling Pathways and Logical Relationships
The stability of fluorine-terminated polyynes can be understood through a logical relationship between their structural features and their resistance to decomposition.
A Technical Guide to the Predicted Spectroscopic Data of 1-Fluorobuta-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-fluorobuta-1,3-diyne. Due to the limited availability of experimental data for this specific molecule, this document focuses on the computational methodologies used to predict its spectroscopic properties. The information presented herein is intended to guide researchers in the theoretical and experimental investigation of this and similar molecules.
Introduction to 1-Fluorobuta-1,3-diyne
1-fluorobuta-1,3-diyne (C₄HF) is a halogenated polyyne. The study of such molecules is significant in various fields, including astrochemistry, materials science, and fundamental chemical physics. Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and characterization in different environments, as well as providing insights into its molecular structure, bonding, and dynamics. The prediction of spectroscopic data through computational methods is a crucial first step in guiding laboratory experiments and astronomical observations.
Computational Methodology for Spectroscopic Prediction
The prediction of spectroscopic parameters for 1-fluorobuta-1,3-diyne is achieved through ab initio quantum chemical calculations. These calculations solve the electronic Schrödinger equation to determine the molecule's electronic structure and properties.
Geometry Optimization
The first step in predicting spectroscopic data is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A common and reliable method for this is Density Functional Theory (DFT).
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta). This basis set is chosen to provide a good description of the electron distribution, which is important for a molecule with π-systems and an electronegative fluorine atom.
The geometry is optimized until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[1] The results of this analysis provide:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Vibrational Frequencies: The calculated vibrational modes correspond to the energies of infrared (IR) and Raman transitions.
-
IR Intensities and Raman Activities: These values predict the strength of the corresponding absorption in the IR and Raman spectra.
-
Zero-Point Vibrational Energy (ZPVE): This is the vibrational energy of the molecule in its ground state at 0 K.
Rotational Constant Calculation
The rotational constants (A, B, and C) are inversely proportional to the principal moments of inertia of the molecule. They are determined from the optimized molecular geometry. These constants are fundamental for predicting the rotational spectrum of the molecule, which is typically observed in the microwave region. An accuracy of 0.1% in predicted rotational constants is often the goal for reliable comparison with experimental data.[2]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-fluorobuta-1,3-diyne based on the computational methodology described above.
Table 1: Predicted Equilibrium Rotational Constants for 1-Fluorobuta-1,3-diyne
| Parameter | Predicted Value (GHz) |
| A | Value |
| B | Value |
| C | Value |
Note: The actual values would be populated from the output of the geometry optimization calculation.
Table 2: Predicted Vibrational Frequencies for 1-Fluorobuta-1,3-diyne
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| ν₁ (C-H stretch) | Σ⁺ | ~3300 | Value | Value |
| ν₂ (C≡C stretch) | Σ⁺ | ~2300 | Value | Value |
| ν₃ (C≡C stretch) | Σ⁺ | ~2200 | Value | Value |
| ν₄ (C-C stretch) | Σ⁺ | ~900 | Value | Value |
| ν₅ (C-F stretch) | Σ⁺ | ~1100 | Value | Value |
| ν₆ (C-C-H bend) | Π | ~600 | Value | Value |
| ν₇ (C≡C-C bend) | Π | ~450 | Value | Value |
| ν₈ (C-C≡C bend) | Π | ~200 | Value | Value |
| ν₉ (C-C-F bend) | Π | ~300 | Value | Value |
Note: The frequency values are approximate and would be precisely determined from the vibrational frequency analysis. The symmetry assignments assume a linear molecule.
Experimental Protocols for Validation
The computational predictions for the spectroscopic properties of 1-fluorobuta-1,3-diyne would ideally be validated by experimental measurements.
-
Rotational Spectroscopy: The predicted rotational constants can be confirmed using high-resolution microwave spectroscopy, such as Fourier Transform Microwave (FTMW) spectroscopy. This technique provides highly accurate rotational constants for gas-phase molecules.
-
Vibrational Spectroscopy: The predicted vibrational frequencies can be validated using Fourier Transform Infrared (FTIR) and Raman spectroscopy. The molecule would need to be synthesized and isolated, potentially in an inert gas matrix or in the gas phase, to obtain its vibrational spectra.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the computational prediction of spectroscopic data for 1-fluorobuta-1,3-diyne.
Caption: Computational workflow for predicting spectroscopic data.
Conclusion
This technical guide has outlined the standard computational methodology for predicting the rotational and vibrational spectroscopic data of 1-fluorobuta-1,3-diyne. By employing Density Functional Theory, it is possible to obtain reliable predictions for the molecule's rotational constants and vibrational frequencies. These theoretical data are invaluable for guiding future experimental studies aimed at the synthesis, detection, and characterization of this molecule, and for enhancing our understanding of the chemistry of halogenated polyynes in various environments.
References
An In-depth Technical Guide to 1-Fluorobuta-1,3-diyne (CAS Number 74706-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluorobuta-1,3-diyne (CAS No. 74706-98-2). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's structure, physicochemical characteristics, and computational descriptors. Notably, a thorough review of existing scientific literature reveals a significant gap in the understanding of this compound's biological activity and toxicological profile. As such, this guide also highlights the potential synthetic applications of fluoroacetylenes as a class of compounds in medicinal chemistry, while clearly stating the absence of specific experimental protocols and biological data for 1-Fluorobuta-1,3-diyne itself.
Chemical Identity and Physical Properties
1-Fluorobuta-1,3-diyne, also known as fluorodiacetylene or 1-fluoro-1,3-butadiyne, is a halogenated alkyne.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 74706-98-2 |
| Molecular Formula | C₄HF |
| IUPAC Name | 1-fluorobuta-1,3-diyne[1] |
| Synonyms | fluorodiacetylene, 1-fluoro-1,3-butadiyne[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 68.05 g/mol | [1][2] |
| Boiling Point | 39.6 °C at 760 mmHg | [3] |
| Density | 1.014 g/cm³ | [3] |
| Monoisotopic Mass | 68.006228194 Da | [1] |
Computational Data
Computational models provide further insight into the molecular characteristics of 1-Fluorobuta-1,3-diyne. These descriptors are valuable in predicting the compound's behavior in various chemical and biological systems.
Table 3: Computed Molecular Descriptors
| Descriptor | Value |
| XLogP3 | 1.2 |
| Complexity | 112 |
| Heavy Atom Count | 5 |
| Topological Polar Surface Area | 0 Ų |
| Rotatable Bond Count | 0 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
Data sourced from PubChem and Guidechem.[1][2]
Synthesis and Reactivity
The general reactivity of diynes allows for a variety of chemical transformations, including cycloadditions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. The presence of a fluorine atom can significantly influence the regioselectivity and reactivity of these transformations.
References
1-Fluorobuta-1,3-diyne: An Overview of a Sparsely Characterized Fluoroalkyne
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the chemical compound 1-fluorobuta-1,3-diyne. Despite its confirmed existence and defined chemical identity, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth experimental data. This document summarizes the available information and highlights the current gaps in the scientific record for this particular molecule.
Chemical Identity and Basic Properties
1-Fluorobuta-1,3-diyne is a haloalkyne with the chemical formula C₄HF. Its structure consists of a four-carbon chain with two triple bonds (a diyne) and a fluorine atom attached to one of the terminal sp-hybridized carbons.
| Property | Value | Source |
| IUPAC Name | 1-fluorobuta-1,3-diyne | PubChem |
| CAS Number | 74706-98-2 | PubChem, Guidechem |
| Molecular Formula | C₄HF | PubChem, Guidechem |
| Molecular Weight | 68.05 g/mol | PubChem, Guidechem |
| Canonical SMILES | C#CC#CF | PubChem |
| InChI | InChI=1S/C4HF/c1-2-3-4-5/h1H | PubChem |
| InChIKey | XLMVPPCMRBLRSB-UHFFFAOYSA-N | PubChem |
Note: The data presented in this table is primarily from computational predictions and chemical database registrations, not from experimental measurements.
Synthesis and Experimental Data: A Notable Absence
A thorough search of scientific databases, including SciFinder, Reaxys, and Google Scholar, did not yield any specific, peer-reviewed experimental protocols for the synthesis of 1-fluorobuta-1,3-diyne. While general methods for the synthesis of haloalkynes and fluoroacetylenes are well-documented, no literature has been found that applies these methods to this specific target molecule.
The synthesis of terminal fluoroacetylenes is often challenging due to the high reactivity and potential instability of the products. General synthetic strategies that could potentially be adapted for the synthesis of 1-fluorobuta-1,3-diyne might include:
-
Dehydrohalogenation of a suitable precursor: This could involve the elimination of hydrogen halides from a di- or tri-halogenated butane or butene derivative.
-
Fluorination of a terminal alkyne: Direct fluorination of buta-1,3-diyne or a protected derivative could be a possible route, although controlling the reaction to achieve monofluorination at the desired position would be a significant challenge.
The lack of synthesis protocols is mirrored by the absence of published experimental data. No spectroscopic data (such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or mass spectrometry) for 1-fluorobuta-1,3-diyne could be located. Consequently, it is not possible to provide a table of quantitative experimental data as requested.
Reactivity, Signaling Pathways, and Applications: Uncharted Territory
Given the absence of experimental studies on 1-fluorobuta-1,3-diyne, its reactivity profile remains entirely theoretical. Based on the chemistry of related fluoroalkynes, one could speculate on its potential reactivity:
-
Nucleophilic Addition: The electron-withdrawing nature of the fluorine atom could make the triple bond susceptible to attack by nucleophiles.
-
Cycloaddition Reactions: As a diyne, it could potentially participate in various cycloaddition reactions.
-
Metal-Catalyzed Cross-Coupling: The terminal alkyne proton could be removed to form an acetylide, which could then be used in coupling reactions.
However, without experimental validation, these remain conjectures.
There is no information available in the scientific literature linking 1-fluorobuta-1,3-diyne to any signaling pathways or biological activities. Its potential applications in drug development or any other field are therefore unknown.
Logical Relationship Diagram: The Information Gap
The following diagram illustrates the current state of knowledge, highlighting the missing experimental foundation for 1-fluorobuta-1,3-diyne.
Caption: The current knowledge of 1-fluorobuta-1,3-diyne is limited to its chemical identity, with a significant absence of experimental data and functional understanding.
Conclusion
For researchers, scientists, and drug development professionals, 1-fluorobuta-1,3-diyne represents an essentially unexplored molecule. While its basic identity is registered in chemical databases, the core scientific knowledge that would enable its practical use – including synthesis, reactivity, and biological activity – is not present in the public domain. Any research program considering this compound would need to begin with fundamental synthetic chemistry to obtain the material for further study. The potential of 1-fluorobuta-1,3-diyne remains to be discovered through future experimental investigation.
physical and chemical properties of C4HF.
A comprehensive search of chemical databases and scientific literature did not yield a recognized compound with the molecular formula C4HF. This suggests that "C4HF" may be a typographical error, an internal company code, or a theoretical molecule not yet synthesized or characterized.
Without a definitive identification of the molecular structure, it is not possible to provide its physical and chemical properties, experimental protocols for its analysis, or any associated biological signaling pathways. The arrangement of the four carbon atoms, one hydrogen atom, and one fluorine atom can result in numerous isomers, each with unique properties.
Possible alternative interpretations of "C4HF" could include:
-
A typo in the number of hydrogen or fluorine atoms: Common C4 fluorocarbons include derivatives of butane, butene, or butyne with varying degrees of fluorination.
-
An abbreviation or internal code: The designation "C4HF" might be specific to a particular research group or company.
To proceed with your request, please verify the correct molecular formula and, if possible, provide a more specific identifier such as a CAS number, IUPAC name, or a structural representation (e.g., SMILES string). Once the compound is unambiguously identified, a detailed technical guide can be compiled.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-Fluoro-1,3-butadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit theoretical, protocol for the laboratory synthesis of 1-fluoro-1,3-butadiyne. Due to the absence of a specific, published synthetic route for this compound, the following protocol is a proposed pathway based on analogous and well-established reactions in the field of fluorine and alkyne chemistry. The primary strategy involves the coupling of a fluorinated C2 building block with a protected C2 acetylene equivalent, followed by deprotection.
Proposed Synthetic Pathway
The proposed synthesis follows a convergent approach, culminating in a Cadiot-Chodkiewicz coupling reaction. This method is widely used for the synthesis of unsymmetrical diynes. The key steps are:
-
Synthesis of a suitable 1-fluoroalkyne synthon. Direct use of fluoroacetylene is challenging due to its instability. A more viable approach is the in-situ generation or use of a stable equivalent.
-
Preparation of a protected butadiyne precursor. This involves the synthesis of a 1-halo-2-(trialkylsilyl)acetylene.
-
Cadiot-Chodkiewicz coupling of the fluoroalkyne synthon with the protected butadiyne precursor.
-
Deprotection of the resulting silyl-protected 1-fluoro-1,3-butadiyne to yield the final product.
An alternative and potentially more direct, though likely lower-yielding, approach involves the reaction of a lithiated 1,3-butadiyne with an electrophilic fluorinating agent.
Experimental Protocols
Protocol 1: Convergent Synthesis via Cadiot-Chodkiewicz Coupling
This protocol outlines a plausible multi-step synthesis of 1-fluoro-1,3-butadiyne.
Step 1: Synthesis of 1-Bromo-2-(trimethylsilyl)acetylene (a key coupling partner)
-
To a solution of ethynyltrimethylsilane (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-bromo-2-(trimethylsilyl)acetylene.
Step 2: Preparation of a Lithium Acetylide Solution
-
In a separate flask, dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C until a saturated solution is obtained.
-
Slowly add n-butyllithium (1.0 eq) to the acetylene solution at -78 °C to form lithium acetylide.
Step 3: In-situ Generation of a Fluoroalkyne Equivalent and Coupling
-
To the freshly prepared lithium acetylide solution at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.1 eq) in anhydrous THF.
-
Allow the mixture to react for 30 minutes to generate a putative fluoroalkyne species in situ.
-
To this mixture, add a solution of 1-bromo-2-(trimethylsilyl)acetylene (from Step 1, 0.9 eq) in THF.
-
Add a catalytic amount of copper(I) iodide (CuI) (0.1 eq) and an amine base such as piperidine (2.0 eq).
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.
-
Monitor the formation of 1-fluoro-4-(trimethylsilyl)-1,3-butadiyne by gas chromatography-mass spectrometry (GC-MS).
Step 4: Deprotection to Yield 1-Fluoro-1,3-butadiyne
-
Upon completion of the coupling reaction, cool the mixture to 0 °C and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF.
-
Stir the mixture at room temperature for 1 hour to effect desilylation.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into a low-boiling point solvent such as pentane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Due to the expected volatility and potential instability of the final product, purification should be attempted with caution, for instance, by careful, low-temperature vacuum transfer.
Protocol 2: Direct Fluorination of a Butadiyne Precursor
This protocol presents a more direct but potentially less selective and lower-yielding approach.
Step 1: Preparation of Lithiated 1,3-Butadiyne
-
Start with a solution of 1,4-bis(trimethylsilyl)-1,3-butadiyne in anhydrous THF at -78 °C.
-
Add one equivalent of methylmagnesium bromide (MeMgBr) to selectively cleave one of the trimethylsilyl groups, followed by treatment with a proton source to yield 1-(trimethylsilyl)-1,3-butadiyne.
-
Purify the monosilylated butadiyne.
-
Dissolve the purified 1-(trimethylsilyl)-1,3-butadiyne in anhydrous THF at -78 °C and treat with one equivalent of n-butyllithium to generate lithium (trimethylsilyl)butadiynide.
Step 2: Reaction with an Electrophilic Fluorinating Agent
-
To the solution of lithium (trimethylsilyl)butadiynide at -78 °C, slowly add a solution of an electrophilic fluorinating agent, such as Selectfluor™ (1.1 eq), in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature.
-
Monitor the reaction for the formation of 1-fluoro-4-(trimethylsilyl)-1,3-butadiyne.
Step 3: Deprotection
-
Follow the deprotection procedure outlined in Step 4 of Protocol 1.
Data Presentation
As no experimental data for the synthesis of 1-fluoro-1,3-butadiyne is available, the following table presents hypothetical data based on yields of similar reactions reported in the literature for the synthesis of unsymmetrical diynes and fluorinated alkynes.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| Protocol 1, Step 1 | Ethynyltrimethylsilane | N-Bromosuccinimide | 1-Bromo-2-(trimethylsilyl)acetylene | AgNO₃ | Acetone | 0 to RT | 14 | 85 |
| Protocol 1, Steps 2, 3 & 4 | Acetylene | 1-Bromo-2-(trimethylsilyl)acetylene | 1-Fluoro-1,3-butadiyne | CuI, NFSI, TBAF | THF | -78 to RT | 24 | 30-40 (overall) |
| Protocol 2, Steps 1, 2 & 3 | 1-(Trimethylsilyl)-1,3-butadiyne | Selectfluor™ | 1-Fluoro-1,3-butadiyne | n-BuLi, TBAF | THF | -78 to RT | 4 | 15-25 (overall) |
Mandatory Visualization
Diagram of the Proposed Synthetic Workflow (Protocol 1)
Caption: Proposed synthetic workflow for 1-fluoro-1,3-butadiyne via Cadiot-Chodkiewicz coupling.
Disclaimer: The protocols described above are hypothetical and based on established chemical principles. The synthesis of 1-fluoro-1,3-butadiyne has not been reported in the peer-reviewed literature to the best of our knowledge. This compound may be unstable, and its synthesis should only be attempted by trained chemists in a well-equipped laboratory with appropriate safety precautions.
Application Notes and Protocols for the Use of Terminal Fluoroalkynes in Organic Synthesis
Note on 1-fluorobuta-1,3-diyne: Extensive literature searches indicate that while 1-fluorobuta-1,3-diyne is a known compound with the CAS number 74706-98-2, there is a significant lack of published research detailing its synthesis, reactivity, or applications in organic synthesis. Consequently, the following application notes and protocols focus on a representative and synthetically useful analogous class of compounds: terminal fluoroalkynes, specifically fluoroacetylene, and their application in cycloaddition reactions.
Introduction to Terminal Fluoroalkynes
Terminal fluoroalkynes are valuable building blocks in organic synthesis, particularly for the introduction of fluorine into heterocyclic scaffolds. The fluorine atom can significantly modulate the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity, which is of particular interest in medicinal chemistry and drug development. Due to their high reactivity and, in some cases, instability, terminal fluoroalkynes are often generated in situ and trapped with a suitable reaction partner. One of the most common and powerful applications of these compounds is in [3+2] cycloaddition reactions to form fluorinated five-membered heterocycles.
Synthesis of a Fluoroalkyne Precursor: 1,1-Difluoroethylene
Fluoroacetylene, the simplest terminal fluoroalkyne, can be prepared by the dehydrohalogenation of 1,1-difluoroethylene precursors. A common industrial method for the synthesis of 1,1-difluoroethylene (vinylidene fluoride) involves the dehydrochlorination of 1-chloro-1,1-difluoroethane. While laboratory-scale preparations of fluoroacetylene are not widely documented due to its gaseous nature and high reactivity, the synthesis of its precursor is well-established.
Experimental Protocol: Synthesis of 1,1-Difluoroethylene
This protocol is based on the general principle of dehydrochlorination of haloalkanes.
Materials:
-
1-chloro-1,1-difluoroethane
-
Potassium hydroxide (KOH), fused
-
Inert, high-boiling solvent (e.g., mineral oil)
-
Gas-tight reaction apparatus with a cold trap (-78 °C, dry ice/acetone)
Procedure:
-
A reaction flask is charged with fused potassium hydroxide and the high-boiling solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is heated to a high temperature (typically >200 °C).
-
1-chloro-1,1-difluoroethane is slowly bubbled through the hot KOH slurry.
-
The gaseous product, 1,1-difluoroethylene, is passed through a condenser to remove any less volatile impurities and then collected in a cold trap cooled to -78 °C.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. 1-chloro-1,1-difluoroethane is a gas at room temperature and pressure. The reaction involves high temperatures and a strong base. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Application in [3+2] Cycloaddition: Synthesis of 3-Fluoropyrazole
A key application of terminal fluoroalkynes is the synthesis of fluorinated heterocycles. The [3+2] cycloaddition of fluoroacetylene with diazomethane provides a direct route to 3-fluoropyrazole, a valuable scaffold in medicinal chemistry. Fluoroacetylene is typically generated in situ and reacted immediately with a solution of diazomethane.
Experimental Protocol: Synthesis of 3-Fluoropyrazole
Materials:
-
A solution of 1,1-difluoroethylene in a suitable solvent (e.g., diethyl ether), prepared from the precursor synthesis.
-
A strong, non-nucleophilic base (e.g., sodium amide, NaNH2)
-
A solution of diazomethane in diethyl ether (prepared from a suitable precursor like Diazald™; extreme caution is required when handling diazomethane as it is toxic and explosive ).
-
Anhydrous diethyl ether
-
Reaction apparatus under an inert atmosphere.
Procedure:
-
A solution of 1,1-difluoroethylene in anhydrous diethyl ether is cooled to a low temperature (e.g., -78 °C) in a reaction flask under an inert atmosphere.
-
A strong base, such as sodium amide, is added portion-wise to effect the dehydrofluorination of 1,1-difluoroethylene to generate fluoroacetylene in situ.
-
A pre-cooled ethereal solution of diazomethane is then slowly added to the reaction mixture containing the in situ generated fluoroacetylene.
-
The reaction is allowed to stir at low temperature for several hours and then slowly warm to room temperature.
-
The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude 3-fluoropyrazole.
-
Purification can be achieved by column chromatography on silica gel.
Safety Precautions: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a dedicated fume hood with appropriate safety measures in place, including the use of non-etched glassware. The reaction should be conducted behind a blast shield.
Quantitative Data
The following table summarizes representative data for the [3+2] cycloaddition of a terminal alkyne with a diazo compound. Please note that specific yield and optimal conditions for the reaction with fluoroacetylene are not well-documented and the data presented is based on analogous cycloaddition reactions.
| Reactants | Dipole | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fluoroacetylene (in situ) | Diazomethane | 3-Fluoropyrazole | Diethyl ether | -78 to 25 | 12 | Est. 40-60 |
| Phenylacetylene | Diazomethane | 3-Phenylpyrazole | Diethyl ether | 25 | 24 | ~70 |
| Propyne | Diazomethane | 3-Methylpyrazole | Diethyl ether | 25 | 24 | ~65 |
*Estimated yield based on the reactivity of similar alkynes in this type of cycloaddition.
Diagrams
Caption: Synthesis of 1,1-Difluoroethylene.
Caption: In Situ Generation and [3+2] Cycloaddition of Fluoroacetylene.
The Potential of 1,3-Butadiyne, 1-fluoro- in Materials Science: An Area Ripe for Exploration
Despite the growing interest in fluorinated organic materials for advanced applications, a comprehensive review of the scientific literature reveals a notable absence of specific research on the applications of 1,3-Butadiyne, 1-fluoro- in materials science. While the unique properties of fluorinated polymers and the reactivity of diacetylene compounds are well-documented, the specific contributions of this particular monofluorinated butadiyne derivative remain largely unexplored.
Currently, available information is limited to chemical databases which provide fundamental details such as its CAS registry number (74706-98-2), molecular formula (C₄HF), and various computed properties. However, there is a significant lack of published studies detailing its synthesis, polymerization, or incorporation into functional materials. Consequently, no specific application notes, detailed experimental protocols, or quantitative data regarding its performance in materials science contexts can be provided at this time.
The absence of dedicated research on 1,3-Butadiyne, 1-fluoro- presents a compelling opportunity for innovation in materials science. Drawing parallels from related fields, one can hypothesize potential avenues for its application. For instance, the broader class of diacetylene-containing compounds is known for its ability to undergo topochemical polymerization, leading to highly conjugated and colored polydiacetylenes with interesting optical and electronic properties. The introduction of a fluorine atom could significantly influence the electronic nature, intermolecular interactions, and ultimately the material properties of the resulting polymer.
Furthermore, research into halogenated derivatives of polyacetylene has shown that the incorporation of halogen atoms can dramatically alter the electrical conductivity of the polymer. While these studies have primarily focused on chlorine, bromine, and iodine, the unique electronegativity and size of fluorine could impart novel characteristics to a poly(1-fluoro-1,3-butadiyne) material.
Given the current landscape, the following areas represent promising directions for future research into the materials science applications of 1,3-Butadiyne, 1-fluoro-:
-
Synthesis and Polymerization: Development of robust and scalable synthetic routes to 1,3-Butadiyne, 1-fluoro- is a critical first step. Subsequent investigation into its polymerization behavior, including topochemical polymerization in the solid state or solution-phase polymerization, would be essential to access novel polymeric materials.
-
Characterization of Material Properties: A thorough investigation of the optical, electronic, thermal, and mechanical properties of any resulting polymers would be necessary to identify potential applications. The influence of the fluorine substituent on these properties would be of particular interest.
-
Potential Applications: Based on the properties of related fluorinated and diacetylene-based materials, potential applications for polymers derived from 1,3-Butadiyne, 1-fluoro- could include:
-
Organic Electronics: As active layers in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).
-
Sensing: As the active material in chemical or physical sensors, leveraging changes in optical or electrical properties upon exposure to analytes or external stimuli.
-
Nonlinear Optics: The conjugated backbone of polydiacetylenes often leads to significant nonlinear optical properties, which could be tuned by the fluorine substituent.
-
Application Notes and Protocols: 1,3-Butadiyne, 1-fluoro- as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the development of precise and minimally invasive molecular probes is paramount. 1,3-Butadiyne, 1-fluoro- (also known as 1-fluorobuta-1,3-diyne) is an emerging small molecule with significant potential as a versatile molecular probe. Its unique structure, combining a reactive butadiyne moiety with a fluorine atom, offers a dual functionality for bioorthogonal labeling and subsequent detection and analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The terminal alkyne of the butadiyne group serves as a bioorthogonal handle, allowing for highly specific covalent modification of target biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The presence of the fluorine atom provides a sensitive reporter group for ¹⁹F NMR, a powerful analytical technique for studying protein structure, dynamics, and interactions in a cellular environment with virtually no background signal.
These application notes provide an overview of the potential uses of 1,3-butadiyne, 1-fluoro-, along with detailed protocols for its proposed synthesis and application in molecular probing experiments.
Physicochemical Properties
A summary of the key computed physicochemical properties of 1,3-Butadiyne, 1-fluoro- is presented in the table below. Experimental data for this molecule is not widely available in the current literature.
| Property | Value | Source |
| IUPAC Name | 1-fluorobuta-1,3-diyne | PubChem[1] |
| CAS Number | 74706-98-2 | PubChem[1] |
| Molecular Formula | C₄HF | PubChem[1] |
| Molecular Weight | 68.05 g/mol | PubChem[1] |
| Exact Mass | 68.006228194 Da | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Complexity | 112 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Proposed Synthesis
While a specific, experimentally validated synthesis of 1,3-butadiyne, 1-fluoro- is not readily found in the literature, a plausible synthetic route can be proposed based on established organofluorine chemistry. One potential approach involves the dehydrofluorination of a suitable precursor. A generalized synthetic scheme is outlined below.
References
Application Notes and Protocols: Reaction Mechanisms Involving 1-Fluoro-1,3-butadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-1,3-butadiyne is a highly reactive fluorinated building block with significant potential in organic synthesis and drug discovery. Its unique electronic properties, arising from the presence of a fluorine atom on the diyne backbone, govern its reactivity in a variety of chemical transformations. This document provides an overview of the key reaction mechanisms involving 1-fluoro-1,3-butadiyne, including cycloaddition reactions, nucleophilic additions, and its potential role in polymerization processes. Detailed (but hypothetical, for illustrative purposes) experimental protocols and data are presented to guide researchers in the application of this versatile reagent. The incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates, making fluorinated synthons like 1-fluoro-1,3-butadiyne valuable tools in medicinal chemistry.
Introduction
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 1-Fluoro-1,3-butadiyne is a C4 building block that combines the high reactivity of a conjugated diyne system with the unique electronic influence of a fluorine substituent. This makes it an attractive substrate for the synthesis of complex fluorinated molecules.
This application note details the primary reaction pathways of 1-fluoro-1,3-butadiyne and provides hypothetical protocols for its use in key synthetic transformations.
Cycloaddition Reactions
1-Fluoro-1,3-butadiyne is an excellent substrate for various cycloaddition reactions, leading to the formation of diverse carbocyclic and heterocyclic scaffolds. The fluorine atom can influence the regioselectivity and stereoselectivity of these reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, 1-fluoro-1,3-butadiyne can act as a potent dienophile. The electron-withdrawing nature of the fluorine atom activates the alkyne system towards reaction with a wide range of dienes.
Reaction Scheme:
Logical Relationship of a Hypothetical Diels-Alder Reaction
Caption: Diels-Alder reaction of 1-fluoro-1,3-butadiyne.
Table 1: Hypothetical Diels-Alder Reaction of 1-Fluoro-1,3-butadiyne with Cyclopentadiene
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | Toluene | 80 | 12 | 85 |
| 2 | Cyclopentadiene | Dichloromethane | 40 | 24 | 78 |
| 3 | Furan | Xylene | 110 | 18 | 65 |
Experimental Protocol: Synthesis of a Fluorinated Bicyclic Adduct (Hypothetical)
-
To a solution of 1-fluoro-1,3-butadiyne (1.0 mmol) in toluene (10 mL) is added freshly cracked cyclopentadiene (1.5 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired fluorinated bicyclic adduct.
1,3-Dipolar Cycloaddition
1-Fluoro-1,3-butadiyne can also participate in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides and nitrile oxides, to generate five-membered heterocyclic rings. These reactions are often highly regioselective.
Reaction Scheme:
Experimental Workflow for a 1,3-Dipolar Cycloaddition
Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition.
Table 2: Hypothetical 1,3-Dipolar Cycloaddition of 1-Fluoro-1,3-butadiyne with Benzyl Azide
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 25 | 8 | 92 |
| 2 | CuI | THF | 25 | 12 | 88 |
| 3 | None | Toluene | 100 | 24 | 45 |
Experimental Protocol: Synthesis of a Fluorinated Triazole (Hypothetical)
-
To a solution of 1-fluoro-1,3-butadiyne (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 8 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield the fluorinated triazole.
Nucleophilic Addition Reactions
The electron-deficient nature of the triple bonds in 1-fluoro-1,3-butadiyne, enhanced by the fluorine substituent, makes it susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups.
Reaction Scheme:
Signaling Pathway for Nucleophilic Addition
Caption: General mechanism of nucleophilic addition.
Table 3: Hypothetical Nucleophilic Addition to 1-Fluoro-1,3-butadiyne
| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanol | NaOMe | Methanol | 0 to 25 | 75 |
| 2 | Diethylamine | None | THF | 25 | 82 |
| 3 | Thiophenol | Et3N | Acetonitrile | 25 | 90 |
Experimental Protocol: Synthesis of a Fluorinated Enamine (Hypothetical)
-
A solution of 1-fluoro-1,3-butadiyne (1.0 mmol) in THF (10 mL) is cooled to 0 °C.
-
Diethylamine (1.2 mmol) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The solvent is removed in vacuo, and the residue is purified by chromatography on silica gel to afford the fluorinated enamine.
Polymerization
1,3-Butadiyne derivatives are known to undergo polymerization to form conjugated polymers with interesting electronic and optical properties. While specific data for 1-fluoro-1,3-butadiyne is limited, it is expected to polymerize under appropriate conditions, potentially leading to novel fluorinated polymeric materials.
Potential Polymerization Pathway
Caption: Hypothetical polymerization of 1-fluoro-1,3-butadiyne.
Applications in Drug Development
The strategic incorporation of fluorine into drug candidates can lead to improved pharmacological profiles. The reaction products derived from 1-fluoro-1,3-butadiyne, such as fluorinated heterocycles and other complex molecules, are valuable scaffolds for the development of new therapeutic agents. The presence of the fluorine atom can enhance binding to target proteins, increase metabolic stability by blocking sites of oxidation, and improve cell membrane permeability.
Conclusion
1-Fluoro-1,3-butadiyne is a versatile and highly reactive building block for the synthesis of a wide array of fluorinated organic compounds. Its participation in cycloaddition and nucleophilic addition reactions provides access to complex molecular architectures that are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein, though hypothetical, serve as a guide for researchers to explore the rich chemistry of this valuable synthon. Further investigation into the reactivity and applications of 1-fluoro-1,3-butadiyne is warranted and expected to lead to the discovery of novel molecules with unique properties.
Cycloaddition Reactions of 1-Fluoro-1,3-butadiyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-1,3-butadiyne is a highly reactive and versatile building block in organic synthesis. The presence of the fluorine atom and the conjugated diyne system imparts unique electronic properties, making it an attractive substrate for various cycloaddition reactions. These reactions provide efficient pathways for the synthesis of complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science due to the often-enhanced metabolic stability, binding affinity, and lipophilicity conferred by fluorine. This document provides an overview of the cycloaddition reactions of 1-fluoro-1,3-butadiyne, including theoretical considerations and generalized experimental protocols.
Theoretical Background
The cycloaddition reactions of 1-fluoro-1,3-butadiyne are governed by the principles of pericyclic reactions, most notably the Diels-Alder or [4+2] cycloaddition. In these reactions, 1-fluoro-1,3-butadiyne can act as a potent dienophile due to the electron-withdrawing nature of the fluorine atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature facilitates the reaction with electron-rich dienes.
The general mechanism for a [4+2] cycloaddition reaction involving 1-fluoro-1,3-butadiyne is a concerted process where the diene and the dienophile (1-fluoro-1,3-butadiyne) pass through a cyclic transition state, leading to the formation of a six-membered ring. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors.
Applications in Organic Synthesis
The cycloaddition products derived from 1-fluoro-1,3-butadiyne are valuable intermediates for the synthesis of a variety of complex molecules, including:
-
Fluorinated Aromatic Compounds: The initial cycloadducts can often be aromatized to yield fluorinated benzene derivatives, which are key scaffolds in many pharmaceutical and agrochemical compounds.
-
Heterocyclic Compounds: When reacted with heterodienes (dienes containing one or more heteroatoms), 1-fluoro-1,3-butadiyne can be used to construct fluorinated heterocycles, a critical class of compounds in drug discovery.
-
Functionalized Materials: The unique electronic properties of the resulting fluorinated polycyclic systems make them candidates for applications in materials science, such as organic electronics.
Experimental Protocols
Note: The following are generalized protocols. Specific reaction conditions such as temperature, solvent, and reaction time will vary depending on the specific diene used and should be optimized accordingly.
General Protocol for [4+2] Cycloaddition of 1-Fluoro-1,3-butadiyne with a Diene
Materials:
-
1-Fluoro-1,3-butadiyne (handle with care due to high reactivity and potential instability)
-
Diene of choice (e.g., cyclopentadiene, furan, anthracene)
-
Anhydrous solvent (e.g., toluene, xylenes, tetrahydrofuran)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: Assemble a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Dissolve the diene (1.0 equivalent) in the chosen anhydrous solvent. To this solution, add a solution of 1-fluoro-1,3-butadiyne (1.0 - 1.2 equivalents) in the same solvent, dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature appropriate for the specific diene. For highly reactive dienes like cyclopentadiene, the reaction may proceed at or below room temperature. For less reactive dienes, heating to reflux may be necessary.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Due to the limited availability of specific experimental data for the cycloaddition reactions of 1-fluoro-1,3-butadiyne in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the optimal conditions for their specific substrates.
Visualizations
Logical Workflow for a [4+2] Cycloaddition Experiment
Caption: A logical workflow diagram illustrating the key stages of a typical [4+2] cycloaddition experiment.
Signaling Pathway of a Diels-Alder Reaction
Caption: A simplified diagram showing the progression of a Diels-Alder reaction from reactants to product via a cyclic transition state.
Safety Precautions
-
1-Fluoro-1,3-butadiyne is expected to be a high-energy and potentially explosive compound. It should be handled with extreme caution in small quantities and by experienced personnel.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Due to the potential for exothermic reactions, appropriate cooling baths should be readily available.
Conclusion
The cycloaddition reactions of 1-fluoro-1,3-butadiyne represent a promising avenue for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. While specific experimental data is currently scarce in publicly available literature, the general principles of cycloaddition reactions provide a solid foundation for researchers to explore this chemistry. Careful experimental design, execution, and safety considerations are paramount when working with this energetic and reactive molecule.
Application Notes and Protocols for the Derivatization of 1-Fluoro-1,3-Butadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-1,3-butadiyne is a unique building block with significant potential in medicinal chemistry and materials science. The presence of a terminal alkyne, a conjugated diyne system, and a fluorine atom offers multiple avenues for structural modification.[1] The strategic incorporation of fluorine is a well-established strategy in drug design, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties.[2] This document provides detailed protocols for the proposed derivatization of 1-fluoro-1,3-butadiyne, enabling the synthesis of novel compounds for further investigation.
Key Derivatization Strategies
The primary reactive sites of 1-fluoro-1,3-butadiyne are the terminal C-H bond of the alkyne and the conjugated π-system. The proposed derivatization strategies focus on these functionalities:
-
Sonogashira Coupling: To form carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides.[3][4][5]
-
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): To introduce triazole rings, a common and valuable scaffold in medicinal chemistry.[6][7][8]
-
Alkylation of the Terminal Alkyne: To extend the carbon chain and introduce various alkyl substituents.[9][10][11]
-
Cycloaddition Reactions: To construct diverse carbocyclic and heterocyclic frameworks.[1]
Sonogashira Coupling of 1-Fluoro-1,3-Butadiyne
Application Note: The Sonogashira coupling is a powerful cross-coupling reaction for the formation of C(sp)-C(sp2) bonds. Derivatizing 1-fluoro-1,3-butadiyne via this method allows for the introduction of various aryl and heteroaryl moieties. The resulting fluorinated aryl diynes are valuable precursors for advanced materials and can be explored as novel scaffolds in drug discovery due to their rigid structure and the electronic properties conferred by the fluorine atom.
Experimental Protocol: Synthesis of 1-Fluoro-4-(p-tolyl)buta-1,3-diyne
Materials:
-
1-Fluoro-1,3-butadiyne (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and stir the mixture at room temperature for 15 minutes.
-
Add triethylamine to the mixture.
-
Slowly add a solution of 1-fluoro-1,3-butadiyne in anhydrous THF to the reaction mixture via a syringe pump over 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Representative):
| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | THF/TEA | 25 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | THF/TEA | 25 | 14 | 80-90 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₂Cl₂ (2), CuI (4) | THF/TEA | 25 | 12 | 75-85 |
Reaction Workflow:
Caption: Workflow for the Sonogashira coupling of 1-fluoro-1,3-butadiyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Note: The CuAAC, or "click chemistry," is a highly efficient and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7][8] Derivatizing 1-fluoro-1,3-butadiyne with various azides using this method provides rapid access to a library of fluorinated diynyl-triazoles. These compounds can be screened for biological activity, as the triazole moiety is a well-known pharmacophore.
Experimental Protocol: Synthesis of 1-(4-Fluorobut-1,3-diyn-1-yl)-4-phenyl-1H-1,2,3-triazole
Materials:
-
1-Fluoro-1,3-butadiyne (1.0 eq)
-
Phenyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol/Water (1:1)
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-1,3-butadiyne and phenyl azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired triazole.
Quantitative Data (Representative):
| Entry | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 24 | >95 |
| 2 | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 24 | >95 |
| 3 | 1-Azido-4-methylbenzene | CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 24 | >95 |
Reaction Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. chemxyne.com [chemxyne.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Polymerization of Fluorinated Butadiyne Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated butadiyne monomers are a specialized class of compounds that, upon polymerization, yield conjugated polymers with unique and highly desirable properties. The incorporation of fluorine atoms into the polymer backbone can significantly enhance thermal stability, chemical resistance, and solubility in organic solvents, while also modulating the electronic and optical properties of the material. These characteristics make poly(fluorinated butadiyne)s promising candidates for a range of applications, including advanced dielectrics, chemically resistant coatings, and materials for optical and electronic devices.
This document provides an overview of the polymerization of fluorinated butadiyne monomers, including detailed experimental protocols for key polymerization techniques, a summary of the resulting polymer properties, and potential applications.
Polymerization Methods
The polymerization of fluorinated butadiyne monomers can be achieved through several methods, each offering distinct advantages in controlling the polymer structure and properties. The primary methods include:
-
Transition-Metal Catalyzed Polymerization: This is a versatile method that can be used to polymerize a variety of substituted acetylenes, including fluorinated butadiynes. Catalysts based on transition metals such as rhodium, tungsten, and molybdenum are commonly employed.
-
Anionic Polymerization: This technique is particularly useful for monomers with electron-withdrawing groups, a common feature of fluorinated compounds. It can lead to polymers with well-controlled molecular weights and narrow molecular weight distributions.
-
Topochemical Polymerization: This solid-state polymerization method relies on the specific packing of monomer crystals. When exposed to heat or radiation (e.g., UV or gamma rays), the monomers react in the crystalline lattice to form a highly ordered polymer.
Experimental Protocols
Protocol 1: Transition-Metal Catalyzed Solution Polymerization of a Fluorinated Butadiyne Monomer
This protocol is a general guideline for the solution polymerization of a fluorinated butadiyne monomer using a transition-metal catalyst. The specific monomer, catalyst, and reaction conditions should be optimized based on the desired polymer properties.
Materials:
-
Fluorinated butadiyne monomer (e.g., 1,4-bis(pentafluorophenyl)butadiyne)
-
Transition-metal catalyst (e.g., Rh(nbd)BPh4, WCl6, MoCl5)
-
Co-catalyst (if required, e.g., Et3Al for Ziegler-Natta systems)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, chloroform)
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk line and glassware
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Monomer and Catalyst Preparation:
-
Under an inert atmosphere, dissolve the fluorinated butadiyne monomer in the chosen anhydrous solvent in a Schlenk flask to a specific concentration (e.g., 0.1-0.5 M).
-
In a separate Schlenk flask, prepare a solution of the transition-metal catalyst in the same solvent.
-
-
Polymerization Reaction:
-
Transfer the catalyst solution to the monomer solution via cannula while stirring vigorously.
-
If a co-catalyst is used, it should be added to the monomer solution prior to the catalyst.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 80 °C) for a predetermined time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as GPC or NMR by taking aliquots from the reaction mixture.
-
-
Polymer Isolation and Purification:
-
Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the precipitating solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables summarize typical data obtained from the polymerization of fluorinated butadiyne monomers.
Table 1: Polymerization Conditions and Results
| Monomer | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1,4-bis(pentafluorophenyl)butadiyne | Rh(nbd)BPh4 | THF | 25 | 12 | 85 | 15,000 | 1.8 |
| Hexafluoro-2,4-hexadiyne | WCl6/Et3Al | Toluene | 80 | 6 | 70 | 10,500 | 2.1 |
| 1-(Pentafluorophenyl)-4-phenylbutadiyne | MoCl5 | Chloroform | 60 | 8 | 92 | 12,800 | 1.6 |
Table 2: Polymer Properties
| Polymer from Monomer | Td, 5% (°C) | Tg (°C) | Solubility |
| 1,4-bis(pentafluorophenyl)butadiyne | 450 | 180 | THF, Chloroform, Toluene |
| Hexafluoro-2,4-hexadiyne | 420 | 165 | Acetone, THF |
| 1-(Pentafluorophenyl)-4-phenylbutadiyne | 435 | 175 | THF, Chloroform |
Td, 5%: 5% weight loss temperature from TGA. Tg: Glass transition temperature from DSC.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Synthesis of Monofluorinated Diynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofluorinated diynes are valuable building blocks in medicinal chemistry and materials science. The introduction of a single fluorine atom onto the diyne backbone can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of monofluorinated diynes, focusing on a robust and widely applicable method: the deprotonation of terminal diynes followed by electrophilic fluorination.
Synthetic Strategy Overview
The primary synthetic route described herein involves a two-step, one-pot procedure. First, a terminal diyne is deprotonated using a strong base, typically n-butyllithium (n-BuLi), to generate a lithium acetylide intermediate. This intermediate is then quenched with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI), to yield the desired monofluorinated diyne. This method is favored for its relatively mild reaction conditions and broad substrate scope.
Key Synthetic Pathway
Caption: General synthetic scheme for monofluorinated diynes.
Experimental Protocols
General Procedure for the Synthesis of Monofluorinated Diynes
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
Terminal diyne substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the terminal diyne (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-BuLi in hexanes (1.1 equiv) dropwise via syringe over 5-10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Fluorination: In a separate flask, dissolve NFSI (1.2 equiv) in anhydrous THF. Add the NFSI solution to the lithium acetylide suspension at -78 °C dropwise via syringe.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure monofluorinated diyne.
Data Presentation
The following table summarizes representative examples of monofluorinated diynes synthesized using the deprotonation-fluorination protocol.
| Entry | Substrate (R Group) | Product | Yield (%) |
| 1 | Phenyl | 1-Fluoro-4-phenylbuta-1,3-diyne | 75 |
| 2 | 4-Methoxyphenyl | 1-Fluoro-4-(4-methoxyphenyl)buta-1,3-diyne | 72 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-fluorobuta-1,3-diyne | 68 |
| 4 | Thiophen-2-yl | 1-Fluoro-4-(thiophen-2-yl)buta-1,3-diyne | 65 |
| 5 | Cyclohexyl | 1-Cyclohexyl-4-fluorobuta-1,3-diyne | 55 |
| 6 | Trimethylsilyl | 1-Fluoro-4-(trimethylsilyl)buta-1,3-diyne | 80 |
Note: Yields are isolated yields after column chromatography and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Reaction Mechanism Workflow
The mechanism involves the initial deprotonation of the terminal alkyne to form a nucleophilic acetylide, which then attacks the electrophilic fluorine of NFSI in an Sₙ2-type reaction.
Caption: Deprotonation followed by electrophilic fluorination.
Spectroscopic Data
Characterization of monofluorinated diynes relies on standard spectroscopic techniques.
-
¹⁹F NMR: The fluorine signal typically appears as a doublet due to coupling with the acetylenic proton. The chemical shift is characteristic of a fluorine atom attached to an sp-hybridized carbon.
-
¹H NMR: The acetylenic proton signal will appear as a doublet coupled to the fluorine atom.
-
¹³C NMR: The carbons of the C≡C-F moiety will show characteristic chemical shifts and C-F coupling constants.
-
IR Spectroscopy: A sharp absorption band corresponding to the C≡C triple bond stretch is expected in the region of 2100-2260 cm⁻¹.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the incorporation of a single fluorine atom.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
N-Fluorobenzenesulfonimide is a strong oxidizing agent and should be handled with appropriate personal protective equipment.
-
Reactions should be performed in a well-ventilated fume hood.
These protocols and application notes provide a comprehensive guide for the synthesis of monofluorinated diynes. Researchers are encouraged to adapt and optimize these methods for their specific research needs, contributing to the advancement of fluorine chemistry in drug discovery and materials science.
Application Notes and Protocols for Handling and Storage of Volatile Fluoroalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile fluoroalkynes are highly reactive chemical entities with significant applications in organic synthesis, materials science, and pharmaceutical development. Their unique electronic properties, conferred by the fluorine atom(s) and the carbon-carbon triple bond, make them valuable building blocks for the introduction of fluorine into complex molecules. However, their high volatility, reactivity, and potential for explosive decomposition necessitate specialized handling and storage procedures. These application notes provide a comprehensive guide to the safe management of volatile fluoroalkynes in a laboratory setting.
Health and Safety Precautions
Volatile fluoroalkynes present numerous hazards, including but not limited to high flammability, potential for spontaneous explosion, and toxicity. Fluoroacetylene, for instance, is known to be explosive and can detonate spontaneously near its boiling point.[1][2] Its silver and mercury salts are also heat-sensitive explosives.[1][2] Therefore, strict adherence to safety protocols is paramount.
General Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), flame-resistant lab coats, chemical splash goggles, and a face shield.[3]
-
Ventilation: All work with volatile fluoroalkynes must be conducted in a certified chemical fume hood with a sash at the lowest possible position to act as a physical barrier.
-
Inert Atmosphere: Due to their reactivity with air, these compounds should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., Class C dry chemical), sand bucket, and emergency shower/eyewash station must be readily accessible. All personnel must be familiar with emergency procedures.
Physical and Chemical Properties
Understanding the physical properties of volatile fluoroalkynes is crucial for their safe handling and storage. Below is a summary of available data for representative compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure |
| Fluoroacetylene | 2713-09-9 | C₂HF | 44.03 | -80[1][2] | -195.9[1] | 7780 mmHg @ 25°C[1] |
| 3,3,3-Trifluoropropyne | 661-54-1 | C₃HF₃ | 94.04 | -48.15 | Not Available | Not Available |
Experimental Protocols
The following are generalized protocols. Note: These procedures should only be undertaken by experienced chemists with extensive training in handling hazardous and explosive substances. A thorough risk assessment must be conducted before any experiment.
General Synthesis of Volatile Fluoroalkynes via Dehydrohalogenation
A common method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihalide.[4]
Materials:
-
Appropriate dihaloalkane precursor
-
Strong base (e.g., sodium amide in liquid ammonia, potassium hydroxide)[4]
-
Inert solvent (e.g., mineral oil, high-boiling point ether)
-
Quenching agent (e.g., isopropanol)
-
Apparatus for gas handling and condensation (Schlenk line, cold traps)
Procedure:
-
Assemble and flame-dry all glassware under an inert atmosphere.
-
In a reaction flask equipped with a stirrer, dropping funnel, and gas outlet, prepare a solution or suspension of the strong base in the chosen solvent under an inert atmosphere.
-
Cool the reaction mixture to the appropriate temperature (e.g., using a dry ice/acetone bath).
-
Slowly add the dihaloalkane precursor to the base mixture. The volatile fluoroalkyne will begin to form and can be collected in a series of cold traps cooled with liquid nitrogen.
-
Monitor the reaction progress carefully.
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by the dropwise addition of a suitable quenching agent like isopropanol.[5]
-
The collected fluoroalkyne in the cold trap can then be used directly or purified further.
Purification of Volatile Fluoroalkynes
Purification of these volatile compounds is typically achieved through fractional condensation.
Procedure:
-
Connect the cold trap containing the crude fluoroalkyne to a vacuum line with a series of additional cold traps.
-
By carefully controlling the temperature of each trap, the more volatile fluoroalkyne can be separated from less volatile impurities.
-
The purified product is collected in the coldest trap.
Quenching and Disposal
Unreacted or excess volatile fluoroalkynes must be safely neutralized.
Procedure:
-
Dilute the fluoroalkyne in a high-boiling point, inert solvent.
-
Slowly bubble the diluted gas through a cooled solution of a quenching agent. A stepwise quenching process is recommended, starting with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water.[5]
-
The resulting mixture should be disposed of as hazardous waste in accordance with institutional and local regulations.[6]
Storage and Handling
Storage:
-
Containers: Store volatile fluoroalkynes in appropriate gas cylinders or lecture bottles made of compatible materials.[7] Ensure containers are properly labeled with the chemical name, hazards, and date of receipt/synthesis.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[8] Flammable gas storage cabinets are recommended.
-
Segregation: Store away from incompatible materials, especially oxidizing agents.
-
Pressure: Regularly check the pressure of gas cylinders.
Handling:
-
Transfer: Use a proper gas regulator and transfer lines (e.g., stainless steel tubing) when working with cylinders.[9] Ensure all connections are secure and leak-tested with an appropriate solution (e.g., soapy water) before use.
-
Inert Atmosphere: Always handle in an inert atmosphere.
-
Avoid Contamination: Do not allow impurities, especially metals that can form explosive acetylides, to come into contact with the fluoroalkyne.
Visualizations
Caption: Workflow for handling volatile fluoroalkynes.
Caption: Relationship between hazards and mitigation strategies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. CID 59048832 | C2F- | CID 59048832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Facility Profile Report | TRI Explorer | US EPA [enviro.epa.gov]
- 7. youtube.com [youtube.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Reactions of 1-Fluoro-1,3-butadiyne
To the Researcher:
The information presented below is therefore based on general knowledge of related chemical transformations and should be considered theoretical. These protocols are intended to serve as a starting point for experimental design and will require significant optimization and analytical validation.
Introduction to 1-Fluoro-1,3-butadiyne
1-Fluoro-1,3-butadiyne is a highly reactive fluorinated diyne with potential applications in organic synthesis, particularly in the construction of complex fluorinated molecules. Its electron-withdrawing fluorine atom is expected to significantly influence its reactivity in cycloaddition reactions, making it a potentially valuable building block for the synthesis of novel pharmaceuticals and materials.
Physical and Chemical Properties (Theoretical)
| Property | Value |
| Molecular Formula | C₄HF |
| Molecular Weight | 68.05 g/mol |
| Appearance | Expected to be a volatile liquid or gas |
| Key Reactivity | Highly electrophilic alkyne, prone to cycloaddition and nucleophilic addition reactions. |
Theoretical Experimental Protocols
The following protocols are hypothetical and based on analogous reactions of similar compounds. Extreme caution should be exercised, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Hypothetical Synthesis of 1-Fluoro-1,3-butadiyne
A possible synthetic route could involve the dehydrohalogenation of a suitable precursor.
Reaction Scheme:
Materials:
-
Precursor (e.g., a bromofluoro-enyne)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium amide)
-
Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Quenching agent (e.g., Saturated aqueous ammonium chloride)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the precursor in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base in THF via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature due to the expected volatility of the product.
-
Purify the crude product by low-temperature distillation or preparative gas chromatography.
Characterization:
-
¹⁹F NMR: Expected to show a singlet in the typical range for a fluorine attached to a sp-hybridized carbon.
-
¹H NMR: Expected to show a singlet for the terminal alkyne proton.
-
¹³C NMR: Expected to show four distinct signals for the alkyne carbons.
-
IR Spectroscopy: Should show characteristic C≡C and ≡C-H stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight.
Hypothetical [4+2] Cycloaddition (Diels-Alder) Reaction with a Diene (e.g., Furan)
Reaction Scheme:
Materials:
-
1-Fluoro-1,3-butadiyne solution in a suitable solvent
-
Furan (freshly distilled)
-
Anhydrous, non-polar solvent (e.g., Toluene or Xylene)
Procedure:
-
In a sealed tube, dissolve 1-fluoro-1,3-butadiyne in anhydrous toluene.
-
Add a stoichiometric excess of furan to the solution.
-
Heat the sealed tube at a temperature between 80-120 °C. The optimal temperature and reaction time will need to be determined experimentally.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
Expected Product Characterization:
-
¹H, ¹³C, ¹⁹F NMR Spectroscopy: To determine the structure and stereochemistry of the bicyclic product.
-
Mass Spectrometry: To confirm the molecular weight of the adduct.
Visualizations of Hypothetical Workflows
The following diagrams illustrate the generalized workflows for the synthesis and a subsequent reaction of 1-fluoro-1,3-butadiyne.
Caption: Hypothetical workflow for the synthesis of 1-fluoro-1,3-butadiyne.
Caption: Hypothetical workflow for the Diels-Alder reaction of 1-fluoro-1,3-butadiyne.
Data Presentation (Template)
Once experimental data is obtained, it should be organized into clear tables for comparison.
Table 1: Reaction Conditions for the Synthesis of 1-Fluoro-1,3-butadiyne.
| Entry | Precursor (mmol) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| ... |
Table 2: Results of the [4+2] Cycloaddition of 1-Fluoro-1,3-butadiyne with Furan.
| Entry | Diene (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | ||||||
| 2 | ||||||
| ... |
Safety Considerations
-
Fluorinated Compounds: Many organofluorine compounds are toxic and should be handled with care.
-
Butadiynes: Diynes can be unstable and potentially explosive, especially in concentrated form. Handle with appropriate shielding and on a small scale initially.
-
Strong Bases: Reagents like LDA and sodium amide are highly reactive and corrosive. Handle under an inert atmosphere and quench carefully.
-
Sealed Tube Reactions: Reactions performed under pressure in sealed tubes pose an explosion hazard. Use appropriate blast shields.
Disclaimer: The information provided is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental procedure. All chemical reactions should be conducted by trained professionals in a suitably equipped laboratory, following all institutional and governmental safety regulations. The user assumes all risk and liability for any use or misuse of this information.
Fluoroalkynes: Versatile Building Blocks for Modern Medicinal Chemistry
Application Notes and Protocols
Fluoroalkynes are emerging as powerful and versatile building blocks in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Fluoroalkynes, in particular, offer a unique combination of reactivity and functionality, enabling the synthesis of complex and novel molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of fluoroalkynes in the synthesis of medicinally relevant compounds, with a focus on their application in the development of kinase inhibitors.
Application Notes
The introduction of fluorine atoms or fluorine-containing functional groups can dramatically alter the physicochemical properties of a molecule. In the context of drug design, this can lead to improved potency, selectivity, and pharmacokinetic profiles. Fluoroalkynes serve as valuable synthons for introducing these desirable properties.
Key Advantages of Fluoroalkynes in Medicinal Chemistry:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluoroalkyne moieties into a drug molecule can block metabolically labile sites, thereby increasing its half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of neighboring functional groups, which in turn affects a compound's solubility, permeability, and protein binding characteristics. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and can significantly impact lipophilicity.
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can lead to a higher binding affinity and improved potency of the drug candidate.
-
Versatile Chemical Reactivity: The electron-withdrawing nature of the fluorine atoms activates the alkyne functionality, making it susceptible to a variety of chemical transformations. This allows for the facile construction of diverse molecular scaffolds. One of the most prominent reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient and regioselective synthesis of 1,2,3-triazoles.
Applications in Kinase Inhibitor Development:
Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Fluoroalkynes have proven to be valuable building blocks in this area, particularly in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer.[1]
The incorporation of trifluoromethylated triazoles, synthesized via CuAAC from trifluoromethyl-substituted fluoroalkynes, has been shown to yield potent and selective PI3K inhibitors.[2][3] The trifluoromethyl group can occupy hydrophobic pockets in the kinase active site, while the triazole core can form key hydrogen bonding interactions.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of 4-(trifluoromethyl)-1,2,3-triazole derivatives as inhibitors of Aurora-A kinase, a key regulator of cell division.
| Compound | R | Yield (%) | Aurora-A IC50 (µM) |
| 1a | H | 78 | 0.85 |
| 1b | 3,5-difluoro | 72 | 0.92 |
| 1c | 4-methyl | 81 | 0.78 |
| 1d | 4-(trifluoromethyl) | 65 | 1.20 |
Data synthesized from multiple sources for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-(Trifluoromethyl)-1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles containing a trifluoromethyl group, a common scaffold in kinase inhibitors.
Materials:
-
Aryl or alkyl azide (1.0 eq)
-
Trifluoromethyl-substituted terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl or alkyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.2 M) is added the trifluoromethyl-substituted terminal alkyne (1.1 eq).
-
A freshly prepared aqueous solution of sodium ascorbate (1.0 M, 0.2 eq) is added to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O (0.5 M, 0.1 eq).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(trifluoromethyl)-1,2,3-triazole.
-
The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Drug discovery workflow incorporating fluoroalkynes.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Butadiyne, 1-fluoro-
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Butadiyne, 1-fluoro-. Due to the reactive nature of this molecule, careful consideration of reaction conditions and handling procedures is crucial for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing 1,3-Butadiyne, 1-fluoro-?
A1: The primary safety concerns are the high reactivity and potential instability of fluoroalkynes and diynes. 1,3-Butadiyne, 1-fluoro- is expected to be highly volatile and potentially explosive, especially in concentrated form or upon heating. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. It is also advisable to use a blast shield, particularly during purification steps.
Q2: What are the most common synthetic routes to prepare 1,3-Butadiyne, 1-fluoro-?
A2: While specific literature on the synthesis of 1,3-Butadiyne, 1-fluoro- is limited, analogous syntheses of haloalkynes and diynes suggest two primary routes:
-
Double dehydrohalogenation of a suitable polyhalogenated butane or butene precursor.
-
Reaction of a metal acetylide (e.g., lithium or silver butadiynide) with an electrophilic fluorinating agent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques suitable for volatile and reactive compounds. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for analyzing the disappearance of starting material and the appearance of the product in the reaction mixture. 19F NMR spectroscopy can also be a powerful tool to specifically track the formation of the fluorine-containing product.
Q4: What are the best practices for storing 1,3-Butadiyne, 1-fluoro-?
A4: Due to its likely instability, it is recommended to use 1,3-Butadiyne, 1-fluoro- immediately after synthesis. If short-term storage is necessary, it should be kept as a dilute solution in a suitable inert solvent at low temperatures (e.g., in a -20°C or -80°C freezer) in a tightly sealed container to prevent polymerization and decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the product under reaction conditions. 3. Sub-optimal reaction temperature. 4. Inactive or degraded reagents. | 1. Increase reaction time or use a stronger base (for dehydrohalogenation). 2. Conduct the reaction at a lower temperature. 3. Optimize the reaction temperature by running small-scale trials at various temperatures. 4. Use freshly opened or purified reagents. Ensure bases are not carbonated. |
| Formation of Side Products (e.g., polymers, isomers) | 1. The reaction temperature is too high, leading to polymerization. 2. The base used is too nucleophilic, leading to substitution reactions. 3. Rearrangement of intermediates or product. | 1. Lower the reaction temperature. 2. Use a bulky, non-nucleophilic base such as potassium tert-butoxide or lithium diisopropylamide (LDA). 3. This may be inherent to the reaction mechanism. Consider an alternative synthetic route. |
| Difficulty in Product Isolation and Purification | 1. The product is highly volatile and is lost during solvent removal. 2. The product co-distills with the solvent or impurities. 3. The product decomposes on the chromatography column. | 1. Use the product in solution for the next step without isolation. 2. If distillation is necessary, use a high-efficiency distillation column and a cold trap. 3. Consider derivatization to a more stable, less volatile compound for purification, followed by regeneration of the alkyne. |
| Inconsistent Results | 1. Trace amounts of water or oxygen are affecting the reaction. 2. Variability in the quality of reagents or solvents. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Use high-purity, anhydrous reagents and solvents from a reliable source. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential effects of different reaction conditions on the yield of 1,3-Butadiyne, 1-fluoro- via a dehydrohalogenation reaction. Actual yields will vary depending on the specific precursor and experimental setup.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Amide (NaNH2) | Liquid Ammonia | -33 | 2 | 45 |
| 2 | Potassium tert-butoxide | THF | 0 | 4 | 35 |
| 3 | Lithium diisopropylamide (LDA) | THF | -78 to 0 | 6 | 55 |
| 4 | Sodium Amide (NaNH2) | Toluene | 80 | 1 | 15 (significant polymerization) |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Butadiyne, 1-fluoro- via Double Dehydrohalogenation
This is a generalized procedure and should be adapted and optimized for the specific starting material.
-
Preparation: Under an inert atmosphere of argon, add a solution of a suitable dihalo-fluorobutene precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 4 hours.
-
Quenching: Cool the reaction mixture back to -78 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solution at low temperature and reduced pressure.
-
Purification: The crude product can be purified by low-temperature distillation or used directly in the next step as a dilute solution.
Visualizations
Caption: A generalized synthetic pathway for 1,3-Butadiyne, 1-fluoro-.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 1-Fluoro-1,3-butadiyne
Disclaimer: The synthesis of 1-fluoro-1,3-butadiyne is not widely documented in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on established principles of organofluorine chemistry and the synthesis of analogous halogenated diynes. The proposed experimental protocol is hypothetical and should be adapted and optimized under appropriate laboratory safety protocols.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of 1-fluoro-1,3-butadiyne, focusing on a plausible two-step synthetic pathway involving the dehydrohalogenation of a suitable precursor.
Proposed Synthetic Pathway:
A potential route to 1-fluoro-1,3-butadiyne involves the dehydrohalogenation of a dihalobutene or a monohalobutadiene precursor. A plausible precursor could be a 1,1-dihalo- or 1,2-dihalo-3-butyne, which upon elimination of two equivalents of hydrogen halide would yield the target molecule. Given the reactivity of the target compound, in-situ generation and use is often preferred.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 1-fluoro-1,3-butadiyne.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete dehydrohalogenation. | - Use a stronger base (e.g., sodium amide, lithium diisopropylamide).- Increase the reaction temperature cautiously, monitoring for decomposition.- Ensure the base is freshly prepared or properly stored to maintain its reactivity. |
| Decomposition of the product. | - Maintain strict low-temperature conditions (-78 °C is recommended).- Use the product in-situ for subsequent reactions without isolation.- Minimize reaction time. | |
| Impure or unstable precursor. | - Purify the precursor meticulously before the dehydrohalogenation step.- Characterize the precursor thoroughly (NMR, GC-MS) to confirm its identity and purity. | |
| Formation of Multiple Byproducts | Non-selective elimination. | - Optimize the base and solvent system. A bulkier base might improve selectivity.- Control the rate of addition of the base to the precursor solution. |
| Polymerization of the product. | - Keep the concentration of the product low.- Avoid exposure to light and air.- Introduce a polymerization inhibitor if compatible with the reaction conditions. | |
| Difficulty in Product Isolation and Purification | High volatility of the product. | - Use a cold trap system to collect the volatile product.- Perform distillations under high vacuum and at very low temperatures. |
| Instability of the product. | - Avoid purification if possible and use the crude product directly.- If purification is necessary, use rapid techniques like flash chromatography at low temperatures with deactivated silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 1-fluoro-1,3-butadiyne?
A1: A feasible approach is the double dehydrohalogenation of a suitable di- or tri-halogenated C4 precursor. For instance, starting from a commercially available butene or butyne, a sequence of halogenation and elimination reactions can be envisioned. A common strategy for synthesizing terminal alkynes involves the E2 elimination from a dihalide.
Q2: What are the critical reaction conditions to consider for improving the yield?
A2: The most critical parameters are temperature and the choice of base. Due to the expected high reactivity and instability of 1-fluoro-1,3-butadiyne, the reaction should be conducted at very low temperatures (e.g., -78 °C) to minimize decomposition and side reactions. The use of a strong, non-nucleophilic base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), is crucial for efficient dehydrohalogenation.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Polymerization is a common issue with highly unsaturated compounds. To mitigate this, it is advisable to:
-
Work in dilute solutions.
-
Maintain a low temperature throughout the synthesis and workup.
-
Avoid exposure of the product to air, light, and transition metal contaminants, which can catalyze polymerization.
-
Consider using the product in-situ for the next synthetic step without isolation.
Q4: What are the recommended methods for purifying 1-fluoro-1,3-butadiyne?
A4: Given its likely high volatility and instability, purification can be challenging.
-
Vacuum Transfer: For small quantities, the product can be purified by transferring it under high vacuum to a cold trap.
-
Low-Temperature Distillation: Distillation under reduced pressure at low temperatures can be effective.
-
Preparative Gas Chromatography (GC): For analytical-scale purification, preparative GC at low temperatures might be an option.
Q5: What spectroscopic methods are suitable for characterizing 1-fluoro-1,3-butadiyne?
A5: The following techniques would be most informative:
-
¹⁹F NMR Spectroscopy: This will be crucial to confirm the presence and chemical environment of the fluorine atom.
-
¹H NMR Spectroscopy: To observe the terminal alkyne proton.
-
¹³C NMR Spectroscopy: To identify the four distinct carbon atoms of the butadiyne backbone.
-
Infrared (IR) Spectroscopy: To detect the characteristic C≡C and C-H stretching frequencies of the alkyne moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Protocols (Hypothetical)
Note: The following is a generalized, hypothetical protocol and should be treated as a starting point for experimental design. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of a Dihalobutene Precursor (Illustrative Example)
-
To a solution of 1-buten-3-yne in an inert solvent (e.g., dichloromethane) at 0 °C, add a solution of the halogenating agent (e.g., bromine or N-bromosuccinimide) dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for bromine).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain the dihalobutene precursor.
Dehydrohalogenation to 1-Fluoro-1,3-butadiyne (Hypothetical)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, prepare a solution of the dihalobutene precursor in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., 2.2 equivalents of sodium amide in liquid ammonia or LDA in THF) to the cooled precursor solution.
-
Stir the reaction mixture at -78 °C for a specified period, monitoring the reaction by taking aliquots and analyzing them by GC-MS.
-
Upon completion, the reaction mixture containing the volatile 1-fluoro-1,3-butadiyne can be used directly for subsequent reactions or the product can be carefully isolated by vacuum transfer to a cold trap.
Logical Relationship of Troubleshooting:
Caption: Troubleshooting logic for low yield in the synthesis.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield data for the dehydrohalogenation step under various conditions to illustrate potential optimization parameters.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaNH₂ | THF | -78 | 2 | 45 |
| 2 | NaNH₂ | Et₂O | -78 | 2 | 40 |
| 3 | LDA | THF | -78 | 2 | 55 |
| 4 | LDA | THF | -50 | 1 | 30 (Decomposition observed) |
| 5 | t-BuOK | THF | -78 | 4 | 25 |
Technical Support Center: Purification of 1,3-Butadiyne, 1-fluoro-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Butadiyne, 1-fluoro-.
Troubleshooting Guide
Issue 1: Low Yield After Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction using techniques like TLC, GC-MS, or NMR to ensure it has gone to completion before starting the purification process. | Maximization of the crude product available for purification. |
| Decomposition of the product | 1,3-Butadiyne, 1-fluoro- is potentially unstable. It is advisable to handle it at low temperatures and under an inert atmosphere (e.g., Argon or Nitrogen). | Reduced degradation of the target compound, leading to a higher yield. |
| Sub-optimal work-up procedure | Minimize the number of work-up steps and avoid exposure to air and light. Use degassed solvents. | Preservation of the product's integrity before the main purification step. |
Issue 2: Co-elution with Impurities During Chromatography
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper stationary phase | Screen different stationary phases (e.g., silica gel, alumina, or reverse-phase silica) to find one that provides the best separation. | Improved resolution between 1,3-Butadiyne, 1-fluoro- and impurities. |
| Incorrect mobile phase | Perform a gradient elution with a solvent system of varying polarity (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to optimize separation. | Effective separation of the desired compound from closely related impurities. |
| Overloading of the column | Reduce the amount of crude material loaded onto the chromatography column. | Sharper peaks and better separation, preventing band broadening and co-elution. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,3-Butadiyne, 1-fluoro-?
Due to the potential instability of diynes, 1,3-Butadiyne, 1-fluoro- should be stored at low temperatures, preferably at -20°C or below, under an inert atmosphere. It should also be protected from light to prevent polymerization or degradation.
Q2: What safety precautions should be taken when handling 1,3-Butadiyne, 1-fluoro-?
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Given the high degree of unsaturation, it may be explosive and should be handled with extreme care, avoiding shock, friction, and heat.
Q3: Can 1,3-Butadiyne, 1-fluoro- be purified by distillation?
Distillation of highly unsaturated and potentially explosive compounds like 1,3-Butadiyne, 1-fluoro- is generally not recommended due to the risk of explosive decomposition at elevated temperatures. Low-temperature and high-vacuum distillation might be possible but should be approached with extreme caution and appropriate safety measures in place.
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification and analysis of 1,3-Butadiyne, 1-fluoro-.
Technical Support Center: Synthesis of 1-Fluorobuta-1,3-diyne
Welcome to the technical support center for the synthesis of 1-fluorobuta-1,3-diyne. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in navigating the challenges associated with the preparation of this highly reactive molecule.
Disclaimer: The synthesis of 1-fluorobuta-1,3-diyne involves highly reactive and potentially unstable intermediates and products. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions, including the use of personal protective equipment (PPE), fume hoods, and blast shields. Reactions should be performed on a small scale, and the product should be handled with extreme care, avoiding heat, friction, and shock.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of 1-fluorobuta-1,3-diyne, which is typically approached via a two-stage process: (1) Double dehydrohalogenation of a dihalo-butyne precursor to form a butadiyne salt, followed by (2) electrophilic fluorination.
Q1: My reaction mixture turned into a black, intractable solid, and I have a very low or zero yield of the desired product. What happened?
A1: This is the most common failure mode and is almost certainly due to the polymerization of the buta-1,3-diyne intermediate or the final product. Diynes are notoriously prone to polymerization, especially in concentrated solutions, at elevated temperatures, or in the presence of certain metals or impurities.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Ensure that both the dehydrohalogenation and fluorination steps are carried out at the lowest feasible temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Use Dilute Conditions: Perform the reaction in a larger volume of solvent to keep the concentration of the diyne low, which slows the rate of polymerization.
-
Ensure Purity of Reagents: Traces of transition metals can catalyze polymerization. Use high-purity, freshly distilled solvents and reagents.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction closely by TLC or other appropriate methods if possible.
-
Immediate Use: The generated 1,4-dilithiobuta-1,3-diyne intermediate is highly reactive. It is best to use it in situ for the subsequent fluorination step without attempting isolation.
-
Q2: The yield of my final product is consistently low, but I am not observing significant polymerization. What are other potential causes?
A2: Low yields can result from several factors other than polymerization, including incomplete reactions, competing side reactions, or product loss during workup.
-
Troubleshooting Steps:
-
Inefficient Dehydrohalogenation: The double dehydrohalogenation requires a very strong base. Ensure your base (e.g., n-BuLi, LDA) is not degraded. Titrate the n-BuLi solution before use to confirm its molarity. Ensure a sufficient excess of the base is used (typically >2 equivalents).
-
Proton Source Contamination: The lithiated diyne intermediate is a powerful base and will be quenched by any protic sources, such as water or alcohols. Use rigorously dried solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Suboptimal Fluorinating Agent: The choice of electrophilic fluorinating agent is critical. Agents like N-Fluorobenzenesulfonimide (NFSI) are commonly used. Ensure the agent is fresh and added slowly at low temperatures to control reactivity.
-
Product Volatility: 1-fluorobuta-1,3-diyne is expected to be a volatile compound. Significant loss can occur during solvent removal or extraction. Use low temperatures for any concentration steps and consider using extraction solvents with low boiling points.
-
Q3: I am seeing multiple products in my crude reaction analysis (GC-MS, NMR). What are these side products likely to be?
A3: The formation of multiple products points to competing reaction pathways.
-
Likely Side Products:
-
Incomplete Dehydrohalogenation: Formation of vinyl halides, such as 1-chloro-4-fluorobut-1-en-3-yne, if the starting material was 1,4-dichlorobut-2-yne.
-
Dimerization/Oligomerization: Small, soluble oligomers may form instead of insoluble polymers.
-
Protonated Diyne: If the lithiated intermediate is quenched by a proton source before fluorination, you will form buta-1,3-diyne.
-
Products from Reaction with Solvent: Strong bases like n-BuLi can react with some solvents (e.g., THF) over time, especially at temperatures above -78 °C.
-
Data Presentation: Influence of Reaction Parameters
The following table summarizes the expected impact of key variables on the synthesis. Precise quantitative data for this specific synthesis is not widely published; therefore, this table is based on established principles for similar reactions.
| Parameter | Condition | Expected Outcome on Yield | Common Side Reactions Promoted |
| Temperature | Too High (> -40 °C) | Decrease | Polymerization, solvent decomposition |
| Optimal (-78 °C) | Maximized | - | |
| Base Strength | Too Weak (e.g., KOtBu) | Decrease | Incomplete dehydrohalogenation |
| Optimal (n-BuLi, LDA) | Maximized | - | |
| Base Equivalents | Insufficient (< 2.2 eq) | Decrease | Incomplete dehydrohalogenation |
| Optimal (2.2 - 2.5 eq) | Maximized | - | |
| Concentration | High (> 0.5 M) | Decrease | Polymerization, dimerization |
| Optimal (< 0.2 M) | Maximized | - | |
| Fluorinating Agent | Added too quickly | Decrease | Uncontrolled side reactions, decomposition |
| Added slowly at -78°C | Maximized | - |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of 1-fluorobuta-1,3-diyne. Caution: This reaction is hazardous.
Objective: To synthesize 1-fluorobuta-1,3-diyne from a suitable precursor. This protocol uses cis-1,4-dichloro-2-butene as a starting point, which first undergoes elimination to buta-1,3-diyne.
Materials:
-
cis-1,4-dichloro-2-butene
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous diethyl ether or THF
-
Anhydrous pentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Dehydrohalogenation:
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add anhydrous diethyl ether (to make a ~0.2 M solution).
-
Slowly add n-BuLi (2.2 equivalents) via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
In a separate flame-dried flask, prepare a solution of cis-1,4-dichloro-2-butene (1.0 equivalent) in anhydrous diethyl ether.
-
Add the solution of the dichloro-butene dropwise to the n-BuLi solution over 30 minutes. A white precipitate of LiCl may form.
-
Stir the resulting mixture at -78 °C for 2 hours. This generates the 1,4-dilithiobuta-1,3-diyne intermediate in situ.
-
-
Fluorination:
-
Prepare a solution of NFSI (1.1 equivalents) in anhydrous THF.
-
Add the NFSI solution dropwise to the cold (-78 °C) diyne solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for an additional 3 hours.
-
-
Workup and Isolation:
-
Quench the reaction at -78 °C by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm slowly to room temperature.
-
Transfer the mixture to a separatory funnel and add cold pentane.
-
Separate the organic layer. Extract the aqueous layer twice more with cold pentane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
CRITICAL: The product is highly volatile and potentially unstable. For characterization, a small, dilute aliquot can be carefully concentrated at low temperature (< 0 °C) and reduced pressure. Avoid concentrating to dryness. It is best used immediately in a subsequent reaction as a dilute solution.
-
Visualizations
Synthetic Workflow
The following diagram outlines the general workflow for the synthesis of 1-fluorobuta-1,3-diyne.
Technical Support Center: Optimizing Reactions for Fluorinated Alkynes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with fluorinated alkynes?
A1: Fluorinated alkynes present unique challenges due to the high electronegativity of fluorine atoms. Key issues include:
-
Altered Reactivity: The presence of fluorine atoms, particularly electron-withdrawing groups like trifluoromethyl (CF₃), significantly impacts the electronic properties of the alkyne. This can alter reactivity in nucleophilic additions and coupling reactions.[1][2]
-
Side Reactions: The high reactivity and specific electronic nature can lead to unexpected side reactions, such as hydrofluorination, hydration of the alkyne, or decomposition under harsh conditions.[3]
-
Purification Difficulties: Fluorinated compounds often exhibit unique solubility profiles and can be challenging to separate from non-fluorinated starting materials or side products using standard chromatography.[4]
-
Analytical Complexity: Monitoring reaction progress can be complicated. While ¹⁹F NMR is a powerful tool, quantifying yields and identifying impurities may require specialized techniques.
Q2: How does a trifluoromethyl (CF₃) group affect the reactivity of a terminal alkyne?
A2: A CF₃ group is a strong electron-withdrawing group and has a profound impact:
-
Increased Acidity: It increases the acidity of the terminal alkyne proton, making deprotonation easier. This can be advantageous in reactions involving acetylide formation.
-
Modified Nucleophilicity: While the acetylide is easier to form, its nucleophilicity can be reduced, potentially slowing down subsequent reaction steps.
-
Influence on Regioselectivity: In addition reactions, the CF₃ group directs the regiochemical outcome due to its strong inductive effect.
Q3: What are the recommended analytical techniques for monitoring these reactions?
A3: A multi-technique approach is often necessary:
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing the consumption of fluorinated starting materials and the formation of fluorinated products. It is highly sensitive and provides a clean spectral window.
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile fluorinated compounds and for identifying byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or more polar molecules.
-
Combustion Ion Chromatography (CIC): An advanced technique used to determine the total organic fluorine (TOF) content in a sample, which can help account for all fluorinated species.[5][6]
Troubleshooting Guides
Problem 1: Low or No Yield in Sonogashira Coupling Reactions
My Sonogashira coupling of an aryl halide with a fluorinated alkyne is giving low to no product. What should I check?
This is a common issue. The electronic properties of fluorinated alkynes can inhibit standard Sonogashira conditions. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Detailed Checklist:
-
Catalyst System: The choice of catalyst and ligands is crucial. For electron-poor fluorinated alkynes, a more electron-rich palladium ligand may be required to facilitate reductive elimination.
-
Base Selection: While triethylamine is common, stronger bases like lithium hexamethyldisilazide (LiHMDS) have been shown to be highly effective for coupling fluoroarenes with terminal alkynes.[7]
-
Copper Co-catalyst: Copper(I) can sometimes lead to alkyne homocoupling (Glaser coupling), especially with activated alkynes. Consider running the reaction under copper-free conditions. Several protocols exist for copper-free Sonogashira reactions in aqueous media, which can be beneficial for biological applications.[8][9]
-
Solvent and Temperature: Ensure the solvent is rigorously degassed to prevent oxidative side reactions. Gently increasing the temperature (e.g., from room temperature to 50°C) can sometimes overcome the activation barrier.[8]
Problem 2: Significant Side Product Formation
My reaction produces a complex mixture, and I'm observing significant side products. How can I improve selectivity?
Side product formation often arises from the high reactivity of intermediates or competing reaction pathways.
Caption: Common side reactions and their mitigation strategies.
Common Side Products and Solutions:
-
Alkyne Hydration: The formation of α-fluoroketones can occur if trace amounts of water are present, particularly under acidic or metal-catalyzed conditions.[3][10]
-
Solution: Use rigorously dried solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar).
-
-
Homocoupling (Glaser Coupling): This is a common issue in copper-catalyzed reactions, leading to diynes.
-
Solution: Exclude oxygen by thoroughly degassing the reaction mixture. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[9]
-
-
HF Elimination: For certain substrates, elimination of hydrogen fluoride can occur, especially at elevated temperatures or with very strong, non-hindered bases.
-
Solution: Screen milder bases and lower the reaction temperature.
-
Problem 3: Difficulty with Product Purification
I've successfully formed my fluorinated alkyne product, but I cannot separate it from the starting materials/byproducts by silica gel chromatography.
The unique polarity of fluorinated compounds makes purification challenging.[4]
Purification Strategies:
-
Solvent System Screening: Standard hexane/ethyl acetate systems may not be effective. Try screening solvents with different properties:
-
Dichloromethane (DCM): Often effective for fluorinated compounds.
-
Toluene: Can help separate aromatic compounds.
-
Ethers (Et₂O, MTBE): Offer different selectivity.
-
-
Fluorous Solid-Phase Extraction (F-SPE): If your product has a high fluorine content (e.g., a perfluoroalkyl chain), fluorous SPE can be a powerful technique. The fluorinated compound is selectively retained on a fluorous silica column and can be eluted with a fluorinated solvent.
-
Reverse-Phase Chromatography: C18 columns with acetonitrile/water or methanol/water mobile phases can provide an orthogonal separation mechanism to normal-phase silica gel.
-
Recrystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, precipitating the product by adding an anti-solvent to a concentrated solution can remove soluble impurities.
Data & Protocols
Table 1: Optimization of Sonogashira Coupling with a Fluorinated Substrate
This table summarizes the effect of different reaction parameters on the yield of a model Sonogashira coupling between 4-iodofluorobenzene and a terminal alkyne.
| Entry | Pd Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (4) | THF | 25 | 45 |
| 2 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (4) | THF | 50 | 75 |
| 3 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (4) | Toluene | 80 | 82 |
| 4 | PdCl₂(dppf) (2) | — (Copper-Free) | Et₃N (5) | H₂O | 50 | 91[8] |
| 5 | Pd(OAc)₂ (1) / SPhos (2) | — (Copper-Free) | LiHMDS (2) | Dioxane | 100 | 95[7] |
Data is representative and compiled for illustrative purposes based on typical optimization results found in the literature.[7][8]
Experimental Protocol: Copper-Mediated Trifluoromethylation of a Terminal Alkyne
This protocol provides a general method for the synthesis of trifluoromethyl alkynes using a copper catalyst and a trifluoromethylating agent like Me₃SiCF₃ (Ruppert-Prakash reagent).[11]
Materials:
-
Terminal Alkyne (1.0 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (Phen) (0.1 mmol, 10 mol%)
-
Me₃SiCF₃ (1.5 mmol, 1.5 equiv.)
-
KF (2.0 mmol, 2.0 equiv.)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add CuI (19 mg), 1,10-phenanthroline (18 mg), and KF (116 mg).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the terminal alkyne (1.0 mmol) via syringe.
-
Add Me₃SiCF₃ (0.22 mL) dropwise via syringe at room temperature.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or ¹⁹F NMR. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired trifluoromethyl alkyne.
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. phenomenex.com [phenomenex.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorohydration of alkynes via I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]
Technical Support Center: Purification of Volatile Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of volatile fluorinated compounds.
FAQs
Q1: What are the primary challenges when purifying volatile fluorinated compounds?
A: The main difficulties stem from their low boiling points and high vapor pressures, which can lead to significant sample loss.[1] Many fluorinated compounds are also chemically inert, which can result in low reaction conversions and complex mixtures that are challenging to separate. Additionally, the similar polarities of fluorinated compounds can make chromatographic separation difficult.
Q2: Which purification techniques are most suitable for volatile fluorinated compounds?
A: The best method depends on the specific properties of the compound and the impurities. Common and effective techniques include:
-
Fractional Distillation: Ideal for separating compounds with different boiling points.[2]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique for separating volatile compounds.[3]
-
Flash Chromatography: Can be adapted for volatile compounds by using specific stationary phases and techniques to minimize evaporation.[1]
-
Liquid-Liquid Extraction: Useful for removing non-volatile or polar impurities.[4][5]
Q3: How can I prevent the loss of my volatile sample during solvent removal?
A: Sample loss is a significant concern. To minimize it:
-
Use Low Temperatures: Conduct solvent removal at reduced temperatures.
-
Efficient Condensing: Employ a high-performance condenser and a cold trap with a dry ice/acetone or liquid nitrogen bath.[1]
-
Controlled Vacuum: Avoid high vacuum if possible. A Kugelrohr apparatus or distillation at atmospheric pressure can be alternatives for extremely volatile compounds.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Flash Chromatography
Symptoms:
-
The desired product co-elutes with impurities.
-
Broad peaks leading to poor resolution.
-
Noticeable evaporation of the sample from the column.
Potential Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | Standard silica gel may not be optimal. Consider using a fluorinated stationary phase , which provides different selectivity for fluorinated molecules.[6] |
| Suboptimal Solvent System | The mobile phase may not be providing adequate separation. Experiment with different solvent systems. Pentane can be a substitute for hexanes to facilitate easier removal.[1] |
| Sample Volatility | The compound may be evaporating on the column. Pre-cool the column and solvents before running the chromatography. |
| Improper Sample Loading | Using too much solvent to load the sample can lead to band broadening. Use a minimal amount of solvent or employ a dry-loading technique. |
Experimental Protocol: Optimized Flash Chromatography
-
Column Packing: Pack the column with a suitable stationary phase (e.g., fluorinated silica gel).
-
Equilibration: Equilibrate the column with the mobile phase at a reduced temperature.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or adsorb it onto a small amount of silica for dry loading.
-
Elution: Run the column, maintaining a consistent flow rate and collecting fractions in cooled tubes.
-
Analysis: Promptly analyze fractions using an appropriate method (e.g., GC-MS).
-
Solvent Removal: Carefully remove the solvent from the combined pure fractions using a rotary evaporator with an efficient cooling system.[1]
Issue 2: Product Contamination with High-Boiling Impurities After Distillation
Symptoms:
-
The presence of non-volatile residues in the distilled product.
-
Contamination with vacuum grease or pump oil.
Potential Causes and Solutions:
| Cause | Solution |
| Insufficient Vacuum | The vacuum may not be low enough to allow for the distillation of the volatile product away from less volatile impurities. Check the vacuum system for leaks. |
| Bumping of the Liquid | Uneven boiling can carry non-volatile material over with the distillate. Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Grease Contamination | Grease from joints can contaminate the product. Use Teflon sleeves or O-rings where possible, and apply grease sparingly if necessary. |
Experimental Protocol: Fractional Distillation of Volatile Fluorinated Compounds
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed column.[7]
-
Sample Addition: Add the crude material and a stir bar to the distillation flask.
-
Vacuum Application: Slowly apply vacuum to the system, ensuring a cold trap is in place before the pump.
-
Heating: Gently and uniformly heat the distillation flask.
-
Fraction Collection: Collect the distillate in a receiving flask cooled with an ice bath. Collect different fractions based on the vapor temperature.[2]
Data Presentation
Table 1: Physical Properties of Common Volatile Fluorinated Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Difluoromethane (HFC-32) | CH₂F₂ | 52.02 | -52[8] |
| Halothane | C₂HBrClF₃ | 197.38 | 50.2 |
| Molybdenum Hexafluoride | MoF₆ | 209.93 | 34 |
| Xenon Difluoride | XeF₂ | 169.29 | 128.6 (sublimes)[9] |
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting logic for flash chromatography issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Preparative Gas Chromatography (Prep-GC) [ouci.dntb.gov.ua]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bia.si [bia.si]
- 7. core.ac.uk [core.ac.uk]
- 8. Difluoromethane - Wikipedia [en.wikipedia.org]
- 9. Xenon difluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in 1-Fluoro-1,3-butadiyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-fluoro-1,3-butadiyne. The information provided is intended to assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 1-fluoro-1,3-butadiyne?
A1: Due to the reactive nature of 1-fluoro-1,3-butadiyne, several types of impurities can be present. These can be broadly categorized as:
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of precursor molecules.
-
Isomers: Structural isomers may form under certain reaction conditions.
-
Oligomerization/Polymerization Products: Diynes are susceptible to polymerization, especially in the presence of heat, light, or certain catalysts.
-
Solvent Adducts: Reactions with residual solvents can introduce impurities.
-
Degradation Products: As a highly unsaturated and energetic molecule, 1-fluoro-1,3-butadiyne can degrade over time, particularly if not stored correctly.
Q2: How can I minimize the formation of impurities during the synthesis and storage of 1-fluoro-1,3-butadiyne?
A2: To minimize impurity formation:
-
Synthesis:
-
Use high-purity starting materials and reagents.
-
Maintain strict control over reaction conditions (temperature, pressure, stoichiometry).
-
Employ an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and side reactions.
-
Perform reactions in the dark if the compound is light-sensitive.
-
-
Storage:
-
Store in a cool, dark environment.
-
Use an inert atmosphere for storage.
-
Avoid contact with metals that can catalyze decomposition or polymerization.
-
Consider storing as a solution in a non-reactive, high-purity solvent at low temperatures.
-
Q3: My analytical data (GC-MS, NMR) shows unexpected peaks. How do I begin to identify these unknown impurities?
A3: A systematic approach is crucial for identifying unknown impurities.
-
Review the Synthesis: Consider all starting materials, reagents, and potential side reactions.
-
Analyze Mass Spectrometry Data: Look at the molecular ion peak (M+) and fragmentation patterns. For halogenated compounds, the isotopic pattern can be very informative.
-
Interpret NMR Spectra: Chemical shifts, coupling constants, and integration in ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable structural information.
-
Consider Hypothesized Impurities: Compare the observed data with the expected data for potential impurities (see tables below).
-
Spiking Experiments: If a potential impurity is available, "spiking" your sample with a small amount and re-analyzing can confirm its presence if the peak intensity increases.
Troubleshooting Guides
Issue: Unexpected Peaks in GC-MS Analysis
Possible Cause 1: Contamination from the GC-MS System
-
Troubleshooting:
-
Run a blank injection with just the solvent to check for system contamination.
-
Common contaminants include siloxanes from the column or septum bleed.
-
Possible Cause 2: Presence of Isomeric Impurities
-
Troubleshooting:
-
Isomers will have the same molecular weight (and thus the same M+ ion in the mass spectrum) but different retention times.
-
Careful analysis of the fragmentation patterns may help differentiate between isomers.
-
Possible Cause 3: Thermal Degradation in the Injector Port
-
Troubleshooting:
-
1-fluoro-1,3-butadiyne and its impurities may be thermally labile.
-
Try lowering the injector port temperature.
-
Consider using a gentler ionization technique if available.
-
Issue: Broad or Unresolved Peaks in NMR Spectra
Possible Cause 1: Presence of Paramagnetic Species
-
Troubleshooting:
-
Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant peak broadening.
-
Degas the NMR solvent and sample by bubbling an inert gas (e.g., argon) through it.
-
Add a chelating agent like EDTA if metal contamination is suspected.
-
Possible Cause 2: Chemical Exchange or Dynamic Processes
-
Troubleshooting:
-
Acquire spectra at different temperatures. If the peak shape changes, it may indicate a dynamic process.
-
Possible Cause 3: Sample Viscosity or Aggregation
-
Troubleshooting:
-
Dilute the sample.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Presentation: Hypothesized Impurities
The following tables summarize potential impurities and their expected analytical characteristics. These are hypothetical and should be used as a guide for identification.
Table 1: Potential Impurities in 1-Fluoro-1,3-butadiyne and their Hypothesized GC-MS Data
| Compound Name | Structure | Molecular Weight ( g/mol ) | Hypothesized M+ (m/z) | Potential Fragmentation Ions (m/z) |
| 1-Fluoro-1,3-butadiyne | FC≡C-C≡CH | 68.05 | 68 | 48 ([C₄H]⁺), 43 ([C₃H₃]⁺) |
| 1,4-Difluoro-1,3-butadiyne | FC≡C-C≡CF | 86.04 | 86 | 67 ([C₄F]⁺) |
| Butadiyne | HC≡C-C≡CH | 50.06 | 50 | 49 ([C₄H]⁺) |
| (Z)-1-Fluoro-1-buten-3-yne | (Z)-FCH=CH-C≡CH | 70.07 | 70 | 69 ([C₄H₂F]⁺), 45 ([C₂H₂F]⁺) |
| (E)-1-Fluoro-1-buten-3-yne | (E)-FCH=CH-C≡CH | 70.07 | 70 | 69 ([C₄H₂F]⁺), 45 ([C₂H₂F]⁺) |
| Dimer of 1-Fluoro-1,3-butadiyne | C₈H₂F₂ | 136.10 | 136 | Varies with structure |
Table 2: Hypothesized ¹⁹F and ¹H NMR Chemical Shifts for Potential Impurities in CDCl₃
| Compound Name | Hypothesized ¹⁹F Chemical Shift (ppm) | Hypothesized ¹H Chemical Shift (ppm) |
| 1-Fluoro-1,3-butadiyne | -150 to -180 | 2.0 - 2.5 (s) |
| 1,4-Difluoro-1,3-butadiyne | -150 to -180 | - |
| (Z)-1-Fluoro-1-buten-3-yne | -120 to -140 (dd) | 6.0 - 6.5 (d), 5.0 - 5.5 (dd), 2.5 - 3.0 (d) |
| (E)-1-Fluoro-1-buten-3-yne | -160 to -180 (dd) | 6.5 - 7.0 (d), 5.5 - 6.0 (dd), 2.5 - 3.0 (d) |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of 1-fluoro-1,3-butadiyne in a high-purity, volatile solvent (e.g., dichloromethane or pentane). A typical concentration is 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Injector Temperature: Start with a low injector temperature (e.g., 150 °C) to minimize thermal degradation and optimize if necessary.
-
Oven Program: A typical program would be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main component and potential impurities by comparing their mass spectra to libraries (e.g., NIST) and the hypothesized data in Table 1.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
-
¹H NMR:
-
Acquire a standard ¹H spectrum to identify proton environments.
-
-
¹⁹F NMR:
-
Acquire a ¹⁹F spectrum (with ¹H decoupling) to identify fluorine environments.
-
-
¹³C NMR:
-
Acquire a ¹³C spectrum (with ¹H decoupling) to identify carbon environments. DEPT experiments (DEPT-135, DEPT-90) can help distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton.
-
-
Data Analysis: Integrate all peaks and analyze chemical shifts and coupling constants to elucidate the structures of the main component and any significant impurities. Compare the data to the hypothesized values in Table 2.
Mandatory Visualizations
Caption: Hypothetical synthesis pathway for 1-fluoro-1,3-butadiyne and sources of impurity formation.
Caption: General experimental workflow for impurity identification in 1-fluoro-1,3-butadiyne.
preventing polymerization of 1-fluoro-1,3-butadiyne during storage
Disclaimer: 1-Fluoro-1,3-butadiyne is a highly reactive and potentially energetic material. The information provided here is based on general principles for handling reactive chemicals and conjugated diynes. Due to the limited specific data available for this particular compound, all handling and storage should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the storage and handling of 1-fluoro-1,3-butadiyne.
| Issue ID | Question | Possible Causes | Recommended Actions |
| POL-001 | I observed solid particulate formation in my sample of 1-fluoro-1,3-butadiyne. | Polymerization has likely occurred. This can be initiated by exposure to heat, light (UV), or contaminants. | 1. Do not attempt to heat or dissolve the sample. Sudden decomposition of the polymer could be hazardous. 2. Isolate the container in a blast shield or a designated area for energetic materials. 3. Contact your institution's Environmental Health and Safety (EHS) office for guidance on the safe disposal of potentially unstable compounds. |
| POL-002 | The pressure in the storage vessel has increased. | This may indicate decomposition or polymerization, leading to the evolution of gaseous byproducts. | 1. Handle with extreme caution. Do not attempt to vent the vessel directly. 2. Place the vessel in a fume hood with the sash lowered as much as possible. 3. If possible and safe to do so, cool the vessel externally with a non-reactive cooling bath (e.g., a dry ice/isopropanol slush) to reduce the vapor pressure. 4. Alert your supervisor and EHS officer immediately. |
| INH-001 | My inhibited sample of 1-fluoro-1,3-butadiyne shows signs of polymerization even with a standard inhibitor. | - The inhibitor may have been consumed over time. - The inhibitor is not effective for this specific compound under the storage conditions. - The inhibitor has low solubility in the compound at storage temperatures. | 1. If the polymerization is not advanced (e.g., slight viscosity increase), consider adding a small amount of a fresh, compatible inhibitor. 2. Review the storage conditions; ensure the sample is stored at the recommended low temperature and protected from light. 3. For future storage, consider a combination of inhibitors or a different type of inhibitor. |
| SOL-001 | The compound appears to be degrading or discoloring in solution. | - The solvent may not be appropriate and could be reacting with the compound. - The solvent may contain impurities (e.g., water, peroxides) that are initiating decomposition or polymerization. | 1. Ensure the use of high-purity, anhydrous, and peroxide-free solvents. 2. Store solutions at low temperatures and under an inert atmosphere. 3. Perform a small-scale compatibility test with the chosen solvent before preparing larger quantities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-fluoro-1,3-butadiyne?
A1: 1-Fluoro-1,3-butadiyne is expected to be a highly reactive and potentially explosive compound. The primary hazards include:
-
Spontaneous Polymerization: The conjugated diyne structure is highly susceptible to polymerization, which can be exothermic and lead to a runaway reaction.
-
Shock Sensitivity: Similar to other polyynes, it may be sensitive to shock, friction, and static discharge, potentially leading to explosive decomposition.
-
Thermal Instability: The compound is likely to be unstable at elevated temperatures.
Q2: What are the recommended storage conditions for 1-fluoro-1,3-butadiyne?
A2: Due to its high reactivity, 1-fluoro-1,3-butadiyne should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably below -20°C, in a freezer designated for reactive chemicals.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen and moisture.
-
Light: Protect from all sources of light, especially UV light, by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use a clean, dry, and compatible container. Small quantities are recommended.
-
Inhibitor: The use of a polymerization inhibitor is strongly recommended.
Q3: Which polymerization inhibitors are suitable for 1-fluoro-1,3-butadiyne?
A3: While specific data for this compound is unavailable, inhibitors commonly used for reactive monomers can be considered. The effectiveness of these inhibitors often relies on the presence of a small amount of dissolved oxygen.[1]
| Inhibitor Class | Examples | Typical Concentration (w/w) | Notes |
| Phenolic Antioxidants | Hydroquinone (HQ), 4-methoxyphenol (MEHQ), 4-tert-butylcatechol (TBC)[1][2] | 100 - 1000 ppm | Effectiveness may depend on the presence of oxygen. Can often be removed by an alkaline wash.[2] |
| Phenothiazines | Phenothiazine (PTZ)[1] | 100 - 500 ppm | Highly effective, but can be more difficult to remove. |
| Stable Radicals | TEMPO, TEMPOL[2] | 50 - 200 ppm | Very effective radical scavengers. |
It is crucial to test the compatibility and effectiveness of any chosen inhibitor on a small scale before applying it to the bulk material.
Q4: How can I safely handle 1-fluoro-1,3-butadiyne in the laboratory?
A4: Always handle this compound with extreme caution in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a face shield, a lab coat, and appropriate gloves, must be worn.[3] Use non-sparking tools and avoid any conditions that could lead to friction or shock. It is advisable to work with small quantities and have a blast shield in place.
Experimental Protocols
Protocol 1: Small-Scale Inhibitor Effectiveness Test
Objective: To determine the effectiveness of a chosen polymerization inhibitor for 1-fluoro-1,3-butadiyne under specific storage conditions.
Materials:
-
1-fluoro-1,3-butadiyne
-
Selected polymerization inhibitor(s) (e.g., TBC, PTZ)
-
Anhydrous, peroxide-free solvent (e.g., toluene)
-
Small, amber glass vials with PTFE-lined caps
-
Inert gas supply (argon or nitrogen)
-
Analytical balance
-
Microsyringe
Procedure:
-
Prepare a stock solution of the inhibitor in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
In a glovebox or under a stream of inert gas, dispense a small, accurately weighed amount of 1-fluoro-1,3-butadiyne (e.g., 10-20 mg) into several vials.
-
To each vial, add a calculated volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm, 500 ppm).
-
Include a control vial with no inhibitor.
-
Seal the vials tightly under an inert atmosphere.
-
Store the vials under the intended storage conditions (e.g., -20°C, darkness).
-
Visually inspect the samples daily for the first week and then weekly for signs of polymerization (e.g., cloudiness, precipitation, increased viscosity).
-
Analyze the samples periodically by a suitable analytical method (e.g., GC-MS, NMR) to monitor the concentration of the monomer.
Visualizations
Caption: Decision workflow for the safe storage and handling of 1-fluoro-1,3-butadiyne.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
Technical Support Center: Safe Handling of Reactive Fluoroalkynes
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive fluoroalkynes. Given the inherent instability and potential hazards associated with this class of compounds, adherence to strict safety measures is paramount.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactive fluoroalkynes?
A1: Reactive fluoroalkynes are high-energy molecules and can be unstable and potentially explosive, especially under pressure or at elevated temperatures. Their reactivity also means they can react vigorously with other reagents. The hazards are analogous to those of acetylene, which is known to be explosive under certain conditions.
Q2: How should I store reactive fluoroalkynes?
A2: Due to their instability, long-term storage of pure, reactive fluoroalkynes is generally not recommended. For short-term storage of more stable derivatives (e.g., those with bulky substituents), store at low temperatures (e.g., in a freezer at -20°C or below) in a blast shield. Always store in a well-ventilated area, away from heat sources, and in a container with a pressure-relief mechanism. For many applications, in situ generation is the preferred and safer method.
Q3: What are the signs of fluoroalkyne decomposition?
A3: Signs of decomposition can include a change in color, gas evolution, or an unexpected increase in temperature or pressure. If any of these are observed, the reaction should be quenched immediately from a safe distance.
Q4: Can I handle fluoroalkynes on the open bench?
A4: No. All work with reactive fluoroalkynes must be conducted in a well-ventilated fume hood with the sash positioned as low as possible. A blast shield should always be used as a primary physical barrier.
Q5: What should I do in case of accidental exposure to a fluoroalkyne?
A5: In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. For inhalation, move to fresh air immediately and seek medical assistance. Always have the Safety Data Sheet (SDS) for the specific fluoroalkyne and any other reagents readily available for emergency responders.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments with reactive fluoroalkynes.
Troubleshooting Reaction Failures
| Problem | Possible Cause | Recommended Solution |
| No reaction or low yield | Poor quality of starting materials or reagents. | Ensure all starting materials and reagents are pure and dry. Some reagents may need to be distilled immediately before use. |
| Incorrect reaction temperature. | Verify the temperature of the reaction mixture. If no reaction is occurring, a carefully controlled increase in temperature might be necessary, but this must be done with extreme caution due to the thermal sensitivity of fluoroalkynes. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred effectively to allow for proper mixing of reagents. | |
| Decomposition of the fluoroalkyne. | If the reaction is run for too long or at too high a concentration, the fluoroalkyne may decompose. Monitor the reaction closely from start to finish. | |
| Formation of unexpected byproducts | Instability of the product. | The desired product may be unstable under the reaction or workup conditions. Test the stability of the product by exposing a small sample to the workup reagents (e.g., acid, base, water) and analyzing by TLC or NMR. |
| Contaminants in the reaction. | Ensure all glassware is scrupulously clean and dry. | |
| Difficulty in isolating the product | Product is volatile. | Check the solvent trap of the rotary evaporator. |
| Product is water-soluble. | If an aqueous workup was performed, check the aqueous layer for your product. | |
| Product adhered to filtration media. | If filtration was part of the workup, suspend the solid filter aid in a suitable solvent and analyze for the presence of your product. |
Section 3: Experimental Protocols
Protocol: In Situ Generation and Use of a Reactive Fluoroalkyne
This protocol describes a general method for the in situ generation of a reactive fluoroalkyne from a stable precursor, followed by its immediate use in a reaction. This approach minimizes the hazards associated with isolating the pure, unstable fluoroalkyne.
Materials:
-
Fluoroalkyne precursor (e.g., a fluorovinyl stannane or silane)
-
Fluoride source (e.g., tetrabutylammonium fluoride - TBAF)
-
Trapping agent (the molecule that will react with the fluoroalkyne)
-
Anhydrous, degassed solvent (e.g., THF, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox.
-
Place a solution of the trapping agent in the reaction flask.
-
In a separate flask, prepare a solution of the fluoroalkyne precursor.
-
In a third flask, prepare a solution of the fluoride source.
-
-
In Situ Generation and Reaction:
-
Slowly add the solution of the fluoroalkyne precursor to the reaction flask containing the trapping agent at the desired temperature (often low temperature, e.g., -78 °C).
-
After a brief stirring period, slowly add the fluoride source solution dropwise to the reaction mixture. The rate of addition should be carefully controlled to manage any exotherm.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR of quenched aliquots).
-
-
Quenching:
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent. For highly reactive mixtures, a less reactive quenching agent like isopropanol should be added first until no further heat is evolved. This can be followed by a more reactive quencher like methanol, and finally, water.[1][2] The quenching rate should be controlled to allow for the safe release of any gases and heat.
-
-
Workup and Purification:
-
Proceed with a standard aqueous workup to isolate the product.
-
Purify the product using appropriate techniques such as column chromatography, distillation, or recrystallization.
-
Section 4: Quantitative Data
Due to the high reactivity and instability of many fluoroalkynes, comprehensive quantitative stability data is scarce in the literature. The following table provides a general overview of the thermal stability of related fluorinated compounds to offer some context. This data is not for fluoroalkynes themselves and should be used as a general guide for the importance of temperature control.
| Compound Class | Example | Decomposition Temperature (°C) | Notes |
| Perfluoroalkylethers | Commercial Fluids | Generally > 355 | Stability can be affected by impurities. |
| Fluorinated Polydienes | Fluorinated Polyisoprene | Onset of decomposition around 340 | Decomposition proceeds in multiple stages.[3] |
| Fluorinated Nitroaromatics | 3,5-difluoro-2,4,6-trinitroanisole | Peak decomposition ~273 (closed system) | Melts at 82°C.[4] |
Section 5: Visualizations
References
Technical Support for the Isolation and Purification of Monofluorinated Polyynes
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for navigating the complexities of isolating and purifying monofluorinated polyynes. The inherent instability of polyynes, coupled with the unique chemical properties imparted by fluorine, necessitates specialized protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of monofluorinated polyynes?
The purification of monofluorinated polyynes presents a dual challenge: the inherent instability of the polyyne backbone and the influence of the fluorine substituent. Key difficulties include:
-
Chemical Instability: Polyynes are susceptible to degradation from exposure to light, heat, oxygen, and nucleophilic reagents. This instability generally increases with the length of the polyyne chain.
-
High Reactivity: The presence of a highly electronegative fluorine atom can alter the electronic properties of the polyyne, potentially leading to unexpected side reactions during purification.
-
Separation Difficulty: The target monofluorinated polyyne may co-elute with structurally similar impurities, such as non-fluorinated analogues or decomposition products, making separation by standard chromatographic methods challenging.
-
Safe Handling: Many polyynes are volatile and can be toxic. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: How should I properly store purified monofluorinated polyynes to prevent degradation?
To ensure the longevity of your purified compound, store it under an inert atmosphere, such as argon or nitrogen, at low temperatures (ideally -20°C or below). Protect the compound from light by using amber vials or by wrapping the container in aluminum foil. If storing in solution, use degassed, high-purity solvents.
Q3: Which analytical techniques are indispensable for the characterization of monofluorinated polyynes?
A multi-technique approach is crucial for the unambiguous characterization of these molecules:
-
¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence, number, and chemical environment of fluorine atoms in the molecule.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide the complete proton and carbon framework of the molecule, allowing for full structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular weight and elemental formula of the target compound.
-
UV-Vis Spectroscopy: The extended π-system of polyynes gives rise to characteristic ultraviolet-visible absorption spectra, which can be a useful tool for monitoring the presence of the polyyne during chromatography.
Troubleshooting Guides
Issue 1: Low or No Recovery of the Target Compound Post-Chromatography
| Possible Cause | Troubleshooting Steps |
| On-Column Decomposition | The stationary phase may be too acidic or contain active sites that promote degradation. Consider using a deactivated silica gel or an alternative stationary phase. Reducing the time the compound spends on the column by increasing the flow rate can also be beneficial. Whenever possible, perform the purification at reduced temperatures. Ensure all solvents are of the highest purity and are thoroughly degassed to remove oxygen. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. To mitigate this, consider adding a competitive agent to your mobile phase (e.g., a small percentage of a more polar solvent or a modifier like triethylamine for basic compounds). A change in stationary phase to one with different retention mechanisms (e.g., a polymer-based or fluorinated phase) may be necessary. |
| Inappropriate Elution Conditions | The chosen mobile phase may not be strong enough to elute the compound. Perform a gradient elution to identify a suitable solvent strength. Ensure your sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase to prevent precipitation at the head of the column. |
Issue 2: Inadequate Separation of the Monofluorinated Polyyne from Impurities
| Possible Cause | Troubleshooting Steps |
| Co-elution with Similar Compounds | If separating from non-fluorinated analogues, a specialized fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase, can provide enhanced selectivity.[1] An alternative approach is to use a standard C18 column with a mobile phase containing a fluorinated modifier, such as trifluoroethanol, which can improve the resolution between fluorinated and non-fluorinated compounds.[2] |
| Poor Peak Resolution | To improve the separation between closely eluting peaks, optimize the mobile phase composition. A shallower gradient or a switch to an isocratic elution method may provide the necessary resolution. Employing a column with a smaller particle size or a longer length will increase the number of theoretical plates and improve separation efficiency. |
| Peak Tailing | Tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase. This can sometimes be remedied by adding a modifier to the mobile phase, such as a small amount of trifluoroacetic acid for acidic compounds. Overloading the column with the sample can also lead to peak tailing; try injecting a smaller amount. |
Issue 3: Compound Degradation Observed During Work-up and Purification
| Possible Cause | Troubleshooting Steps |
| Sensitivity to Atmospheric Conditions | Polyynes are often sensitive to oxygen and light. All manipulations should be carried out under an inert atmosphere of argon or nitrogen. Protect the sample from light at all stages by using amber glassware or by covering glassware with aluminum foil. |
| Reaction with Nucleophiles | Be mindful of the solvents and reagents used. Nucleophilic solvents, such as methanol, or contaminants like ammonia, can react with and degrade polyynes.[3] Whenever feasible, opt for aprotic, non-nucleophilic solvents. |
| Thermal Instability | Avoid exposing the polyyne to elevated temperatures. When concentrating solutions, use a rotary evaporator at low temperatures and reduced pressure. |
Data Presentation
Table 1: Overview of Chromatographic Techniques for Monofluorinated Polyyne Purification
| Parameter | Normal Phase Chromatography | Reversed-Phase Chromatography (C18) | Reversed-Phase Chromatography (PFP) |
| Stationary Phase | Silica Gel | Octadecyl-silica (C18) | Pentafluorophenyl (PFP) |
| Typical Mobile Phase | Hexanes/Ethyl Acetate | Acetonitrile/Water | Methanol/Water |
| Primary Application | Less polar, non-aqueous soluble compounds. | Broad applicability for compounds with moderate polarity. | Separation of halogenated and aromatic compounds. |
| Advantages | Cost-effective, well-established. | Versatile, wide range of available column chemistries. | Unique selectivity for fluorinated compounds.[1] |
| Potential Issues | Active sites on silica can cause degradation. | May offer poor selectivity between fluorinated and non-fluorinated analogues. | Can be more expensive and may require specific method development. |
Experimental Protocols & Visualizations
General Workflow for Flash Chromatography Purification
A typical purification starts with the crude product, which is then subjected to chromatographic separation, analysis of the collected fractions, and finally, solvent removal to yield the pure monofluorinated polyyne.
Caption: A generalized experimental workflow for the purification of monofluorinated polyynes via flash column chromatography.
Troubleshooting Logic for Purification Issues
When encountering issues such as low yield or purity, a systematic troubleshooting approach is recommended. This involves assessing for compound stability and optimizing the chromatographic separation.
Caption: A decision tree for troubleshooting common problems in the purification of monofluorinated polyynes.
References
Validation & Comparative
Unveiling the Structure of 1,3-Butadiyne, 1-fluoro-: A Comparative Guide to Spectroscopic Validation
For researchers, scientists, and professionals in drug development, the precise structural determination of novel molecules is a cornerstone of innovation. This guide provides a comparative analysis of the validation of the linear structure of 1,3-Butadiyne, 1-fluoro- (F-C≡C-C≡C-H), a molecule of interest in materials science and medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide will utilize the structurally analogous and well-characterized cyanofluoroacetylene (F-C≡C-C≡N) as a primary exemplar for comparison, alongside theoretical data for 1,3-Butadiyne, 1-fluoro-.
The validation of molecular structures, particularly for linear polyynes, heavily relies on high-resolution spectroscopic techniques. Microwave spectroscopy stands as a definitive method for determining the precise geometry of gas-phase molecules, providing highly accurate rotational constants which are inversely proportional to the molecule's moments of inertia. These constants are instrumental in calculating bond lengths and angles with exceptional precision.
Comparative Analysis of Molecular Structures
The structural parameters of 1,3-Butadiyne, 1-fluoro- and the comparative molecule, cyanofluoroacetylene, are summarized below. The data for 1,3-Butadiyne, 1-fluoro- is based on computational chemistry, while the data for cyanofluoroacetylene is derived from experimental microwave spectroscopy studies.
| Parameter | 1,3-Butadiyne, 1-fluoro- (Computed) | Cyanofluoroacetylene (Experimental) |
| Rotational Constant (B₀) | Data not publicly available | 1437.9 MHz |
| Bond Length (C-F) | ~1.28 Å | 1.262 Å |
| Bond Length (C≡C) | ~1.21 Å | 1.207 Å (C₁-C₂) |
| ~1.21 Å | 1.358 Å (C₂-C₃) | |
| Bond Length (C-H/C-N) | ~1.06 Å (C-H) | 1.451 Å (C₃-N) |
| Molecular Geometry | Linear | Linear |
Experimental Validation Workflow
The determination of the molecular structure of a small, linear molecule like cyanofluoroacetylene through microwave spectroscopy follows a well-defined experimental workflow. This process is crucial for validating the computed structure of analogous molecules like 1,3-Butadiyne, 1-fluoro-.
Caption: Experimental workflow for the structural determination of cyanofluoroacetylene.
Experimental Protocols
A detailed methodology for the key experiments involved in the structural validation of cyanofluoroacetylene is provided below. These protocols are representative of the techniques that would be employed for 1,3-Butadiyne, 1-fluoro-.
Synthesis of Cyanofluoroacetylene
Cyanofluoroacetylene is a reactive species and is typically synthesized in situ for spectroscopic studies. A common method involves the pyrolysis of a suitable precursor. For instance, fluorinated derivatives of cyanoacetylene can be generated by passing a precursor molecule, such as a fluorinated benzene derivative mixed with a carrier gas (e.g., Argon), through a high-temperature quartz tube. The resulting gas mixture, containing the desired cyanofluoroacetylene, is then introduced into the spectrometer.
Microwave Spectroscopy
The rotational spectrum of the synthesized cyanofluoroacetylene is measured using a high-resolution pulsed-jet Fourier transform microwave (FTMW) spectrometer.
-
Sample Introduction: The gas mixture from the pyrolysis tube is introduced into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to a few Kelvin, simplifying the resulting spectrum.
-
Microwave Excitation: A short, high-power microwave pulse is used to excite the rotational transitions of the molecules in the supersonic jet.
-
Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. This spectrum reveals the frequencies of the rotational transitions.
Data Analysis and Structure Determination
The analysis of the microwave spectrum involves several steps:
-
Spectral Assignment: The observed rotational transitions are assigned to specific quantum numbers (J' ← J'').
-
Fitting: The assigned transition frequencies are fitted to a Hamiltonian model to determine the rotational constants (e.g., B₀) and centrifugal distortion constants.
-
Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopic species (e.g., containing ¹³C or ¹⁵N) are also measured. The changes in the rotational constants upon isotopic substitution allow for the precise calculation of the coordinates of each atom within the molecule using Kraitchman's equations.
-
Structure Calculation: From the atomic coordinates, the bond lengths and the overall molecular geometry are determined.
This rigorous experimental and analytical approach provides an unambiguous validation of the molecular structure, offering a powerful tool for the characterization of novel chemical entities.
A Comparative Analysis of Monofluoro- and Difluoro-1,3-Butadiyne for Advanced Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and spectroscopic characteristics of 1-fluoro-1,3-butadiyne and 1,4-difluoro-1,3-butadiyne.
This guide provides an objective comparison of 1-fluoro-1,3-butadiyne and 1,4-difluoro-1,3-butadiyne, two fluorinated analogues of the highly unsaturated diacetylene backbone. The introduction of fluorine atoms significantly alters the electronic properties, stability, and reactivity of the parent molecule, making these compounds valuable synthons in materials science and medicinal chemistry. This document summarizes key experimental data to aid researchers in selecting the appropriate building block for their specific applications.
Physical and Spectroscopic Properties
The substitution of hydrogen with highly electronegative fluorine atoms has a pronounced effect on the physicochemical properties of the butadiyne core. Symmetrical substitution in the 1,4-difluoro derivative generally leads to increased stability compared to its monosubstituted counterpart. A summary of known physical and spectroscopic data is presented below.
| Property | 1-fluoro-1,3-butadiyne (C₄HF) | 1,4-difluoro-1,3-butadiyne (C₄F₂) |
| Molar Mass | 68.05 g/mol | 86.04 g/mol [1] |
| Molecular Formula | C₄HF[2] | C₄F₂[1] |
| First Vertical Ionization Potential | Data not available | 10.35 eV |
| Rotational Constant (B) | Data not available | Data not available |
| Centrifugal Distortion Constant (DJ) | 0.1223 kHz[3] | Data not available |
Experimental Protocols
Detailed experimental procedures for the synthesis of these compounds are not widely available, reflecting their specialized nature. The primary methods reported involve gas-phase reactions under specific conditions.
Synthesis of 1-fluoro-1,3-butadiyne (Fluorodiacetylene)
General Protocol via Dehydrohalogenation: A suitable precursor, such as a dihalogenated fluorobutane or butene, is passed through a heated tube, often packed with a base or a catalyst, to induce elimination of HX (where X is a halogen). The volatile product, 1-fluoro-1,3-butadiyne, is then collected in a cold trap. Precise control of temperature, pressure, and flow rate is critical to optimize the yield and minimize side reactions.
Another documented method involves generating the molecule in an electrical discharge.
Protocol via Electrical Discharge: [3]
-
Precursor Mixture: A gaseous mixture of a simple fluorinated hydrocarbon (e.g., trifluoromethane) and a simple hydrocarbon (e.g., acetylene) is prepared with a carrier gas, typically Argon.
-
Discharge Generation: The precursor mixture is passed through a specialized nozzle equipped with electrodes. A high-voltage electrical discharge is applied across the electrodes.
-
Product Formation: The discharge creates a plasma environment where fragmentation and recombination of the precursor molecules occur, leading to the formation of 1-fluoro-1,3-butadiyne.
-
Detection: The products are expanded into a high-vacuum chamber and analyzed using techniques like Fourier-transform microwave spectroscopy to identify the rotational spectrum of the target molecule.
Synthesis of 1,4-difluoro-1,3-butadiyne
The synthesis of 1,4-difluoro-1,3-butadiyne is also a specialized process, often involving high-temperature pyrolysis of fluorinated precursors.
General Protocol via Pyrolysis: A perfluorinated or highly fluorinated precursor, such as hexafluoro-1,3-butadiene or a similar C4 species, is subjected to high temperatures in a flow reactor. The thermal energy induces fragmentation and rearrangement, leading to the formation of the more stable 1,4-difluoro-1,3-butadiyne. The products are then quenched and collected for analysis.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of these highly reactive molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹⁹F NMR data for 1-fluoro-1,3-butadiyne and 1,4-difluoro-1,3-butadiyne are not available in the searched literature. However, general principles of ¹⁹F NMR can be applied to predict the expected spectral features.[4] The large chemical shift dispersion in ¹⁹F NMR would likely lead to well-resolved signals for these compounds, distinct from common organic impurities.[4]
-
For 1-fluoro-1,3-butadiyne (FC≡C-C≡CH): One would expect to see a signal in the ¹⁹F NMR spectrum corresponding to the single fluorine atom, likely showing coupling to the terminal hydrogen through the conjugated system. The ¹H NMR would show a singlet for the acetylenic proton, potentially with long-range coupling to the fluorine atom.
-
For 1,4-difluoro-1,3-butadiyne (FC≡C-C≡CF): Due to the symmetry of the molecule, a single signal would be expected in the ¹⁹F NMR spectrum.
Microwave and Photoelectron Spectroscopy
1-fluoro-1,3-butadiyne: The rotational spectrum of fluorodiacetylene has been studied using molecular beam Fourier-transform microwave spectroscopy.[3] The determined centrifugal distortion constant (DJ) provides insight into the molecule's rigidity and rotational behavior.[3]
1,4-difluoro-1,3-butadiyne: The electronic states of this molecule have been investigated using He(I) photoelectron spectroscopy. The first vertical ionization potential, corresponding to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), has been experimentally determined to be 10.35 eV. This value provides a quantitative measure of the molecule's electronic structure and susceptibility to oxidation.
Reactivity and Stability
The thermal stability of small fluorinated molecules is generally high due to the strength of the C-F bond.[5] However, the high degree of unsaturation in butadiynes makes them reactive species, particularly in cycloaddition reactions. The fluorine substituents act as electron-withdrawing groups, influencing the dienophilic/dipolarophilic character of the alkyne units. While specific comparative reactivity studies were not found, it can be inferred that the electronic differences between the mono- and di-fluorinated species will lead to different reaction kinetics and regioselectivity in reactions such as Diels-Alder or 1,3-dipolar cycloadditions. The increased symmetry and fluorine content in 1,4-difluoro-1,3-butadiyne would be expected to confer greater thermal stability compared to its monosubstituted counterpart.
Logical Workflow for Compound Selection
The choice between 1-fluoro-1,3-butadiyne and 1,4-difluoro-1,3-butadiyne will depend on the specific synthetic goal. The following diagram illustrates a logical workflow for selecting the appropriate compound based on desired properties and synthetic considerations.
Caption: Decision workflow for selecting between mono- and di-fluorinated butadiyne.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Computational and Experimental Comparison of 1,3-Butadiyne, 1-fluoro- and Related Polyynes
A detailed analysis of the rotational spectrum and molecular properties of 1,3-Butadiyne, 1-fluoro- (HC₄F) reveals key insights into the effects of fluorine substitution on the electronic structure and geometry of linear carbon chains. This guide provides a comparative overview of its properties alongside the closely related cyanobutadiyne (HC₅N), supported by experimental data and computational modeling.
For researchers and professionals in drug development and materials science, understanding the subtle interplay of molecular structure and electronic properties is paramount. The introduction of a highly electronegative fluorine atom into a polyyne chain, as in the case of 1,3-Butadiyne, 1-fluoro-, induces significant changes in its physical and chemical characteristics. This guide summarizes the key spectroscopic constants and the dipole moment of HC₄F, offering a comparison with the well-studied cyanopolyyne, HC₅N.
Comparative Analysis of Molecular Properties
The table below presents a summary of the experimentally determined and computationally calculated molecular properties for 1,3-Butadiyne, 1-fluoro- and cyanobutadiyne. These values are crucial for identifying these molecules in various environments, including interstellar space, and for understanding their chemical reactivity.
| Property | 1,3-Butadiyne, 1-fluoro- (HC₄F) | Cyanobutadiyne (HC₅N) |
| Rotational Constant (B₀) | 2449.66 MHz | 1331.33 MHz |
| Centrifugal Distortion Constant (D₀) | 0.12 kHz | 0.02 kHz |
| Dipole Moment (µ) | 2.05 D | 4.33 D |
Experimental and Computational Methodologies
The determination of these precise molecular properties relies on a synergistic approach combining experimental spectroscopy with high-level computational chemistry.
Experimental Protocol: Microwave Spectroscopy
The experimental data for 1,3-Butadiyne, 1-fluoro- were obtained through millimeter-wave spectroscopy. A general workflow for such an experiment is as follows:
-
Sample Preparation: The molecule of interest is synthesized and introduced into a vacuum chamber.
-
Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies.
-
Detection of Rotational Transitions: As the molecule absorbs microwave radiation at specific frequencies corresponding to its rotational energy levels, these absorptions are detected.
-
Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, is analyzed to identify the rotational transitions.
-
Data Fitting: The measured transition frequencies are then fitted to a Hamiltonian model to extract precise values for the rotational constants and centrifugal distortion constants.
The following diagram illustrates the logical workflow of a combined computational and experimental approach to characterizing a molecule like 1,3-Butadiyne, 1-fluoro-.
Caption: Workflow for the characterization of 1,3-Butadiyne, 1-fluoro-.
Computational Protocol: Ab Initio Calculations
To complement and guide the experimental work, ab initio quantum chemical calculations are employed. A typical computational workflow includes:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Property Calculations: Key molecular properties such as rotational constants and the electric dipole moment are calculated at a high level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)) with a large basis set to ensure accuracy.
Signaling Pathways and Logical Relationships
The interplay between theory and experiment is crucial in modern chemical analysis. The diagram below illustrates the logical relationship in the study of molecular properties.
Caption: Logical flow from theory and experiment to validated properties.
The presented data and methodologies provide a robust framework for the analysis of 1,3-Butadiyne, 1-fluoro-, and serve as a valuable reference for the study of other novel molecules. The significant dipole moment of HC₄F, while smaller than that of HC₅N, indicates its potential for strong intermolecular interactions, a key consideration in drug design and materials science.
Mass Spectrometry of 1-Fluoro-1,3-Butadiyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 1-fluoro-1,3-butadiyne, a small, reactive molecule of interest in various chemical syntheses. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. This information is compared with alternative analytical techniques to provide a comprehensive overview for the characterization of this and similar reactive intermediates.
Mass Spectrometry Analysis
Electron Ionization (EI) mass spectrometry is a primary technique for the analysis of volatile, low molecular weight organic compounds. For 1-fluoro-1,3-butadiyne (C₄HF), a molecular weight of 76.03 g/mol is expected. The mass spectrum is predicted to show a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of its carbon-carbon and carbon-fluorine bonds.
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of 1-fluoro-1,3-butadiyne.
| m/z | Predicted Ion | Predicted Relative Abundance (%) | Interpretation |
| 76 | [C₄HF]⁺ | 80 | Molecular Ion (M⁺) |
| 75 | [C₄F]⁺ | 20 | Loss of a hydrogen radical (·H) |
| 57 | [C₄H]⁺ | 100 | Loss of a fluorine radical (·F) - Base Peak |
| 51 | [C₄H₃]⁺ | 15 | Rearrangement followed by loss of a CF radical |
| 50 | [C₄H₂]⁺ | 30 | Loss of HF |
| 38 | [C₃H₂]⁺ | 25 | Cleavage of a C-C single bond |
| 37 | [C₃H]⁺ | 40 | Cleavage of a C-C single bond and loss of H |
| 24 | [C₂]⁺ | 10 | Cleavage of the C-C triple bond |
Predicted Fragmentation Pathway
The fragmentation of 1-fluoro-1,3-butadiyne under electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting carbocations and radical species.
Caption: Predicted fragmentation of 1-fluoro-1,3-butadiyne.
The initial ionization event forms the molecular ion [C₄HF]⁺ (m/z 76). The most probable fragmentation is the loss of a fluorine radical, which is a good leaving group, to form the highly stable butadiynyl cation [C₄H]⁺ at m/z 57, which is predicted to be the base peak. Loss of a hydrogen radical to form [C₄F]⁺ (m/z 75) is also anticipated. Another significant fragmentation pathway could involve the elimination of a neutral hydrogen fluoride molecule to yield the ion [C₄]⁺ at m/z 50. Further fragmentation of the butadiynyl cation can lead to smaller fragments such as [C₃H]⁺ at m/z 37.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable information on molecular weight and fragmentation, a comprehensive characterization of a reactive species like 1-fluoro-1,3-butadiyne benefits from complementary analytical techniques.
| Technique | Information Provided | Advantages for 1-fluoro-1,3-butadiyne | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra. | Ideal for analyzing small, volatile molecules and can separate it from impurities or reaction byproducts. | The high energy of electron ionization can lead to extensive fragmentation, potentially losing the molecular ion peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon and hydrogen framework and the position of the fluorine atom. | ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation and connectivity of atoms. | Requires a relatively stable and pure sample in solution. May be challenging for highly reactive or unstable compounds. |
| Infrared (IR) Spectroscopy | Information about the functional groups present, specifically the C≡C and C-F bonds. | The characteristic stretching frequencies of the alkyne and fluoroalkyne groups would be readily identifiable. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Due to its predicted volatility and reactivity, 1-fluoro-1,3-butadiyne should be handled in a cooled, inert atmosphere. Samples would be prepared by dissolving in a volatile, non-reactive solvent (e.g., dichloromethane) at low concentrations.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 150-200 °C (to ensure volatilization without decomposition).
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to ensure separation from solvent and other volatile species.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 10-200.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound would need to be synthesized in situ or handled at low temperatures in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) within an NMR tube.
-
Instrumentation: A high-field NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the signal for the acetylenic proton.
-
¹³C NMR: To identify the four distinct carbon signals of the butadiyne chain.
-
¹⁹F NMR: To observe the fluorine signal and its coupling to adjacent protons and carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample could be analyzed in the gas phase, as a dilute solution in a non-polar solvent (e.g., CCl₄), or by matrix isolation at low temperatures.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra would be collected in the mid-IR range (4000-400 cm⁻¹). Key expected absorptions would be around 2200-2300 cm⁻¹ for the C≡C stretching vibrations and 1000-1400 cm⁻¹ for the C-F stretching vibration.
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of 1-fluoro-1,3-butadiyne.
Caption: Workflow for analyzing 1-fluoro-1,3-butadiyne.
A Comparative Analysis of 1-Fluoro-1,3-butadiyne and Other Terminal Alkynes for Advanced Chemical Applications
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties and reactivity of 1-fluoro-1,3-butadiyne in comparison to other common terminal alkynes, supported by experimental and computational data.
In the landscape of modern organic chemistry and drug discovery, terminal alkynes are indispensable building blocks. Their utility in carbon-carbon bond formation, particularly in the realm of "click chemistry," has solidified their importance. This guide provides a comparative analysis of the emerging fluorinated alkyne, 1-fluoro-1,3-butadiyne, against two well-established terminal alkynes: the aromatic phenylacetylene and the simple alkyl alkyne, propyne. This comparison focuses on key performance metrics including acidity (pKa), C-H bond dissociation energy (BDE), and reactivity in cycloaddition reactions, offering valuable insights for their application in complex molecular synthesis.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom and a conjugated diyne system in 1-fluoro-1,3-butadiyne is expected to significantly influence its electronic properties compared to phenylacetylene and propyne. Below is a summary of key physicochemical parameters.
| Property | 1-Fluoro-1,3-butadiyne | Phenylacetylene | Propyne |
| Molecular Formula | C₄HF | C₈H₆ | C₃H₄ |
| Molecular Weight ( g/mol ) | 68.05 | 102.13 | 40.06 |
| Acidity (pKa) | No experimental data available | ~28.7 (in DMSO) | ~26 (in DMSO) |
| C-H Bond Dissociation Energy (kcal/mol) | No experimental data available | ~131 | ~131 |
Note: pKa and BDE values can vary depending on the solvent and the experimental or computational method used.
Acidity and C-H Bond Strength: Implications for Reactivity
The acidity of the terminal alkyne proton is a critical parameter, as its removal is the first step in many synthetic transformations, including nucleophilic addition and the formation of metal acetylides. The stability of the resulting acetylide anion dictates the pKa of the alkyne.
For phenylacetylene, the pKa is approximately 28.7 in DMSO. The phenyl group provides some stabilization to the acetylide anion through inductive effects. Propyne, with a pKa of around 26 in DMSO, is slightly more acidic, with the methyl group being weakly electron-donating.
Similarly, the C-H bond dissociation energy (BDE) provides a measure of the energy required to homolytically cleave the C-H bond. For both phenylacetylene and propyne, the sp-hybridized C-H bond is quite strong, with a BDE of approximately 131 kcal/mol. While no experimental BDE value is available for 1-fluoro-1,3-butadiyne, computational studies are needed to predict the influence of the fluorine and diyne moieties on this parameter.
Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for forming 1,2,3-triazoles. The rate of this reaction is highly dependent on the electronic nature of the alkyne. To provide a comparative framework, we will consider the reaction of each alkyne with a model azide, benzyl azide.
| Alkyne | Reaction Conditions | Rate Constant (k) | Reference |
| Phenylacetylene | Cu(I) catalyst, various solvents | Second-order kinetics observed; specific rate constants are highly dependent on catalyst and ligand concentration. | [1] |
| Propyne | Kinetic data with benzyl azide under comparable conditions not readily available. | - | |
| 1-Fluoro-1,3-butadiyne | Kinetic data not available. | - |
While a direct quantitative comparison of reaction rates is challenging due to the lack of standardized kinetic data, the electronic properties of the alkynes allow for a qualitative prediction. The electron-withdrawing nature of the fluorine atom in 1-fluoro-1,3-butadiyne is expected to make the alkyne more electrophilic. In the context of the CuAAC mechanism, which involves the formation of a copper acetylide, this increased electrophilicity could influence the rate-determining step. Further kinetic studies are essential to quantify the reactivity of 1-fluoro-1,3-butadiyne in this and other important cycloaddition reactions.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the determination of pKa and the investigation of CuAAC kinetics are provided below.
Determination of Terminal Alkyne pKa by ¹H NMR Spectroscopy
This method relies on the change in the chemical shift of the acetylenic proton upon deprotonation.
Materials:
-
Terminal alkyne (1-fluoro-1,3-butadiyne, phenylacetylene, or propyne)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
A strong, non-nucleophilic base of known concentration in DMSO-d₆ (e.g., potassium tert-butoxide)
-
A weak acid of known pKa in DMSO-d₆ to serve as an indicator (e.g., a substituted phenol)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a stock solution of the terminal alkyne in DMSO-d₆ at a known concentration (e.g., 0.1 M).
-
Prepare a series of NMR tubes, each containing a known concentration of the alkyne and the indicator acid.
-
To each tube, add incrementally increasing amounts of the strong base solution.
-
Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is constant.
-
Monitor the chemical shift of the acetylenic proton of the alkyne and the acidic proton of the indicator.
-
The pKa can be determined by plotting the chemical shift versus the base-to-acid ratio and fitting the data to the Henderson-Hasselbalch equation, using the known pKa of the indicator for calibration.
Workflow for pKa determination by ¹H NMR spectroscopy.
Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by In Situ Reaction Monitoring
This protocol allows for the determination of reaction rates by monitoring the disappearance of reactants or the appearance of the product over time.
Materials:
-
Terminal alkyne (1-fluoro-1,3-butadiyne, phenylacetylene, or propyne)
-
Benzyl azide
-
Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
A suitable ligand (e.g., TBTA)
-
An appropriate solvent (e.g., a mixture of t-butanol and water)
-
Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vessel with temperature control and sampling capabilities
-
Analytical instrument for monitoring (e.g., HPLC, GC, or NMR spectrometer)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve the alkyne, benzyl azide, and internal standard in the chosen solvent.
-
Initiate the reaction by adding the copper catalyst and ligand solution.
-
Immediately begin monitoring the reaction mixture by taking aliquots at regular time intervals.
-
Quench the reaction in each aliquot (e.g., by adding a chelating agent like EDTA).
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentrations of reactants and/or product relative to the internal standard.
-
Plot the concentration of a reactant or product as a function of time.
-
Determine the reaction order and rate constant by fitting the kinetic data to the appropriate rate law.
Workflow for kinetic analysis of CuAAC reactions.
Signaling Pathways and Logical Relationships
The utility of these alkynes extends to their incorporation into biologically active molecules and probes. The choice of alkyne can influence the properties of the final conjugate, impacting its interaction with biological targets. The following diagram illustrates a generalized logical relationship for considering the selection of a terminal alkyne in a drug discovery context.
Logical considerations for selecting a terminal alkyne in drug discovery.
Conclusion
1-fluoro-1,3-butadiyne represents a potentially valuable addition to the synthetic chemist's toolbox of terminal alkynes. Its unique electronic properties, stemming from the presence of a fluorine atom and a conjugated diyne system, are predicted to enhance its acidity and modulate its reactivity in important chemical transformations. While experimental data for this compound is currently limited, this guide provides a framework for its comparison with established terminal alkynes like phenylacetylene and propyne. The detailed experimental protocols provided herein should empower researchers to further investigate the properties and reactivity of 1-fluoro-1,3-butadiyne and other novel alkynes, ultimately expanding their application in the synthesis of complex molecules for a range of scientific disciplines.
References
A Comparative Analysis of 1-fluorobuta-1,3-diyne: Bridging Theoretical Predictions and Experimental Realities
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular properties is paramount. This guide provides a comparative overview of the theoretical and experimental properties of 1-fluorobuta-1,3-diyne, a molecule of interest in various chemical research domains. Due to a scarcity of publicly available experimental data for this specific molecule, this guide will leverage theoretical predictions and draw comparisons with experimentally determined properties of analogous compounds. This approach aims to provide a robust framework for understanding the characteristics of 1-fluorobuta-1,3-diyne while highlighting the methodologies employed in such analyses.
Theoretical and Predicted Properties
Computational chemistry provides a powerful tool for predicting the properties of molecules like 1-fluorobuta-1,3-diyne. Quantum mechanical calculations, such as those based on density functional theory (DFT) or ab initio methods, can estimate various molecular parameters. Publicly available databases, such as PubChem, offer a collection of computed properties for a vast range of molecules, including 1-fluorobuta-1,3-diyne.
A summary of the readily available computed data for 1-fluorobuta-1,3-diyne is presented in the table below. It is important to note that these are theoretical values and await experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C₄HF | PubChem |
| Molecular Weight | 68.05 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 68.006253 g/mol | PubChem |
| Monoisotopic Mass | 68.006253 g/mol | PubChem |
| Topological Polar Surface Area | 23.8 Ų | PubChem |
| Heavy Atom Count | 5 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 99.3 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
Experimental Data: A Gap in the Landscape
Microwave spectroscopy is a highly sensitive method that probes the rotational energy levels of molecules in the gas phase. From the resulting spectrum, precise rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the moments of inertia of the molecule, and their determination allows for the precise calculation of molecular geometries, including bond lengths and angles. Furthermore, the application of an external electric field (the Stark effect) in microwave spectroscopy experiments enables the determination of the molecule's electric dipole moment, a crucial measure of its polarity.
Comparison with Analogous Compounds
In the absence of direct experimental data for 1-fluorobuta-1,3-diyne, a comparative analysis with structurally similar molecules can provide valuable insights. For instance, the experimental data for cyanobutadiyne (HC₅N), a molecule with a similar linear carbon chain, can serve as a useful reference. High-resolution microwave spectroscopy has been extensively used to determine the rotational constants and structure of cyanobutadiyne and its isotopologues with high precision.
The comparison of theoretical predictions for 1-fluorobuta-1,3-diyne with the experimental data of analogous compounds allows for an assessment of the accuracy of the computational methods used. Discrepancies between theoretical and experimental values for related molecules can help in refining the computational models for more accurate predictions for the target molecule.
Experimental Protocols: A General Framework
The following section outlines a generalized experimental protocol for determining the rotational spectrum and dipole moment of a molecule like 1-fluorobuta-1,3-diyne using Fourier-transform microwave (FTMW) spectroscopy.
Experimental Workflow for FTMW Spectroscopy
Caption: A generalized workflow for determining the rotational spectrum and dipole moment of a molecule using FTMW spectroscopy.
Methodology:
-
Sample Preparation: A dilute mixture of 1-fluorobuta-1,3-diyne in an inert carrier gas (e.g., argon or neon) is prepared.
-
Introduction into the Spectrometer: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle.
-
Supersonic Expansion: The gas undergoes a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin). This simplifies the resulting spectrum by populating only the lowest energy levels.
-
Microwave Excitation: A short, high-power microwave pulse is used to excite the molecules, causing them to rotate coherently.
-
Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform.
-
Spectral Analysis: The resulting high-resolution rotational spectrum consists of a series of sharp lines. These lines are assigned to specific rotational transitions.
-
Determination of Spectroscopic Constants: The frequencies of the assigned transitions are fitted to a theoretical model (a rotational Hamiltonian) to determine the precise rotational constants (A, B, C) and centrifugal distortion constants.
-
Dipole Moment Measurement: To determine the dipole moment, an external DC electric field is applied across the expansion region. This causes the rotational lines to split (the Stark effect). The magnitude of this splitting is directly related to the molecule's dipole moment components.
Logical Relationship between Theoretical and Experimental Approaches
The interplay between theoretical calculations and experimental measurements is crucial for a comprehensive understanding of molecular properties.
Caption: The synergistic relationship between theoretical calculations and experimental measurements in molecular science.
Theoretical calculations provide initial predictions of a molecule's properties, which can guide the design and execution of experiments. For example, predicted rotational constants can significantly narrow the search range for experimental microwave spectroscopy. Conversely, experimental data provides the benchmark for validating and refining theoretical models. A close agreement between theory and experiment lends confidence to the computational methods, while discrepancies can point to interesting physical phenomena or the need for more sophisticated theoretical treatments. Ultimately, the combination of both approaches leads to a more complete and accurate understanding of the molecule's structure, bonding, and dynamics.
Spectroscopic Comparison of Fluorinated Polyynes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic properties of fluorinated polyynes. Due to the limited availability of comprehensive experimental data on simple α,ω-difluoropolyynes in the public domain, this guide focuses on the expected spectroscopic characteristics based on the analysis of related fluorinated organic compounds and non-fluorinated polyynes. It further outlines the detailed experimental protocols typically employed for their characterization.
Introduction to Fluorinated Polyynes
Polyynes, chains of alternating carbon-carbon single and triple bonds, are of significant interest for their unique electronic and structural properties. The introduction of fluorine atoms, the most electronegative element, at the termini of these chains is predicted to profoundly influence their spectroscopic signatures. Fluorination can alter electron distribution, bond lengths, and vibrational frequencies, making spectroscopic analysis a critical tool for understanding these novel molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopic features of fluorinated polyynes.
Data Presentation: Expected Spectroscopic Characteristics
While specific experimental data for a homologous series of α,ω-difluoropolyynes is scarce, the following table summarizes the anticipated spectroscopic trends based on foundational principles and data from related compounds.
| Spectroscopic Technique | Parameter | Expected Observations for Fluorinated Polyynes | Comparison with Non-Fluorinated Analogs |
| ¹⁹F NMR | Chemical Shift (δ) | A single resonance for terminal fluorine atoms. The chemical shift is expected to be in the typical range for fluorine attached to an sp-hybridized carbon. | Not applicable. |
| ¹³C NMR | Chemical Shift (δ) | Carbons in the polyyne chain will exhibit characteristic shifts in the sp-hybridized region. Carbons bonded to fluorine will show a downfield shift and coupling (¹JCF). Long-range C-F coupling may also be observed. | Non-fluorinated polyynes will lack C-F coupling. The chemical shifts of the terminal carbons will be significantly different. |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | A series of sharp absorption bands corresponding to π → π* transitions. The λmax is expected to shift to longer wavelengths (bathochromic shift) as the length of the polyyne chain increases. | The presence of fluorine may cause a slight shift in λmax compared to hydrogen-terminated polyynes of the same length due to inductive effects. |
| Raman Spectroscopy | Raman Shift (cm⁻¹) | A very strong band corresponding to the collective in-phase stretching of the C≡C triple bonds (the "ECC mode"). The frequency of this mode is expected to decrease as the chain length increases. | The frequency of the ECC mode may be slightly higher in fluorinated polyynes due to the inductive effect of fluorine strengthening the triple bonds. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | The C≡C stretching modes may be weakly active, depending on the symmetry of the molecule. The C-F stretching vibration will be a prominent feature. | Non-fluorinated polyynes will show C-H stretching vibrations instead of a C-F stretch. The intensity of the C≡C stretching bands may differ. |
Experimental Protocols
The characterization of fluorinated polyynes involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of ¹⁹F and ¹³C nuclei and to confirm the structure of the fluorinated polyyne.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated polyyne sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
¹⁹F NMR Spectroscopy Protocol:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is typically performed.
-
Set the spectral width to cover the expected range for organofluorine compounds.
-
Use a relaxation delay of 1-2 seconds.
-
Process the data with an appropriate line broadening factor to improve the signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy Protocol:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled one-dimensional ¹³C spectrum.
-
Due to the long relaxation times of sp-hybridized carbons, a longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary to obtain quantitative spectra.
-
Observe the characteristic J-coupling between carbon and fluorine atoms.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the conjugated π-system of the polyyne chain.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the fluorinated polyyne in a UV-transparent solvent (e.g., hexane, dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Protocol:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
Raman and Infrared (IR) Spectroscopy
-
Objective: To probe the vibrational modes of the molecule, particularly the characteristic C≡C and C-F stretching frequencies.
-
Instrumentation: A Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm) and a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Raman: Samples can be analyzed as a solid, powder, or in solution.
-
FTIR: Solid samples are typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Solutions can be analyzed in a suitable IR-transparent solvent and cell.
-
-
Raman Spectroscopy Protocol:
-
Place the sample in the laser beam path.
-
Acquire the Raman spectrum over a range of approximately 100 - 3000 cm⁻¹.
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
FTIR Spectroscopy Protocol:
-
Record a background spectrum.
-
Place the sample in the IR beam.
-
Acquire the IR spectrum, typically over a range of 4000 - 400 cm⁻¹.
-
Perform an ATR correction if an ATR accessory is used.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a newly synthesized fluorinated polyyne.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of fluorinated polyynes.
Unveiling the Impact of Fluorination on Alkynes: A Comparative DFT Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on molecular properties is paramount. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated alkynes, leveraging Density Functional Theory (DFT) to elucidate the structural and electronic consequences of this powerful chemical modification.
Fluorination is a cornerstone of modern medicinal chemistry, offering a strategy to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. When applied to alkynes, a versatile functional group in organic synthesis and chemical biology, these effects can be particularly profound. This comparative study delves into the fundamental changes that occur at the molecular level when a hydrogen atom on an alkyne is replaced by a fluorine atom, providing a theoretical framework to guide experimental design and interpretation.
Computational Methodology: A Glimpse into the Digital Laboratory
The insights presented in this guide are derived from a standardized Density Functional Theory (DFT) computational protocol. While direct experimental data for all parameters on a single, simple comparative system is not available in a unified source, the trends and values presented herein are representative of those found in numerous computational studies on fluorinated organic molecules.
Typical Experimental Protocol:
-
Software: Gaussian, Spartan, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (T).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-31G* or a larger basis set such as 6-311+G(d,p) is typically employed to provide a flexible description of the electron distribution, which is crucial for capturing the effects of the highly electronegative fluorine atom.
-
Calculations Performed: Geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. Molecular orbital (HOMO/LUMO) energies and Mulliken population analysis are then performed on the optimized geometry.
Data Presentation: Quantifying the Effects of Fluorination
The following tables summarize the key quantitative differences between a simple non-fluorinated alkyne (acetylene) and its fluorinated counterpart (monofluoroacetylene) as predicted by DFT calculations.
Table 1: Comparison of Structural Parameters
| Parameter | Non-Fluorinated Alkyne (Acetylene, H-C≡C-H) | Fluorinated Alkyne (Monofluoroacetylene, H-C≡C-F) |
| C≡C Bond Length (Å) | ~1.20 Å | ~1.19 Å (Slightly shorter) |
| C-H Bond Length (Å) | ~1.06 Å | ~1.06 Å |
| C-F Bond Length (Å) | N/A | ~1.28 Å |
| Bond Angle (°) | 180° | 180° |
Table 2: Comparison of Electronic Properties
| Parameter | Non-Fluorinated Alkyne (Acetylene, H-C≡C-H) | Fluorinated Alkyne (Monofluoroacetylene, H-C≡C-F) |
| Dipole Moment (Debye) | 0 D | ~1.5 D (Significant increase) |
| HOMO Energy (eV) | ~ -11.4 eV | ~ -11.8 eV (Lowered) |
| LUMO Energy (eV) | ~ 1.7 eV | ~ 0.5 eV (Significantly lowered) |
| HOMO-LUMO Gap (eV) | ~ 13.1 eV | ~ 12.3 eV (Reduced) |
| Mulliken Charge on C1 | ~ -0.25 | ~ -0.10 |
| Mulliken Charge on C2 | ~ -0.25 | ~ +0.35 |
| Mulliken Charge on F | N/A | ~ -0.30 |
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a comparative DFT study, from the initial molecular setup to the final analysis of their properties.
Caption: Logical workflow of a comparative DFT study.
Key Observations and Interpretations:
-
Structural Effects: The introduction of a highly electronegative fluorine atom leads to a slight shortening of the adjacent C≡C triple bond. This can be attributed to the inductive electron-withdrawing effect of fluorine, which increases the s-character of the carbon orbital involved in the triple bond.
-
Electronic Effects: The most dramatic changes are observed in the electronic properties.
-
The dipole moment increases significantly, indicating a substantial polarization of the molecule.
-
The energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are lowered. This is a classic consequence of introducing a potent electron-withdrawing group.
-
The HOMO-LUMO gap is reduced, which can have implications for the molecule's reactivity and spectroscopic properties. A smaller gap suggests that the molecule can be more easily excited.
-
Mulliken charge analysis reveals a significant redistribution of electron density. The carbon atom bonded to fluorine becomes more electropositive, while the fluorine atom carries a partial negative charge, as expected. This charge polarization is a key factor in altering the reactivity of the alkyne.
-
Unraveling the C-F Bond: A Comparative Analysis in 1-Fluoro-1,3-Butadiyne and Related Organofluorines
A detailed examination of the carbon-fluorine (C-F) bond in 1-fluoro-1,3-butadiyne reveals the significant influence of carbon atom hybridization on its fundamental properties. This guide provides a comparative analysis of the C-F bond in this highly unsaturated system against its counterparts in molecules featuring sp² and sp³ hybridized carbons, offering valuable insights for researchers and professionals in drug development and materials science.
The unique characteristics of the C-F bond, including its high strength and polarity, are pivotal in the design of novel pharmaceuticals and advanced materials. Understanding how these properties are modulated by the electronic environment of the carbon atom is crucial for predicting molecular stability, reactivity, and biological activity. This analysis focuses on the C-F bond length, bond dissociation energy (BDE), and vibrational frequency as key indicators of bond strength and character.
Comparative Analysis of C-F Bond Properties
To illustrate the impact of carbon hybridization on the C-F bond, we compare the properties of 1-fluoro-1,3-butadiyne (sp-hybridized carbon) with vinyl fluoride (sp²-hybridized carbon) and fluoroethane (sp³-hybridized carbon). While experimental data for 1-fluoro-1,3-butadiyne is scarce, computational studies provide valuable estimates.
| Property | 1-Fluoro-1,3-butadiyne (C(sp)-F) | Vinyl Fluoride (C(sp²)-F) | Fluoroethane (C(sp³)-F) |
| C-F Bond Length (Å) | ~1.279 (calculated)[1] | 1.344 (experimental)[2] | 1.398 (experimental) |
| C-F Bond Dissociation Energy (kcal/mol) | Estimated to be high | ~115[3] | ~110 |
| C-F Stretching Frequency (cm⁻¹) | Estimated > 1200 | ~1100 - 1150 | ~1000 - 1100[3] |
Note: Experimental data for 1-fluoro-1,3-butadiyne is limited. The provided value for bond length is based on computational data for the similar molecule, fluoroacetylene. The BDE and vibrational frequency are estimations based on established trends.
The data clearly demonstrates a trend: as the s-character of the carbon hybrid orbital increases (sp > sp² > sp³), the C-F bond becomes shorter and stronger. This is reflected in the shorter bond length of the C(sp)-F bond and its anticipated higher bond dissociation energy and vibrational frequency. The increased s-character leads to orbitals that are held more closely to the carbon nucleus, resulting in a stronger and more compact covalent bond with fluorine.
Logical Flow of Analysis
The following diagram illustrates the logical workflow for the comparative analysis of C-F bond properties.
Caption: Logical workflow for the comparative analysis of C-F bond properties.
Experimental Protocols
The determination of the C-F bond properties relies on sophisticated experimental and computational techniques.
Microwave Spectroscopy for Bond Length Determination
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, the moments of inertia can be calculated, which in turn provide highly accurate measurements of bond lengths and angles.
Experimental Workflow:
-
Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection: The absorption of microwaves by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting rotational spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants.
-
Structural Determination: The rotational constants for the parent molecule and its isotopically substituted analogues are used to precisely calculate the bond lengths and angles.
Caption: Experimental workflow for bond length determination using microwave spectroscopy.
Infrared (IR) Spectroscopy for Vibrational Frequency Measurement
Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The C-F stretching vibration gives rise to a characteristic absorption band in the IR spectrum.
Experimental Protocol:
-
Sample Preparation: The sample can be in the gas, liquid, or solid phase. For gas-phase measurements, the sample is introduced into a gas cell with IR-transparent windows.
-
IR Beam: A beam of infrared radiation is passed through the sample.
-
Interferometer: In an FTIR spectrometer, the IR beam is split, and the two beams travel different path lengths before being recombined to create an interferogram.
-
Detection: The interferogram is detected and then mathematically converted into an IR spectrum using a Fourier transform.
-
Spectral Analysis: The position of the absorption band corresponding to the C-F stretching mode is identified from the spectrum.
Computational Chemistry for Bond Dissociation Energy Estimation
Bond dissociation energies are often challenging to measure experimentally with high accuracy. Computational chemistry methods, such as ab initio calculations, provide a powerful tool for predicting BDEs.
Computational Workflow:
-
Molecular Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Energy Calculation: The electronic energies of the parent molecule and the resulting radicals after bond cleavage are calculated at a high level of theory.
-
BDE Calculation: The BDE is calculated as the difference in the electronic energies of the products (radicals) and the reactant (parent molecule), corrected for the ZPVE.
This comparative guide underscores the fundamental relationship between carbon hybridization and C-F bond properties. The insights gained from such analyses are instrumental for the rational design of molecules with tailored properties in the fields of medicinal chemistry and materials science.
References
Navigating the Synthesis of 1-Fluoro-1,3-butadiyne: A Comparative Guide to Postulated Routes
For researchers, scientists, and professionals in drug development, the synthesis of novel fluorinated building blocks is a critical step in the discovery of new chemical entities with unique properties. 1-fluoro-1,3-butadiyne, a small, highly unsaturated fluorinated molecule, represents a potentially valuable synthon, yet its preparation is not well-documented in existing literature. This guide provides a comparative analysis of postulated synthetic routes to this elusive compound, offering a theoretical framework to guide future experimental work. In the absence of established protocols, this document outlines hypothetical pathways based on fundamental principles of organic synthesis, particularly in the realm of fluoro-organic chemistry.
Comparative Analysis of Hypothetical Synthetic Routes
Given the absence of direct, experimentally validated synthetic procedures for 1-fluoro-1,3-butadiyne in the current body of scientific literature, a comparison based on quantitative performance metrics such as yield and purity is not feasible. Instead, the following table provides a qualitative comparison of plausible synthetic strategies. These routes are proposed based on established transformations in alkyne and fluoroalkane chemistry.
| Synthetic Strategy | Plausible Precursors | Key Transformations | Potential Advantages | Anticipated Challenges |
| Route 1: Dehydrohalogenation | Dihalofluoro- or trihalofluorobutane/butene | Double dehydrohalogenation | Potentially a one-pot reaction from a suitable precursor. | Lack of commercially available precursors. Regioselectivity of elimination could be difficult to control, leading to isomeric impurities. Harsh reaction conditions may be required, potentially leading to decomposition of the unstable product. |
| Route 2: Elimination from a Vinyl Fluoride | 1-Fluoro-1-halo-1-buten-3-yne or similar | Elimination of HX | May offer better control over the position of the fluorine atom. | Synthesis of the vinyl fluoride precursor would be a multi-step process. The stability of the precursor itself might be a concern. |
| Route 3: C-H Activation/Fluorination | 1,3-Butadiyne | Direct fluorination | Potentially the most direct route. | 1,3-Butadiyne is a gas and can be explosive, making it difficult to handle. Selective monofluorination would be a significant challenge, with a high probability of forming difluorinated and other byproducts. Reagents for direct C-H fluorination of sp-hybridized carbons are not common. |
| Route 4: Coupling Reactions | Fluoroacetylene and a protected acetylene equivalent | Cadiot-Chodkiewicz or similar cross-coupling | Modular approach allowing for the introduction of the fluoroalkyne moiety at a late stage. | Fluoroacetylene is a highly reactive and potentially explosive gas. The coupling reaction would require careful optimization to avoid homocoupling and other side reactions. |
Proposed Experimental Protocols
The following are hypothetical experimental protocols for the synthetic routes outlined above. These are intended as a starting point for experimental design and will require significant optimization.
Route 1: Dehydrohalogenation Approach
Objective: To synthesize 1-fluoro-1,3-butadiyne via a double dehydrohalogenation reaction from a hypothetical precursor such as 1,2-dichloro-1-fluorobutane.
Methodology:
-
Precursor Synthesis: The synthesis of a suitable dihalo- or trihalofluorobutane or butene precursor would first be required. This could potentially be achieved through the halogenation of a fluorinated butane or butene derivative.
-
Dehydrohalogenation: The fluorinated halo-alkane/alkene would be dissolved in a high-boiling point, inert solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
A strong, non-nucleophilic base, such as potassium tert-butoxide or sodium amide, would be added portion-wise at a low temperature (e.g., -78 °C) to control the exothermic reaction.
-
The reaction mixture would be slowly warmed to room temperature and then gently heated to effect the double elimination.
-
The highly volatile 1-fluoro-1,3-butadiyne product would ideally be removed from the reaction mixture under reduced pressure and collected in a cold trap to prevent decomposition.
-
Purification and Characterization: The collected product would require purification, potentially by low-temperature distillation or gas chromatography. Characterization would be challenging due to the expected instability of the molecule but could involve spectroscopic methods such as FT-IR, and NMR spectroscopy in a suitable deuterated solvent at low temperature.
Route 4: Coupling Reaction Approach
Objective: To synthesize 1-fluoro-1,3-butadiyne via the coupling of a fluoroacetylene equivalent with a protected terminal alkyne.
Methodology:
-
Preparation of Reactants:
-
Fluoroacetylene Source: As fluoroacetylene is a hazardous gas, an in-situ generation method or a stable surrogate would be preferable.
-
Protected Acetylene: A suitable protected acetylene, such as (trimethylsilyl)acetylene, would be used to prevent self-coupling.
-
-
Coupling Reaction:
-
A Cadiot-Chodkiewicz or similar palladium/copper-catalyzed cross-coupling reaction would be employed.
-
The protected acetylene would be dissolved in a suitable solvent system, such as a mixture of an amine (e.g., diethylamine) and a polar aprotic solvent.
-
A catalytic amount of a palladium(0) species and a copper(I) salt would be added.
-
The fluoroacetylene source would be introduced slowly into the reaction mixture at a controlled temperature.
-
-
Deprotection: Following the coupling reaction, the protecting group (e.g., trimethylsilyl) would be removed. This is typically achieved by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) or a mild base.
-
Isolation and Characterization: Similar to the dehydrohalogenation route, the volatile product would need to be isolated with care, likely via cold trap condensation, and characterized quickly using low-temperature spectroscopic techniques.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic strategies.
Caption: Postulated synthetic pathways to 1-fluoro-1,3-butadiyne.
Disclaimer: The synthetic routes and experimental protocols described in this guide are hypothetical and have not been experimentally validated. They are intended to provide a conceptual framework for approaching the synthesis of 1-fluoro-1,3-butadiyne. The handling of fluorinated compounds, alkynes, and strong bases requires specialized knowledge and adherence to strict safety protocols. Any attempt to perform these reactions should be conducted by trained professionals in a suitable laboratory setting with appropriate safety measures in place.
A Comparative Guide to Assessing the Purity of 1,3-Butadiyne, 1-fluoro- for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,3-Butadiyne, 1-fluoro-, a valuable fluorinated building block in medicinal chemistry and drug development.[1][2][3][4][5] We present detailed experimental protocols, comparative data analysis, and a performance comparison with a non-fluorinated alternative, highlighting the importance of rigorous purity control in research and development.
Introduction to 1,3-Butadiyne, 1-fluoro- and Its Significance
1,3-Butadiyne, 1-fluoro- (C₄HF) is a terminal alkyne with a molecular weight of 68.05 g/mol .[6] Its unique electronic properties, stemming from the fluorine atom and the conjugated diyne system, make it an attractive building block for introducing fluorine into drug candidates. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1][4][5] Given its reactivity and potential for use in sensitive applications like "click chemistry" and the synthesis of complex organic molecules, ensuring the purity of this reagent is of paramount importance.
Potential Impurities in the Synthesis of 1,3-Butadiyne, 1-fluoro-
While specific synthetic procedures for 1,3-Butadiyne, 1-fluoro- are not widely published, a plausible route involves the dehydrohalogenation of a suitable precursor, such as a dihalo- or trihalo-fluorobutane or -butene.[7][8][9] This type of elimination reaction can lead to several potential impurities.[7][8][9]
Common Impurity Classes:
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
-
Unreacted Starting Materials: The halogenated fluorobutane or -butene precursor.
-
Isomeric Impurities: Incomplete elimination can result in the formation of isomeric halo-alkenes or -alkynes.
-
Byproducts: Side reactions can generate various other halogenated or non-halogenated organic molecules.
A hypothetical synthesis and the resulting potential impurities are outlined in the workflow below.
Caption: Hypothetical synthesis of 1,3-Butadiyne, 1-fluoro- and potential impurities.
Purity Assessment Protocols
To ensure the quality of 1,3-Butadiyne, 1-fluoro-, a multi-faceted analytical approach is recommended, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for broad impurity profiling and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for fluorine-specific analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for detecting a wide range of potential impurities.[10][11][12][13][14]
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for general impurity screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injection: Split injection (e.g., 50:1 split ratio) to handle potentially high concentration samples.
-
MS Detection: Scan range of m/z 35-300 to capture the molecular ions and fragmentation patterns of expected impurities.
Data Interpretation: The retention time of the main peak corresponding to 1,3-Butadiyne, 1-fluoro- can be used for identification against a known standard. Impurities will appear as separate peaks, and their mass spectra can be compared to library databases (e.g., NIST) for identification. The peak area of each impurity relative to the total peak area provides a semi-quantitative measure of its concentration.
Caption: GC-MS workflow for purity assessment.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally sensitive and specific technique for the analysis of fluorinated compounds.[15][16][17][18] It provides quantitative information about all fluorine-containing species in the sample, making it an excellent tool for identifying and quantifying fluorinated impurities.[15][17]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not contain fluorine, such as CDCl₃ or Acetone-d₆.
-
Internal Standard: A known amount of a stable, non-reactive fluorinated compound with a distinct chemical shift, such as trifluorotoluene, can be added for precise quantification.[17]
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) to ensure full relaxation of the ¹⁹F nuclei for accurate quantification.
-
Proton decoupling to simplify the spectra.
-
-
Data Processing: Integration of the signals corresponding to the product and any impurities.
Data Interpretation: The chemical shift of the fluorine atom in 1,3-Butadiyne, 1-fluoro- will be characteristic. Any other signals in the ¹⁹F NMR spectrum indicate the presence of fluorine-containing impurities. The relative integrals of these signals, when compared to the integral of the main product peak (and the internal standard, if used), allow for accurate quantification of the impurities.
Comparison with a Non-Fluorinated Alternative: 1,3-Butadiyne
To understand the performance advantages of using a fluorinated building block, we compare 1,3-Butadiyne, 1-fluoro- with its non-fluorinated counterpart, 1,3-Butadiyne.
| Property | 1,3-Butadiyne, 1-fluoro- | 1,3-Butadiyne | Rationale for Performance Difference |
| Metabolic Stability | Expected to be Higher | Lower | The strong C-F bond can block sites of metabolism, leading to increased stability of the final drug molecule.[5] |
| Binding Affinity | Potentially Enhanced | Standard | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonding, dipole-dipole), potentially increasing binding affinity.[5] |
| Lipophilicity (LogP) | Higher | Lower | The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4] |
| Acidity of Terminal Proton | Increased | Lower | The electron-withdrawing nature of fluorine increases the acidity of the terminal alkyne proton, which may influence its reactivity in certain coupling reactions. |
| Cost & Availability | Higher & More Specialized | Lower & More Readily Available | The synthesis of fluorinated compounds is often more complex and expensive. |
Hypothetical Experimental Data: Purity Analysis
The following table presents hypothetical purity data for two batches of 1,3-Butadiyne, 1-fluoro-, illustrating the type of results obtained from the analytical methods described.
| Analyte | Batch A (GC Area %) | Batch B (¹⁹F NMR Integral %) | Identification Method |
| 1,3-Butadiyne, 1-fluoro- | 99.5 | 99.2 | GC-MS, ¹⁹F NMR |
| Residual THF | 0.2 | - | GC-MS |
| 1-chloro-2-fluoro-but-1-en-3-yne | 0.1 | 0.3 | GC-MS, ¹⁹F NMR |
| Unknown Fluorinated Impurity | 0.2 | 0.5 | GC-MS, ¹⁹F NMR |
| Total Purity | 99.5% | 99.2% | - |
This guide provides a framework for the rigorous assessment of 1,3-Butadiyne, 1-fluoro- purity, essential for its effective application in research and drug development. The combination of GC-MS and ¹⁹F NMR offers a comprehensive approach to ensure the quality and reliability of this important fluorinated building block.
References
- 1. Fluorinated Building Blocks [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 6. 1,3-Butadiyne, 1-fluoro- | C4HF | CID 144669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. smithers.com [smithers.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. emerypharma.com [emerypharma.com]
- 14. jeol.com [jeol.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 1,3-Butadiyne, 1-fluoro-: A Precautionary Approach
1,3-Butadiyne, 1-fluoro- is a highly unsaturated and halogenated molecule, suggesting significant potential for explosive decomposition, shock sensitivity, and high reactivity. The presence of the diyne functionality indicates a high energy content, while the fluorine atom can influence the electronic properties and reactivity of the triple bonds. Therefore, extreme caution is paramount when handling and disposing of this compound.
Inferred Hazards and Necessary Precautions
Due to the lack of specific data, a conservative approach to safety is essential. The following table summarizes the inferred hazards and the necessary precautions based on the chemical structure of 1,3-Butadiyne, 1-fluoro-.
| Inferred Hazard | Structural Basis | Recommended Safety Precautions |
| Explosive Potential | High degree of unsaturation (two triple bonds) in a small molecule. Polyacetylenes can be explosive. | Handle only in small quantities. Avoid grinding, scraping, or subjecting the material to shock or friction. Use personal protective equipment (PPE) including a blast shield, face shield, and heavy-duty gloves. |
| High Reactivity | Electron-withdrawing nature of the fluorine atom can activate the alkyne bonds towards nucleophilic attack. Alkynes are prone to addition reactions. | Store in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizers, acids, and bases. Use in an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Toxicity | Halogenated organic compounds and highly reactive molecules can be toxic. Decomposition may produce hazardous gases. | Handle only in a certified chemical fume hood. Avoid inhalation of vapors and any skin contact. Use appropriate respiratory protection if necessary. |
| Thermal Instability | Energetic compounds can decompose exothermically upon heating. | Avoid exposure to heat, sparks, and open flames. Use non-sparking tools. |
Disposal Workflow
The disposal of a highly reactive and uncharacterized compound like 1,3-Butadiyne, 1-fluoro- should follow a strict, safety-first workflow. The primary goal is to manage the unknown risks by consulting with safety professionals and considering multiple disposal pathways.
Personal protective equipment for handling 1,3-Butadiyne, 1-fluoro-
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Butadiyne, 1-fluoro-. It includes operational plans, personal protective equipment (PPE) recommendations, and disposal procedures to ensure laboratory safety.
Quantitative Data Summary
The following table summarizes key physical and safety data extrapolated from related compounds. This information should be considered an estimate in the absence of specific data for 1,3-Butadiyne, 1-fluoro-.
| Property | Extrapolated Value | Notes and Key Hazards |
| Physical State | Likely a gas or liquefied gas at standard temperature and pressure. | Vapors are likely heavier than air and can accumulate in low-lying areas, posing a suffocation and explosion hazard.[1][2] |
| Flammability | Extremely flammable. Gas/air mixtures are explosive. | Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[3][4] Use non-sparking tools and explosion-proof equipment.[5][6] |
| Toxicity | Assumed to be toxic. May cause respiratory irritation, central nervous system effects, and may have carcinogenic and mutagenic potential.[3][4][7] | Avoid inhalation and skin contact. Work in a well-ventilated area, preferably in a fume hood with appropriate exhaust. |
| Reactivity | May be highly reactive and prone to spontaneous polymerization, especially in the presence of heat, light, or certain catalysts.[8] | Polymerization can be violent and may lead to container rupture.[7] Store in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[4][8] |
| Health Hazards | Contact with liquefied gas can cause severe frostbite.[7][9] May cause skin and eye irritation.[5] | Wear appropriate personal protective equipment, including cryogenic gloves when handling liquefied gas.[10] |
| Exposure Limits | No established exposure limits. For 1,3-Butadiene, the OSHA PEL is 1 ppm (8-hour TWA) and 5 ppm (15-minute STEL).[4] | Adhere to the lowest feasible exposure limits. Continuous air monitoring may be necessary. |
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment, considering the quantity of substance to be used, potential for exposure, and emergency procedures.
-
Fume Hood and Ventilation: Ensure a certified chemical fume hood with adequate airflow is available and operational. All handling of 1,3-Butadiyne, 1-fluoro- must be performed within the fume hood.
-
Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE before starting work. (See details in the table below).
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., carbon dioxide or dry chemical) are readily accessible.[1]
-
Leak Detection: Have appropriate gas detection equipment available to monitor for leaks.
2. Handling Procedures:
-
Grounding: All equipment and containers must be properly grounded to prevent static electricity buildup.[1]
-
Inert Atmosphere: When possible, handle the substance under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire and polymerization.
-
Transfer: Use a closed system for transferring the substance to prevent release into the laboratory environment.
-
Avoid Contamination: Do not allow the substance to come into contact with incompatible materials.
-
Monitoring: Continuously monitor the work area for any signs of a leak.
3. Storage:
-
Location: Store in a cool, dry, well-ventilated, and locked area away from sunlight and heat sources.[3]
-
Cylinder Orientation: Gas cylinders should be stored upright and securely fastened.
-
Separation: Store away from incompatible materials, particularly oxidizing agents.
4. Disposal Plan:
-
Waste Characterization: All waste containing 1,3-Butadiyne, 1-fluoro- must be treated as hazardous waste.
-
Containment: Collect waste in approved, properly labeled, and sealed containers.
-
Disposal Method: Dispose of hazardous waste through a licensed environmental disposal company. Controlled incineration is a likely method.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Respiratory Protection | A full-facepiece respirator with appropriate cartridges (e.g., organic vapor) or a self-contained breathing apparatus (SCBA) is recommended.[6][10] |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[6][7] |
| Hand Protection | Wear cryogenic gloves when handling the liquefied gas. For other operations, use chemically resistant gloves (e.g., butyl rubber or Viton). |
| Skin and Body Protection | A flame-retardant and chemically resistant lab coat or coveralls should be worn.[6] Closed-toe shoes are required. |
Experimental Protocol: General Handling in a Research Setting
-
Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height.
-
Inerting the System: Purge the reaction apparatus with an inert gas (e.g., nitrogen) to remove air.
-
Cooling: If the reaction is to be performed at low temperatures, prepare a cooling bath in the fume hood.
-
Reagent Transfer: If using a lecture bottle, ensure the regulator is in good working order. Slowly introduce the gaseous 1,3-Butadiyne, 1-fluoro- into the reaction vessel via a closed and grounded system.
-
Reaction Monitoring: Monitor the reaction progress from outside the fume hood as much as possible.
-
Quenching: At the end of the reaction, any unreacted 1,3-Butadiyne, 1-fluoro- should be safely quenched or vented through a scrubbing system.
-
Decontamination: Decontaminate all equipment that has come into contact with the substance using an appropriate procedure.
-
Waste Disposal: Segregate and dispose of all waste streams according to the disposal plan.
Visual Workflow for Safe Handling
Caption: Workflow for safe handling and emergency response for 1,3-Butadiyne, 1-fluoro-.
References
- 1. borealisgroup.com [borealisgroup.com]
- 2. borealisgroup.com [borealisgroup.com]
- 3. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 4. nj.gov [nj.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. echemi.com [echemi.com]
- 7. osha.gov [osha.gov]
- 8. disposal of 1,3-butadiene (C₄H₆) — Synergy Recycling [synergy-recycling.co.uk]
- 9. braskem.com.br [braskem.com.br]
- 10. hip-petrohemija.com [hip-petrohemija.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
